2,3-Dimethylmaleic anhydride
Descripción
Propiedades
IUPAC Name |
3,4-dimethylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGALGYVFGDXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061103 | |
| Record name | 2,5-Furandione, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white plates; [MSDSonline] | |
| Record name | 2,3-Dimethylmaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
223 °C | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.107 AT 100 °C/4 °C | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
766-39-2 | |
| Record name | Dimethylmaleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylmaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96 °C | |
| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a derivative of maleic anhydride, is a versatile organic compound with significant applications in organic synthesis and drug delivery. Its unique chemical properties, including its reactivity as a dienophile and its pH-sensitive cleavage, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-dimethylmaleic anhydride, detailed experimental protocols for its synthesis, and an exploration of its key reactions and applications.
Chemical and Physical Properties
This compound is a colorless to off-white crystalline solid.[1][2] It possesses a five-membered cyclic anhydride structure with a carbon-carbon double bond, which locks the molecule into a planar conformation.[3] This planarity and the presence of the anhydride group contribute to its reactivity and stability against hydration.[3]
General Properties
| Property | Value | Reference |
| IUPAC Name | 3,4-Dimethylfuran-2,5-dione | [1] |
| Synonyms | Dimethylmaleic anhydride, DMMA | [1][4] |
| CAS Number | 766-39-2 | [1] |
| EC Number | 212-165-8 | [1] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molar Mass | 126.11 g/mol | [1] |
| Appearance | Colorless to beige solid/flakes | [1][5][6] |
| Odor | Faint, acrid | [2] |
Physical and Thermodynamic Properties
| Property | Value | Reference |
| Melting Point | 91-96 °C | [5][6][7] |
| Boiling Point | 223 °C (at 760 mmHg) | [5][8] |
| 119 °C (at 20 mmHg) | [8][9] | |
| Density | 1.107 g/cm³ | [1] |
| Vapor Pressure | 0.099 mmHg (at 25 °C, est.) | [8] |
| Flash Point | 95.6 °C (est.) | [8] |
| Water Solubility | Slightly soluble (hydrolyzes) | [2][10] |
| Solubility | Soluble in ethanol, ether, chloroform, acetone, and dimethylformamide | [2][10][11] |
Spectral Data
| Technique | Data | Reference |
| Infrared (IR) | 1815, 1791, 1734, 1687, 1278, 1123 cm⁻¹ | [7] |
| ¹H NMR (CDCl₃) | δ = 2.02 (s, 6H, CH₃) | [7] |
| ¹³C NMR (CDCl₃) | δ = 9.2, 140.7, 166.0 | [7] |
| Mass Spectrum (m/z) | 126 (15, [M⁺]), 82 (38), 54 (91), 50 (30), 39 (100) | [7] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine (B139424).[1][7]
Experimental Protocol: Synthesis from Maleic Anhydride
This protocol is adapted from the method described by Baumann et al. (1984) and cited in various sources.[1][7]
Materials:
-
Maleic anhydride (2.0 mol, 196.2 g)
-
2-Aminopyridine (1.0 mol, 94.1 g)
-
Glacial acetic acid (500 mL)
-
2 M Sulfuric acid (600 mL)
-
Deionized water
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Claisen bridge (for distillation)
-
Büchner funnel and filter flask
-
Desiccator with P₂O₅
Procedure:
-
A solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) is brought to a boil in the round-bottom flask.
-
A solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL) is added dropwise over 1 hour via the dropping funnel. Vigorous evolution of CO₂ will be observed.
-
The reaction mixture is heated at reflux for an additional 2.5 hours.
-
The acetic acid is then distilled off using a Claisen bridge.
-
After cooling, 2 M sulfuric acid (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours.
-
The mixture is cooled to room temperature, and the precipitated crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed sequentially with 2 M sulfuric acid (3 x 50 mL) and deionized water (2 x 50 mL).
-
The product is dried in a desiccator over P₂O₅ for 24 hours to yield this compound as colorless crystals.
Expected Yield: ~54%[7]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound exhibits reactivity characteristic of both cyclic anhydrides and electron-deficient alkenes.
Hydrolysis
Like other anhydrides, DMMA reacts with water to form the corresponding dicarboxylic acid, 2,3-dimethylmaleic acid.[2] This reaction is relatively slow at neutral pH but is accelerated under acidic or basic conditions.
Reactions with Nucleophiles
DMMA readily reacts with nucleophiles such as amines and alcohols. The reaction with primary amines is particularly important as it forms an amide bond, which is sensitive to acidic conditions.[12][13] This pH-sensitive cleavage is a key feature exploited in drug delivery systems.[12][13]
The reaction with a primary amine initially forms a maleamic acid intermediate, which can then be cyclized to the corresponding N-substituted dimethylmaleimide.[14]
Application in pH-Responsive Drug Delivery
A significant application of this compound in drug development is its use as a pH-sensitive linker or masking agent for amine-containing drugs or nanocarriers.[12][13] The amide bond formed between DMMA and an amine is stable at physiological pH (7.4) but cleaves in the acidic tumor microenvironment (pH ~6.5-6.8).[12] This triggers a "charge reversal" on the carrier surface from negative to positive, enhancing cellular uptake by tumor cells.[12][13]
Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.
Diels-Alder Reactions
The electron-deficient double bond in this compound makes it a competent dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic systems.[2][4]
Safety and Handling
This compound is considered moderately toxic and is harmful if swallowed.[2][5] It can cause skin, eye, and respiratory tract irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid.[6] It should be stored in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[6][9]
Conclusion
This compound is a valuable reagent with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity has been leveraged in various fields, most notably in the development of advanced, pH-responsive drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound 98 766-39-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. 2,3-dimethyl maleic anhydride, 766-39-2 [thegoodscentscompany.com]
- 9. This compound | 766-39-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. This compound | 766-39-2 [chemicalbook.com]
- 12. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride (CAS Number: 766-39-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a versatile molecule with significant applications in organic synthesis and drug delivery. This document details its physicochemical and spectroscopic properties, provides established experimental protocols for its synthesis and key reactions, and explores its burgeoning role in the development of advanced therapeutic systems. Particular focus is given to its application in pH-responsive nanocarriers for targeted cancer therapy, including its interaction with the Toll-like receptor 4 (TLR4) signaling pathway to induce apoptosis in tumor cells.
Physicochemical Properties
2,3-Dimethylmaleic anhydride is a colorless to pale yellow solid at room temperature.[1] Its core structure is a five-membered ring containing an anhydride functional group and two methyl substituents on the carbon-carbon double bond.[1] This substitution pattern significantly influences its reactivity and physical properties compared to its parent compound, maleic anhydride.
| Property | Value | Reference |
| CAS Number | 766-39-2 | [1][2][3][4] |
| Molecular Formula | C₆H₆O₃ | [2][3] |
| Molecular Weight | 126.11 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid | [1][2] |
| Melting Point | 93-96 °C | [5] |
| Boiling Point | 223 °C | [5] |
| Density | 1.107 g/cm³ at 100 °C | [6] |
| Solubility | Soluble in benzene, chloroform, ether, and hot alcohol. Slightly soluble in water. | [6] |
Spectroscopic Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
| Spectroscopy | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.09 (s, 6H) |
| ¹³C NMR | Please refer to the spectral data from chemical databases for detailed shifts. |
| Infrared (IR) | Characteristic strong C=O stretching bands for a cyclic anhydride appear around 1780 cm⁻¹ and 1850 cm⁻¹ (asymmetric and symmetric stretching). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 126. Key fragments often correspond to the loss of CO and CO₂. |
Synthesis and Reactions
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the dimerization of maleic anhydride in the presence of a catalyst, such as 2-aminopyridine (B139424), followed by acidic workup.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride
-
2-Aminopyridine
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
Procedure:
-
A solution of maleic anhydride in glacial acetic acid is added dropwise to a boiling solution of 2-aminopyridine in glacial acetic acid.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the acetic acid is removed by distillation.
-
A solution of sulfuric acid is added, and the mixture is refluxed.
-
Upon cooling, the crude this compound precipitates and is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization or sublimation.
Key Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as a dienophile in Diels-Alder reactions and its susceptibility to nucleophilic attack by amines.
Due to the electron-withdrawing nature of the anhydride group, this compound is an excellent dienophile in [4+2] cycloaddition reactions. A classic example is its reaction with cyclopentadiene (B3395910).
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound
-
Freshly distilled cyclopentadiene
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a minimal amount of ethyl acetate.
-
Add hexane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cooled solution.
-
Allow the reaction to proceed, during which the Diels-Alder adduct will precipitate.
-
Collect the product by vacuum filtration and wash with cold hexane.
-
The product can be purified by recrystallization.
The reaction of this compound with primary amines is a cornerstone for the synthesis of N-substituted dimethylmaleimides. This reaction proceeds through an initial ring-opening to form a maleamic acid intermediate, followed by cyclodehydration.
Experimental Protocol: Synthesis of N-substituted Dimethylmaleimides
Materials:
-
This compound
-
Primary amine
-
Aprotic solvent (e.g., toluene, xylene)
-
Dehydrating agent (optional, e.g., acetic anhydride)
Procedure:
-
Dissolve this compound in an aprotic solvent.
-
Slowly add the primary amine to the solution, often with cooling to control the initial exothermic reaction.
-
Heat the resulting maleamic acid solution to reflux, often with azeotropic removal of water, to facilitate cyclodehydration to the imide.
-
Alternatively, a chemical dehydrating agent can be added to promote ring closure at lower temperatures.
-
After the reaction is complete, the solvent is removed, and the N-substituted dimethylmaleimide is purified by recrystallization or chromatography.[7]
Applications in Drug Development
The unique chemical properties of this compound have made it a valuable tool in the field of drug delivery, particularly for the development of "smart" nanocarriers that respond to the tumor microenvironment.[8]
pH-Responsive Drug Delivery
The amide bond formed between this compound and an amine-containing molecule is stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor tissues (pH ~6.5-6.8).[8] This pH-sensitivity is exploited to create charge-reversal nanoparticles.[8]
These nanocarriers are designed with a negatively charged surface at physiological pH, which helps to prolong their circulation time by avoiding nonspecific interactions with blood components. Upon reaching the acidic tumor microenvironment, the amide linkages hydrolyze, exposing positively charged amine groups. This charge reversal enhances the uptake of the nanocarriers by cancer cells, leading to targeted drug delivery.
Induction of Apoptosis via TLR4 Signaling
Emerging research suggests that this compound can directly induce apoptosis in tumor cells by acting as a ligand for Toll-like receptor 4 (TLR4).[3] TLR4 is a component of the innate immune system that, upon activation, can trigger signaling cascades leading to inflammation and programmed cell death.
The binding of this compound to TLR4 is thought to initiate a downstream signaling cascade involving the adaptor protein MyD88.[9] This leads to the activation of IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the induction of a pro-inflammatory response. Concurrently, this pathway can also trigger the activation of caspases, the key executioners of apoptosis, leading to the programmed death of cancer cells.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical with well-established utility in organic synthesis and significant potential in the development of novel drug delivery systems. Its unique pH-sensitive properties make it an ideal component for creating intelligent nanocarriers for targeted cancer therapy. Furthermore, its ability to induce apoptosis through TLR4 signaling opens up new avenues for its application as a direct anti-cancer agent. This guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable molecule.
References
- 1. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 766-39-2 | FD42376 [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-dimethylmaleic anhydride (B1165640), a versatile reagent with significant applications in organic synthesis and advanced drug delivery systems. Its unique pH-sensitive properties make it a valuable tool for researchers developing targeted therapeutics.
Core Properties and Data
2,3-Dimethylmaleic anhydride, also known as pyrocinchonic anhydride, is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₃ | [2][3] |
| Molecular Weight | 126.11 g/mol | [2][3] |
| CAS Number | 766-39-2 | [2] |
| Appearance | White to beige crystalline powder/flakes | [1][4] |
| Melting Point | 93-96 °C | [4] |
| Boiling Point | 223 °C | [4] |
| Density | 1.107 g/cm³ | [3] |
| Solubility | Soluble in ethanol, ether, chloroform. Slightly soluble in water. | [5] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine (B139424), in acetic acid.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride (2.0 mol, 196.2 g)
-
2-Aminopyridine (1.0 mol, 94.1 g)
-
Glacial Acetic Acid (AcOH) (500 mL)
-
2 M Sulfuric Acid (H₂SO₄) (600 mL)
-
Deionized Water (H₂O)
Procedure:
-
To a boiling solution of 2-aminopyridine in 200 mL of acetic acid, a solution of maleic anhydride in 300 mL of acetic acid is added dropwise over 1 hour. A strong evolution of carbon dioxide will be observed.
-
The reaction mixture is heated at reflux for an additional 2.5 hours.
-
The acetic acid is then distilled off using a Claisen bridge.
-
After cooling, 600 mL of 2 M sulfuric acid is added, and the mixture is stirred at reflux for 2 hours.
-
The mixture is cooled, and the precipitated crystals are filtered.
-
The crystals are washed with 2 M sulfuric acid (3 x 50 mL) and then with deionized water (2 x 50 mL).
-
The resulting light brown scales are dried in a desiccator over P₂O₅ for 24 hours to yield colorless crystals of this compound.[6]
Experimental Protocol: Purification by Sublimation
For higher purity, this compound can be purified by vacuum sublimation.
Procedure:
-
The crude this compound is placed in a sublimation apparatus.
-
The apparatus is evacuated to a pressure of 0.02 mbar.
-
The apparatus is heated to 60 °C. The purified this compound will sublime and collect on the cold finger as colorless crystals.[6]
Key Applications in Research and Drug Development
A significant application of this compound is its use as a pH-sensitive linker or protecting group for amine functionalities. The resulting maleamic acid is stable at physiological pH (around 7.4) but readily cleaves under the mildly acidic conditions found in tumor microenvironments or endosomes (pH 5.0-6.8).[7] This property is exploited in the design of "smart" drug delivery systems that release their therapeutic payload specifically at the target site.
The reaction of this compound with a primary or secondary amine on a drug or carrier molecule forms a reversible amide bond. This modification masks the positive charge of the amine, often rendering the conjugate negatively charged and prolonging its circulation time in the bloodstream. Upon reaching the acidic tumor environment, the amide bond is hydrolyzed, regenerating the amine and releasing the drug or activating the carrier.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for 2,3-dimethylmaleic anhydride (B1165640), a valuable reagent and building block in organic synthesis and drug development. This document details the prevalent decarboxylative dimerization method, explores alternative synthetic routes, and presents key quantitative data in a structured format for easy comparison. Experimental procedures are outlined to facilitate replication, and reaction pathways and workflows are visualized for enhanced understanding.
Core Synthesis Protocol: Decarboxylative Dimerization of Maleic Anhydride/Acid
The most commonly employed and well-documented method for synthesizing 2,3-dimethylmaleic anhydride is the decarboxylative dimerization of maleic anhydride or maleic acid. This reaction is typically catalyzed by a heterocyclic amine, such as 2-aminopyridine (B139424) or 2-phenylaminopyridine, in a suitable solvent like glacial acetic acid.[1][2][3][4][5] The general principle involves the reaction of two equivalents of the starting material, which, through a series of intermediates, dimerize with the loss of carbon dioxide to form the desired product.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound via decarboxylative dimerization. This allows for a direct comparison of reaction conditions and their impact on product yield.
| Starting Material(s) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Melting Point (°C) |
| Maleic anhydride | 2-Aminopyridine | Glacial Acetic Acid | Reflux | 3.5 hours | 54% | 91-92 |
| Maleic anhydride | 2-Aminopyridine | Glacial Acetic Acid | Reflux | 48 hours | 54% | 91-93 |
| Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 48 hours | 42% | 91-93 |
| Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 14 hours | 35.6% | 91-93 |
| Maleic anhydride & Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 3 hours | 54% | 91-93 |
| Maleic anhydride | 2-Phenylaminopyridine & Sodium Acetate | Glacial Acetic Acid | Reflux | 18 hours | 44.3% | 91-93 |
Detailed Experimental Protocol: 2-Aminopyridine-Catalyzed Dimerization of Maleic Anhydride
This protocol is a synthesis of the most complete procedures found in the literature.[1][2]
Materials:
-
Maleic Anhydride (2.0 mol, 196.2 g)
-
2-Aminopyridine (1.0 mol, 94.1 g)
-
Glacial Acetic Acid (500 mL)
-
2 M Sulfuric Acid (600 mL)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Claisen bridge for distillation (optional)
-
Büchner funnel and flask
-
Desiccator with P₂O₅
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 2-aminopyridine (94.1 g) and 200 mL of glacial acetic acid. Heat the mixture to reflux with stirring to obtain a clear solution.
-
Addition of Maleic Anhydride: Dissolve maleic anhydride (196.2 g) in 300 mL of glacial acetic acid. Add this solution dropwise to the boiling 2-aminopyridine solution over a period of 1 hour. A strong evolution of carbon dioxide will be observed.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2.5 hours.
-
Solvent Removal: Remove the acetic acid by distillation, optionally using a Claisen bridge.
-
Hydrolysis and Precipitation: To the residue, add 600 mL of 2 M sulfuric acid and stir the mixture at reflux for 2 hours.
-
Isolation and Purification: Cool the mixture to room temperature, which should induce the precipitation of the product. Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sequentially with three 50 mL portions of 2 M sulfuric acid and then with two 50 mL portions of deionized water.
-
Drying: Dry the product in a desiccator over phosphorus pentoxide for 24 hours. The final product should be colorless crystals. Sublimation at 60 °C and 0.02 mbar can be performed for further purification.
Characterization Data:
-
Melting Point: 91-92 °C[1]
-
¹H NMR (CDCl₃): δ 2.02 (s, 6H, CH₃)[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 9.2, 140.7, 166.0[1]
-
Infrared (ATR): 1815, 1791, 1734, 1687, 1278, 1123 cm⁻¹[1]
-
Mass Spectrum (m/z %): 126 (15, [M⁺]), 82 (38), 54 (91), 50 (30), 39 (100)[1]
Visualizing the Synthesis
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
References
An In-depth Technical Guide on the Solubility of 2,3-Dimethylmaleic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylmaleic anhydride (B1165640) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on summarizing the existing qualitative information and presenting a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound.
Introduction to 2,3-Dimethylmaleic Anhydride
This compound is a cyclic dicarboxylic anhydride. It serves as a versatile reagent in organic synthesis, including in the preparation of maleimides and as a reversible amino-protecting group for proteins, which is particularly relevant in the development of drug delivery systems. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation.
Qualitative Solubility Profile
Based on available data, this compound exhibits a varied solubility profile in common organic solvents. This qualitative information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and solubility can be temperature-dependent.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1][2][3][4][5] |
| Ether | Soluble | [1][2][3][4][5] |
| Chloroform (B151607) | Soluble / Slightly Soluble | [1][2][3][4][5] |
| Ethyl Acetate | Slightly Soluble | [1][2] |
| Benzene | Very Soluble | [6] |
| Water | Slightly Soluble | [1][2][3][4][5] |
It is noteworthy that some sources describe the solubility in chloroform as both "soluble" and "slightly soluble," which highlights the ambiguity of qualitative descriptors and the need for quantitative measurement.[1][2][3][4][5]
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise and reproducible solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol is a generalized procedure that can be adapted for this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (B75204) and inert septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach solid-liquid equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant experimental temperature for several hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean vial. This step removes any microscopic, undissolved particles.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the mass of the dissolved anhydride can be determined by evaporating the solvent from the filtered aliquot and weighing the residue. The solubility is then calculated as the mass of the residue per volume or mass of the solvent.
-
Instrumental Analysis: Alternatively, and often more accurately, the concentration of this compound in the filtered solution can be determined using a pre-validated analytical technique such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations is required for this approach.
-
-
Data Analysis: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction. The experiment should be repeated multiple times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While qualitative data provides a general understanding of the solubility of this compound, quantitative measurements are essential for its effective use in research and development. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining reliable and reproducible solubility data. The generation of such quantitative data will be invaluable for optimizing reaction conditions, developing purification strategies, and designing novel formulations and drug delivery systems. Researchers are strongly encouraged to perform these quantitative experiments to build a more comprehensive understanding of this important chemical compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. This compound | 766-39-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a pivotal reagent and intermediate in organic synthesis and advanced drug delivery systems. We will delve into its core physical properties, with a specific focus on its melting point, detail experimental protocols for its synthesis, and visualize key processes to facilitate understanding.
Core Physical and Chemical Properties
2,3-Dimethylmaleic anhydride is a cyclic dicarboxylic anhydride that appears as a white to off-white or beige crystalline solid at room temperature.[1][2] Its structure, featuring two methyl groups on the carbon-carbon double bond, influences its stability and reactivity.[3][4] This compound is relatively stable under ambient conditions but will hydrolyze in the presence of water to form 2,3-dimethylmaleic acid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including toluene, acetone, ethanol, ether, and chloroform.[2][3][5]
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 93-96 °C | [6][7] |
| 89.0-99.0 °C | [1] | |
| 91-92 °C | [8] | |
| Boiling Point | 223 °C (lit.) | [6][7] |
| 119 °C / 20 mmHg | [5] | |
| Density | 1.107 g/cm³ (at 100 °C) | [6] |
| Molecular Formula | C₆H₆O₃ | [2] |
| Molecular Weight | 126.11 g/mol | [7] |
| CAS Number | 766-39-2 | [5][6] |
| Appearance | White to beige crystals or crystalline powder/flakes | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the decarboxylative dimerization of maleic anhydride.[9] A common laboratory-scale procedure utilizes an amine catalyst in a suitable solvent. The following protocol is a representative example.[8][10]
Materials:
-
Maleic anhydride (0.5 mol)
-
2-Aminopyridine (B139424) (0.05 mol)
-
Glacial Acetic Acid (200 mL)
-
2 M Sulfuric Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and filter paper
-
Desiccator with a drying agent (e.g., P₂O₅)
Procedure:
-
Reaction Setup: A solution of 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL) is brought to a boil in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reactant: A solution of maleic anhydride (0.5 mol) in glacial acetic acid is added dropwise to the boiling solution over a period of approximately one hour. Vigorous evolution of CO₂ will be observed.[8]
-
Reflux: The reaction mixture is heated at reflux for an additional 2.5 to 48 hours.[8][10]
-
Solvent Removal: After the reflux period, the glacial acetic acid is removed by distillation.[8]
-
Hydrolysis and Precipitation: 2 M H₂SO₄ (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours to facilitate the precipitation of the product.[8]
-
Isolation and Purification: After cooling, the precipitated crystals are collected by vacuum filtration. The crude product is washed sequentially with 2 M H₂SO₄ and deionized water.[8]
-
Drying: The purified, colorless crystals of this compound are dried in a desiccator over P₂O₅.[8]
Melting Point Determination
The melting point is a critical parameter for assessing the purity of the synthesized compound. A standard capillary melting point method is employed.
Materials:
-
Purified this compound crystals
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm high) into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted into a clear liquid. For high-purity this compound, this range is typically narrow, for instance, 93-96 °C.[6]
Visualized Workflow and Applications
Synthesis Workflow
The chemical synthesis of this compound from maleic anhydride is a well-established process. The following diagram illustrates the key stages of this transformation.
Caption: Workflow for the synthesis of this compound.
Application in pH-Responsive Drug Delivery
In drug development, this compound (DMMA) is a key component in creating "smart" nanocarriers for targeted cancer therapy.[11][12] DMMA can be used to modify nanocarriers, creating a negatively charged surface that is stable in the neutral pH of blood. However, upon reaching the acidic tumor microenvironment, the amide bond formed by DMMA is cleaved.[13] This cleavage triggers a charge reversal from negative to positive, enhancing the nanocarrier's ability to penetrate tumor tissue and be internalized by cancer cells.[11][13]
The logical relationship of this pH-responsive mechanism is illustrated below.
Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 766-39-2 [chemicalbook.com]
- 4. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 766-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 766-39-2 [amp.chemicalbook.com]
- 7. This compound 98 766-39-2 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems [ouci.dntb.gov.ua]
- 13. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2,3-Dimethylmaleic Anhydride: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,3-dimethylmaleic anhydride (B1165640), a crucial building block in organic synthesis.
This document details the characteristic spectral signatures of 2,3-dimethylmaleic anhydride, presenting quantitative data in accessible formats and outlining the experimental protocols for data acquisition. A logical diagram illustrating the relationship between the compound and its spectral analysis is also provided to enhance comprehension.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra yield distinct and informative signals.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. A single resonance is observed, corresponding to the six equivalent protons of the two methyl groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Solvent | Multiplicity | Integration | Assignment |
| 2.085 | CDCl₃ | Singlet | 6H | 2 x -CH₃ |
Citation: The ¹H NMR spectrum was recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃).[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, three distinct signals are expected for the carbonyl carbons, the olefinic carbons, and the methyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Solvent | Assignment |
| 8.6 | CDCl₃ | -CH₃ |
| 139.1 | CDCl₃ | C=C |
| 167.3 | CDCl₃ | C=O |
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound prominently displays the characteristic absorptions of a cyclic acid anhydride.
The most notable features are the two strong carbonyl (C=O) stretching bands, a hallmark of the anhydride functional group. The presence of a carbon-carbon double bond (C=C) within the ring also gives rise to a characteristic absorption band.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O stretch (symmetric) |
| ~1770 | Strong | C=O stretch (asymmetric) |
| ~1650 | Medium | C=C stretch |
| ~1270 | Strong | C-O-C stretch |
Note: The exact positions of the IR peaks can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline standardized protocols for NMR and FTIR analysis of solid organic compounds like this compound.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Standard pulse sequences are used to obtain the ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer.
-
Spectral Measurement: The infrared spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.
Logical Relationship Diagram
The following diagram illustrates the workflow from the chemical compound to the acquisition and interpretation of its spectroscopic data.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Chemistry of Amine-Anhydride Interactions: A Deep Dive into 2,3-Dimethylmaleic Anhydride Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reaction of 2,3-dimethylmaleic anhydride (B1165640) (DMMA) with amines is a cornerstone of advanced bioconjugation and drug delivery strategies. The unique pH-sensitive nature of the resulting amide linkage offers a powerful tool for creating reversible modifications of proteins and designing sophisticated, environment-responsive therapeutic systems. This technical guide provides a comprehensive overview of the core principles governing the reactivity of DMMA with primary and secondary amines, supported by quantitative data, detailed experimental protocols, and visualizations of the key chemical pathways.
Core Reaction and Mechanism
2,3-Dimethylmaleic anhydride reacts readily with primary and secondary amines via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable N-substituted 2,3-dimethylmaleamic acid. This initial reaction is typically rapid and proceeds under mild conditions.[1]
With primary amines, the resulting maleamic acid can undergo a subsequent intramolecular cyclization, particularly with heating or in the presence of a dehydrating agent, to form a stable N-substituted 2,3-dimethylmaleimide.[2][3] Secondary amines, lacking the second proton on the nitrogen, do not typically form the corresponding imide under these conditions.
A critical feature of the amide bond formed from DMMA and amines is its susceptibility to cleavage under mildly acidic conditions.[2][4] This reversibility is attributed to intramolecular catalysis, where the neighboring carboxylic acid group of the maleamic acid facilitates the hydrolysis of the amide bond. This process regenerates the original amine and 2,3-dimethylmaleic acid. The presence of the two methyl groups on the double bond of the maleic anhydride moiety enhances this acid sensitivity compared to unsubstituted maleic anhydride.[5]
Quantitative Analysis of Reactivity
The efficiency and outcome of the reaction between this compound and amines are influenced by several factors, including the nature of the amine, solvent, temperature, and pH. The stability of the resulting amide or imide linkage is also a key parameter, particularly for applications requiring controlled release.
Reaction Conditions and Product Distribution
The reaction between n-butylamine and this compound has been studied to optimize the synthesis of the corresponding maleamic acid. The choice of solvent and the presence of a basic catalyst can significantly impact the product distribution between the desired maleamic acid and the cyclized maleimide (B117702).[6][7]
| Amine | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Product Distribution (Maleamic Acid : Maleimide : Anhydride) |
| n-Butylamine | Dichloromethane | - | 30 | 4 | 93 : 7 : 0 |
| n-Butylamine | Acetonitrile | - | 30 | 4 | 91 : 9 : 0 |
| n-Butylamine | N,N-Dimethylformamide | - | 30 | 4 | 59 : 41 : 0 |
| n-Butylamine | N,N-Dimethylformamide | Triethylamine (1.0) | 30 | 4 | 96 : 4 : 0 |
Table 1: Influence of reaction conditions on the product distribution in the reaction of n-butylamine with this compound. Data compiled from[7].
pH-Dependent Hydrolysis of N-Alkylmaleamic Acids
The rate of hydrolysis of the amide bond in N-substituted 2,3-dimethylmaleamic acids is highly dependent on the pH of the environment. This pH-sensitivity is the basis for its use in stimuli-responsive drug delivery systems.
| Maleamic Acid Derivative | pH | Half-life (t½) |
| N-Aryl-2,3-dimethylmaleamic acid | 5.0 | Minutes to hours (cleavage observed) |
| N-Aryl-2,3-dimethylmaleamic acid | 7.4 | Stable |
Table 2: General pH-dependent stability of N-aryl-2,3-dimethylmaleamic acids. Specific half-life values vary depending on the substituent on the aryl group. This data is generalized from the principles described in[2][5].
Experimental Protocols
The following are representative protocols for the synthesis of an N-substituted 2,3-dimethylmaleamic acid and its subsequent cyclization to the corresponding maleimide.
Synthesis of N-Phenyl-2,3-dimethylmaleamic Acid
This protocol describes the initial ring-opening reaction to form the maleamic acid.[8]
Materials:
-
This compound (10.0 g, 79.3 mmol)
-
Aniline (B41778) (7.38 g, 79.3 mmol)
-
Diethyl ether (120 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (79.3 mmol) of this compound in 100 mL of diethyl ether.
-
Slowly add a solution of 7.38 g (79.3 mmol) of aniline in 20 mL of diethyl ether to the stirred solution at room temperature over a period of 30 minutes. A precipitate will form upon addition.
-
Stir the resulting slurry for an additional 2 hours at room temperature.
-
The product, N-phenyl-2,3-dimethylmaleamic acid, can be isolated by filtration, washed with diethyl ether, and dried.
Synthesis of N-Alkyl-2,3-dimethylmaleimide
This protocol outlines the cyclodehydration of an N-alkyl maleamic acid to the corresponding maleimide using a chemical dehydrating agent.[3]
Materials:
-
N-Alkyl-2,3-dimethylmaleamic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Reaction vessel equipped with a Dean-Stark trap or equivalent for water removal
Procedure:
-
Dissolve the N-alkyl-2,3-dimethylmaleamic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water generated during the cyclization is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures, which may include washing with an aqueous base to remove the acid catalyst, followed by solvent evaporation and purification (e.g., recrystallization or chromatography).
Visualizing Reaction Pathways and Applications
The unique reactivity of this compound lends itself to various applications, particularly in the realm of targeted drug delivery. The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a conceptual workflow for a pH-responsive drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrolysis of 2,3-Dimethylmaleic Anhydride: Mechanism and Rate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 2,3-dimethylmaleic anhydride (B1165640), a critical reaction in various chemical and pharmaceutical applications. Due to the limited availability of direct kinetic data for 2,3-dimethylmaleic anhydride, this guide also draws upon established principles from analogous cyclic anhydrides, such as maleic anhydride and acetic anhydride, to provide a thorough understanding of the reaction mechanism and influencing factors.
Core Concepts: The Hydrolysis Mechanism
The hydrolysis of this compound involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of 2,3-dimethylmaleic acid. The reaction can be influenced by pH, temperature, and the solvent system.
The general mechanism can be described in the following steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the this compound.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the attacking water molecule to one of the carbonyl oxygens, leading to the formation of the dicarboxylic acid, 2,3-dimethylmaleic acid.
The reaction is susceptible to both acid and base catalysis. In acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by water[1]. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a faster reaction rate[1].
Factors Influencing Hydrolysis Rate
The rate of hydrolysis of this compound is influenced by several factors:
-
pH: The hydrolysis of the related maleamic acids is highly pH-dependent, with increased rates under acidic conditions. This is a key feature utilized in pH-sensitive drug delivery systems[2]. While direct data for the anhydride is limited, it is expected to follow a similar trend, with both acid and base catalysis accelerating the reaction compared to neutral pH.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent: The polarity of the solvent can influence the rate of hydrolysis.
-
Substituents: The presence of the two methyl groups on the double bond of this compound will influence its reactivity compared to unsubstituted maleic anhydride due to electronic and steric effects.
Quantitative Data
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| OEG-NH-2,3-dimethylmaleamic acid | 5.5 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |
| OEG-NH-2,3-dimethylmaleamic acid | 6.5 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |
| OEG-NH-2,3-dimethylmaleamic acid | 7.4 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |
Note: The table above refers to the hydrolysis of the amic acid derivative, not the anhydride itself. The data indicates the susceptibility of the amide bond to hydrolysis under different pH conditions, which is a related but distinct process from the hydrolysis of the parent anhydride.
Experimental Protocols
Several analytical techniques can be employed to monitor the hydrolysis of this compound and determine its reaction kinetics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progress of the hydrolysis reaction by observing the disappearance of the reactant signals and the appearance of the product signals.
Protocol adapted from Su et al., 2017[2] for monitoring the hydrolysis of a derivative:
-
Sample Preparation:
-
Prepare buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers) at the desired pH values in D₂O.
-
Dissolve a known concentration of this compound in a deuterated organic solvent that is miscible with the buffer (e.g., DMSO-d₆).
-
Initiate the reaction by adding a specific volume of the anhydride stock solution to the pre-thermostated buffer solution in an NMR tube.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 37 °C).
-
Acquire ¹H NMR spectra at regular time intervals. The methyl protons of this compound and the resulting 2,3-dimethylmaleic acid will have distinct chemical shifts, allowing for their quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the methyl protons of the anhydride and the acid in each spectrum.
-
The extent of hydrolysis at each time point can be calculated from the ratio of the integral of the product to the sum of the integrals of the reactant and product.
-
Plot the concentration of this compound versus time to determine the reaction order and the rate constant.
-
HPLC is a versatile technique for separating and quantifying the components of a reaction mixture, making it suitable for kinetic studies of hydrolysis.
General Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions at the desired pH values.
-
Initiate the hydrolysis by adding a known volume of the anhydride stock solution to the pre-thermostated buffer solution.
-
-
HPLC Analysis:
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with the mobile phase or a suitable quenching agent).
-
Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector.
-
Use a mobile phase gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile (B52724) to separate the anhydride from the diacid product.
-
Monitor the elution of the compounds by UV absorbance at an appropriate wavelength.
-
-
Data Analysis:
-
Generate calibration curves for both this compound and 2,3-dimethylmaleic acid.
-
Determine the concentration of the anhydride and the acid in each sample from their respective peak areas using the calibration curves.
-
Plot the concentration of the anhydride versus time to determine the kinetic parameters.
-
FTIR spectroscopy can be used for in-situ monitoring of the hydrolysis reaction by tracking the disappearance of the characteristic anhydride carbonyl stretching bands and the appearance of the carboxylic acid carbonyl stretching band.
General Protocol:
-
Calibration:
-
Obtain the FTIR spectra of known concentrations of this compound and 2,3-dimethylmaleic acid in the chosen solvent system to create calibration curves. The anhydride typically shows two carbonyl stretching bands, while the carboxylic acid shows one.
-
-
Reaction Monitoring:
-
Set up the reaction in a suitable reaction vessel equipped with an in-situ FTIR probe.
-
Initiate the hydrolysis reaction.
-
Acquire FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Measure the absorbance of the characteristic carbonyl peaks for the anhydride and the acid at each time point.
-
Use the calibration curves to determine the concentrations of the reactant and product over time.
-
Plot the concentration of the anhydride versus time to calculate the reaction rate and order.
-
Conclusion
The hydrolysis of this compound to 2,3-dimethylmaleic acid is a fundamental reaction with significant implications in organic synthesis and drug delivery. While direct kinetic data for this specific anhydride is limited, this guide provides a comprehensive framework for understanding its hydrolysis mechanism and the factors that influence its rate, drawing on established principles from related compounds. The detailed experimental protocols for NMR, HPLC, and FTIR spectroscopy offer researchers the necessary tools to conduct their own kinetic studies and further elucidate the reactivity of this important molecule. Further research is warranted to establish a comprehensive quantitative dataset for the hydrolysis of this compound under a variety of conditions.
References
An In-Depth Technical Guide to the Safety of 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 2,3-Dimethylmaleic Anhydride (B1165640) (DMMA), a compound of increasing interest in chemical synthesis and drug delivery systems. Understanding its hazardous properties and implementing appropriate safety measures is paramount for all personnel handling this substance.
Chemical and Physical Properties
2,3-Dimethylmaleic anhydride is a white to off-white crystalline solid.[1] It is a cyclic acid anhydride, which contributes to its reactivity, particularly with nucleophiles such as water and amines.[1]
| Property | Value | Source |
| CAS Number | 766-39-2 | [this compound |
| Molecular Formula | C₆H₆O₃ | [this compound |
| Molecular Weight | 126.11 g/mol | [this compound |
| Melting Point | 93-96 °C | --INVALID-LINK-- |
| Boiling Point | 223 °C at 760 mmHg | --INVALID-LINK-- |
| Vapor Pressure | 0.099 mmHg at 25 °C (estimated) | --INVALID-LINK-- |
| Flash Point | 95.6 °C | [this compound |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. | [this compound |
| Stability | Moisture sensitive; reacts with water to form 2,3-dimethylmaleic acid. | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
Mechanism of Action and Reactivity:
As an acid anhydride, this compound readily reacts with nucleophiles. This reactivity is the basis of its biological effects. It can acylate proteins and other biological molecules, potentially leading to cellular dysfunction.
Of particular interest to drug development professionals is its pH-sensitive reactivity. The amide bonds formed from the reaction of this compound with amine groups are susceptible to cleavage under acidic conditions, a property exploited in drug delivery systems for targeted release in the acidic tumor microenvironment.
Carcinogenicity:
There is limited data on the carcinogenicity of this compound. One study noted that it induced sarcomas in 3 out of 5 rats, suggesting potential carcinogenic activity. It is listed as a "questionable carcinogen with experimental tumorigenic data."
Experimental Protocols
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for selecting PPE.
4.2. Spill Cleanup Protocol
In the event of a spill, follow these procedures promptly and safely.
4.3. Decontamination Protocol
Equipment:
-
Initial Cleaning: Physically remove any visible solid residue.
-
Solvent Rinse: Rinse equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, ethyl acetate) in a chemical fume hood. Collect the solvent rinse as hazardous waste.
-
Aqueous Wash: Wash with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry completely.
Personal Protective Equipment (PPE):
-
Gloves: Remove gloves by turning them inside out and dispose of them as hazardous waste.
-
Lab Coat/Apron: If contaminated, remove carefully and place in a labeled bag for laundering or disposal according to institutional guidelines.
-
Goggles/Face Shield: Clean with soap and water.
First Aid Measures
Immediate medical attention is required for any significant exposure.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2] It is moisture-sensitive and should be stored under an inert atmosphere if possible.
-
Handling: Handle in a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[2]
Disposal Considerations
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Signaling Pathway and Logical Relationships in Drug Delivery
The pH-sensitive nature of the amide bond formed by this compound is a key feature in its application in drug delivery systems. The following diagram illustrates this logical relationship.
References
Unveiling the Solid-State Architecture of 2,3-Dimethylmaleic Anhydride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 2,3-dimethylmaleic anhydride (B1165640) (C₆H₆O₃), a pivotal molecule in organic synthesis and bioconjugation chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the crystallographic parameters, molecular geometry, and intermolecular interactions that define its solid-state form. The information presented is critical for understanding the compound's physicochemical properties, which underpins its utility in various scientific applications.
Crystallographic Data Summary
The crystal structure of 2,3-dimethylmaleic anhydride was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system.[1][2] The key crystallographic data and structure refinement parameters are summarized in Table 1.
| Table 1: Crystal Data and Structure Refinement | |
| Parameter | Value |
| Chemical Formula | C₆H₆O₃ |
| Formula Weight | 126.11 g/mol [1] |
| Crystal System | Orthorhombic[1][2] |
| Space Group | P b c a[1][2] |
| a (Å) | 10.4087[1][2] |
| b (Å) | 8.5848[1][2] |
| c (Å) | 13.095[1][2] |
| α (°) | 90[1][2] |
| β (°) | 90[1][2] |
| γ (°) | 90[1][2] |
| Volume (ų) | 1170.1[1] |
| Z | 8[1] |
| Residual Factor (R-factor) | 0.0406[1][2] |
Molecular and Crystal Packing Structure
The molecule of this compound is a five-membered cyclic anhydride. A key feature is the carbon-carbon double bond between the C2 and C3 positions, which locks the ring into a planar conformation.[1][3] This planarity is a significant factor in its crystal packing.
The crystal packing is largely dictated by strong electrostatic interactions between the carbonyl carbon and oxygen atoms of adjacent molecules.[1][3][4] These non-bonding intermolecular distances are notably short, with the closest contacts measured at 2.9054 (11) Å and 3.0509 (11) Å.[3][4][5] These distances are significantly less than the sum of the van der Waals radii for carbon and oxygen, indicating a strong interaction.[3][4] These carbonyl-carbonyl interactions give rise to a layered structure.[3]
Selected Bond Lengths
The planarity of the molecule is further evidenced by its bond lengths. The C=C double bond length is 1.3420 (12) Å, while the adjacent C-C single bonds are 1.4841 (11) Å and 1.4848 (11) Å.[1][3] This suggests that the double bond is not delocalized with the carbonyl groups, confirming the non-aromatic nature of the molecule.[1][3]
| Table 2: Selected Bond Lengths | |
| Bond | Length (Å) |
| C1 - C2 | 1.4841 (11)[1][3] |
| C3 - C4 | 1.4848 (11)[1][3] |
| C2 = C3 | 1.3420 (12)[1][3] |
Experimental Protocols
The determination of the crystal structure of this compound is contingent on the successful synthesis of the compound and the growth of high-quality single crystals.
Synthesis and Crystallization
A common method for the synthesis of this compound involves the reaction of maleic anhydride in the presence of an amine catalyst, followed by treatment with sulfuric acid.[6] Single crystals suitable for X-ray diffraction can be obtained through a straightforward crystallization procedure.
Protocol:
-
Dissolution: Dissolve 2 grams of this compound in 100 mL of deionized water at 373 K.[3]
-
Cooling: Once fully dissolved, the solution is slowly cooled to 277 K.[3]
-
Crystallization: This slow cooling process yields colorless, plate-like crystals of this compound.[3]
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
Applications in Reversible Amine Modification
This compound is widely used for the reversible modification of primary amines, such as the lysine (B10760008) residues in proteins. This process is highly pH-dependent, with the modification being stable at alkaline pH and reversible under mildly acidic conditions.
This property is invaluable in various biochemical and pharmaceutical applications, including drug delivery and proteomics.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound. The planar nature of the molecule and the dominant role of intermolecular carbonyl-carbonyl interactions are the defining features of its solid-state architecture. The experimental protocols for its synthesis, crystallization, and structural determination have also been outlined. This comprehensive information is essential for researchers leveraging the unique properties of this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Crystal structure of this compound: continuous chains o" by Ren A. Wiscons, Matthias Zeller et al. [digitalcommons.oberlin.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to 2,3-Dimethylmaleic Anhydride for Researchers and Drug Development Professionals
An in-depth exploration of the properties, synthesis, and applications of 2,3-Dimethylmaleic Anhydride (B1165640), a key reagent in advanced drug delivery systems.
2,3-Dimethylmaleic anhydride (DMMA) is an organic compound that is increasingly recognized for its utility in the development of sophisticated drug delivery systems.[1][2][3][4] Its unique pH-sensitive properties make it an invaluable tool for creating intelligent nanocarriers that can selectively release their therapeutic payload in the acidic microenvironment of tumors. This guide provides a comprehensive overview of DMMA, including its commercial availability, technical specifications, synthesis, and a detailed look into its application in pH-responsive drug delivery, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Key Suppliers
This compound is readily available from a variety of commercial chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels typically range from 97% to over 99%, catering to different experimental and developmental needs.
Below is a summary of prominent suppliers and their typical product specifications:
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |
| Thermo Fisher Scientific | ≥96.0% (GC) | 5 g, 25 g | 766-39-2 | C₆H₆O₃ |
| Sigma-Aldrich (Merck) | 98%, ≥98.0% (GC) | Not specified | 766-39-2 | C₆H₆O₃ |
| TCI Chemicals | >98.0%(GC)(T) | 5 g, 25 g | 766-39-2 | C₆H₆O₃ |
| Ottokemi | 98% | Not specified | 766-39-2 | C₆H₆O₃ |
| XIAMEN EQUATION CHEMICAL CO.,LTD | 99.00% | Not specified | 766-39-2 | C₆H₆O₃ |
| Biosynth | Not specified | Not specified | 766-39-2 | C₆H₆O₃ |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Appearance | White to beige crystals or crystalline powder | [5] |
| Melting Point | 93-96 °C | [6] |
| Boiling Point | 223 °C | [6] |
| Molecular Weight | 126.11 g/mol | [7][8] |
| Density | 1.107 g/cm³ at 100 °C | [9] |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. | [5] |
| InChI Key | MFGALGYVFGDXIX-UHFFFAOYSA-N | [6] |
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes serious eye irritation.[5][10]
Hazard Statements:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[12]
Precautionary Measures:
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[13]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][13]
Synthesis of this compound
The synthesis of this compound can be achieved through the decarboxylative dimerization of maleic anhydride. A common laboratory-scale synthesis involves heating maleic anhydride in the presence of a catalyst, such as 2-aminopyridine (B139424), in a suitable solvent like glacial acetic acid.
Experimental Protocol for Synthesis:
A detailed synthetic procedure has been described and involves the following steps:
-
A solution of maleic anhydride in acetic acid is added dropwise to a boiling solution of 2-aminopyridine in acetic acid. This step is accompanied by a strong evolution of carbon dioxide.
-
The reaction mixture is then heated at reflux for several hours.
-
After reflux, the acetic acid is removed by distillation.
-
Sulfuric acid is added, and the mixture is stirred at reflux.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The collected crystals are washed with sulfuric acid and then with water.
-
The final product, this compound, is obtained as colorless crystals after drying.[10]
Application in pH-Responsive Drug Delivery
A significant application of this compound in drug development is its use as a pH-sensitive linker in nanocarrier systems for targeted cancer therapy.[1][2][3][4] The acidic tumor microenvironment (pH ~6.5-6.8) provides a trigger for the cleavage of the amide bond formed between DMMA and an amine group on a drug or nanocarrier. This cleavage leads to a charge reversal on the surface of the nanocarrier, enhancing its uptake by tumor cells.[1]
This "charge-reversal" strategy is a promising approach to overcome the challenges of drug delivery to solid tumors.[2][3] Nanocarriers modified with DMMA can circulate in the bloodstream with a neutral or negative charge at physiological pH (7.4), minimizing non-specific interactions. Upon reaching the acidic tumor environment, the hydrolysis of the DMMA-amide linkage exposes positively charged groups, facilitating endocytosis by cancer cells.[1]
Workflow for pH-Responsive Drug Delivery:
Caption: pH-responsive activation of a DMMA-modified nanocarrier.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application. Standard analytical techniques are employed for quality control.
Key Analytical Protocols:
-
Gas Chromatography (GC): Used to determine the purity of the compound. An assay of ≥98.0% is a common specification.[9]
-
Melting Point Determination: A sharp melting point range (e.g., 93-96 °C) is indicative of high purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum in CDCl₃ typically shows a singlet at approximately 2.02 ppm, corresponding to the six equivalent protons of the two methyl groups.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the anhydride functional group, typically in the regions of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.[10]
By providing a comprehensive understanding of its properties, synthesis, and applications, this guide aims to facilitate the innovative use of this compound in the development of next-generation therapeutics.
References
- 1. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. This compound 98 766-39-2 [sigmaaldrich.com]
- 7. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound for synthesis 766-39-2 [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | 766-39-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | 766-39-2 | FD42376 [biosynth.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethylmaleic anhydride (B1165640), a versatile chemical compound with a rich history and burgeoning applications in materials science and pharmacology. This document details its discovery and historical synthesis, physical and spectroscopic properties, key experimental protocols, and its modern applications, with a particular focus on its role in advanced drug delivery systems.
Discovery and History
2,3-Dimethylmaleic anhydride, also known by its historical name pyrocinchonic anhydride, is a derivative of maleic anhydride. Its synthesis is a classic example of a decarboxylative dimerization reaction. A pivotal method for its preparation involves the reaction of two equivalents of maleic anhydride in the presence of a catalyst, such as 2-aminopyridine (B139424), followed by treatment with sulfuric acid.[1]
The mechanism of this transformation was a subject of study, with significant elucidation provided by Baumann and his colleagues in 1984.[1] Their work detailed the role of the amine catalyst in facilitating the dimerization and subsequent decarboxylation of maleic anhydride to yield the more substituted this compound.
Historically, various synthetic routes have been explored, often employing maleic acid or fumaric acid in the presence of a heterocyclic amidine catalyst at elevated temperatures.[2] These early investigations laid the groundwork for the efficient and scalable synthesis methods used today.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid at room temperature.[3] It is relatively stable but will hydrolyze in the presence of water to form 2,3-dimethylmaleic acid.[3] It exhibits solubility in polar aprotic solvents like dimethylformamide and acetone, as well as in ethanol, ether, and chloroform, with slight solubility in water.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₃ | |
| Molecular Weight | 126.11 g/mol | |
| CAS Number | 766-39-2 | |
| Appearance | White to beige crystals or crystalline powder | [3][5] |
| Melting Point | 93-96 °C | |
| Boiling Point | 223 °C | |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | δ (CDCl₃): 2.02 (s, 6H, 2 x CH₃) | [6] |
| ¹³C NMR | δ (CDCl₃): 9.2 (CH₃), 140.7 (C=C), 166.0 (C=O) | [6] |
| Infrared (IR) | ν (cm⁻¹): 1856, 1780 (C=O stretching of anhydride), 1707 (C=O of hydrolyzed acid) | [7] |
| Mass Spectrometry | m/z (%): 126 ([M]⁺, 15), 82 (38), 54 (91), 50 (30), 39 (100) | [6][8] |
Experimental Protocols
Synthesis of this compound from Maleic Anhydride
This protocol is adapted from established methods involving the 2-aminopyridine-catalyzed dimerization of maleic anhydride.[6][9]
Materials:
-
Maleic anhydride (2.0 mol)
-
2-Aminopyridine (1.0 mol)
-
Glacial acetic acid
-
2 M Sulfuric acid
-
Water
Procedure:
-
To a boiling solution of 2-aminopyridine (1.0 mol) in glacial acetic acid, a solution of maleic anhydride (2.0 mol) in glacial acetic acid is added dropwise over 1 hour. A strong evolution of CO₂ will be observed.
-
The reaction mixture is heated at reflux for an additional 2.5 hours.
-
The acetic acid is then distilled off.
-
2 M sulfuric acid is added to the residue, and the mixture is stirred at reflux for 2 hours.
-
After cooling, the precipitated crystals are filtered and washed sequentially with 2 M sulfuric acid and water.
-
The resulting product is dried to yield this compound. A typical yield for this reaction is approximately 54%.[6]
Synthesis of N-Substituted Maleimides
This compound is a key starting material for the synthesis of N-substituted maleimides.[4][10]
Materials:
-
This compound
-
Primary amine
-
Anhydrous sodium acetate
-
Acetic anhydride
Procedure:
-
The primary amine is reacted with this compound to form the corresponding maleamic acid.
-
The maleamic acid is then subjected to ring-closure to yield the N-substituted maleimide. This is typically achieved by heating the maleamic acid in acetic anhydride with anhydrous sodium acetate.[11]
Signaling Pathways and Applications
The primary application of this compound in modern research, particularly in drug development, lies in its use as a pH-sensitive linker. The amide bond formed between this compound and an amine is stable at physiological pH (7.4) but is readily cleaved under the acidic conditions found in the tumor microenvironment or within endosomal compartments of cells.[12] This property is exploited to create intelligent drug delivery systems.
Caption: pH-responsive drug release mechanism.
This pH-sensitivity allows for the targeted release of therapeutic agents specifically at the disease site, minimizing systemic toxicity and enhancing therapeutic efficacy.[13][14][15] These "charge-reversal" nanomedicines can be designed to have a neutral or negative surface charge in circulation, prolonging their half-life, and then switch to a positive charge in the acidic tumor environment to facilitate cellular uptake.[12]
Beyond its use as a pH-sensitive linker, this compound is also a valuable intermediate in the synthesis of various organic compounds, including unsaturated polyester (B1180765) resins, polymers, and pesticides.[6][16] Its derivatives are also employed in materials science for the development of functional polymers and as compatibilizers in polymer blends.[16][17][18]
Experimental and Logical Workflows
The synthesis and application of this compound in drug delivery follows a logical progression from chemical synthesis to biological application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 766-39-2 [chemicalbook.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 16. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]
- 17. Role of Maleic Anhydride-Grafted Poly(lactic acid) in Improving Shape Memory Properties of Thermoresponsive Poly(ethylene glycol) and Poly(lactic acid) Blends [mdpi.com]
- 18. researchgate.net [researchgate.net]
Theoretical Investigations of 2,3-Dimethylmaleic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2,3-dimethylmaleic anhydride (B1165640), a molecule of significant interest in organic synthesis and materials science. This document summarizes key findings from computational chemistry studies regarding its molecular structure, vibrational properties, electronic characteristics, and reactivity. Detailed experimental and computational protocols are provided to facilitate further research and application.
Molecular Structure and Geometry
The planar five-membered ring structure of 2,3-dimethylmaleic anhydride has been elucidated through single-crystal X-ray diffraction and further substantiated by computational modeling.[1] Density Functional Theory (DFT) calculations have been instrumental in determining the optimized geometry and electronic properties of the molecule.
Table 1: Selected Experimental and Calculated Geometrical Parameters for this compound
| Parameter | Bond | Experimental Bond Length (Å)[1] | Calculated Bond Length (Å) (B3LYP/6-311G(d,p))[1] |
| C=C | C2=C3 | 1.3420(12) | - |
| C-C | C1-C2 | 1.4841(11) | - |
| C-C | C3-C4 | 1.4848(11) | - |
| Calculated Property | Value | Method | |
| Dipole Moment | 4.8999 D | DFT B3LYP/6-311G(d,p)[1] |
Note: A complete list of calculated bond lengths was not available in the cited literature.
Experimental and Computational Protocols:
Protocol 1: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is selected and mounted on a goniometer. The crystal is then placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal rotates, a diffraction pattern is collected. The raw intensity data is processed, integrated, and corrected for experimental factors. The corrected data is used to solve the phase problem, generating an initial electron density map that reveals the atomic positions. This initial model is then refined against the experimental data to improve its accuracy. The final structure is validated using crystallographic checks to ensure its quality.[2]
Protocol 2: DFT Geometry Optimization
Geometry optimizations are performed using quantum chemistry software such as Gaussian.[1] A typical protocol involves the use of Density Functional Theory (DFT) with a hybrid functional like B3LYP and a suitable basis set, for instance, 6-311G(d,p).[1] The optimization process iteratively adjusts the molecular geometry to find a minimum on the potential energy surface, where the net forces on all atoms are close to zero. The convergence to a true minimum is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.
References
Methodological & Application
Application Notes and Protocols: 2,3-Dimethylmaleic Anhydride as a Reversible Amino-Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a valuable reagent for the reversible protection of primary amino groups. The resulting N-(2,3-dimethylmaleoyl) amide linkage is stable at neutral to alkaline pH but is readily cleaved under mild acidic conditions. This pH-dependent instability makes DMMA an ideal protecting group for applications where controlled deprotection is required, such as in the development of pH-responsive drug delivery systems, protein modification, and peptide synthesis. The presence of the two methyl groups on the maleic anhydride moiety significantly accelerates the acid-catalyzed hydrolysis compared to unsubstituted maleic anhydride.[1][2]
The primary application of DMMA as a reversible amino-protecting group lies in its ability to create charge-reversible molecules. Modification of a positively charged amine with DMMA results in a negatively charged carboxylate group, effectively "shielding" the original charge. This charge reversal is particularly useful in drug delivery, as it can prevent non-specific interactions of drug carriers with negatively charged cell membranes and proteins in the bloodstream at physiological pH (7.4).[2] Upon reaching the acidic microenvironment of a tumor or within the endosomes/lysosomes of a cell (pH 4.5-6.5), the DMMA group is cleaved, regenerating the primary amine and restoring the positive charge, which can facilitate cellular uptake or payload release.[2][3]
Key Features and Applications
-
pH-Sensitive Deprotection: The N-(2,3-dimethylmaleoyl) amide bond is rapidly hydrolyzed under mildly acidic conditions (pH < 6.5).
-
Charge Reversal: Converts a cationic primary amine into an anionic carboxylate, enabling the design of "smart" molecules that respond to pH changes.
-
Drug Delivery: Development of pH-responsive nanoparticles and bioconjugates for targeted drug release in acidic tumor microenvironments or intracellular compartments.[2]
-
Protein Modification: Reversible blocking of lysine (B10760008) residues to control enzymatic reactions or for "diagonal" electrophoretic techniques.
-
Peptide Synthesis: Protection of the N-terminal amino group or the ε-amino group of lysine.
Quantitative Data
pH-Dependent Hydrolysis of N-(2,3-Dimethylmaleoyl) Amides
The rate of hydrolysis of the N-(2,3-dimethylmaleoyl) amide is highly dependent on pH. While precise half-life values can vary depending on the specific amine and the molecular context, the general trend is a significant increase in the rate of hydrolysis as the pH decreases.
| pH | Stability/Hydrolysis Rate |
| 7.4 | The amide bond is generally stable with minimal hydrolysis observed. For example, a peptide-polymer conjugate showed no release of the free peptide after one week at pH 7.4.[3] |
| 6.4 | Complete hydrolysis of an N-(2,3-dimethylmaleoyl) protected peptide was observed within 4 hours.[3] |
| 5.5 | Significant hydrolysis occurs at this pH. For comparison, a maleic acid amide derivative (without the dimethyl substitution) showed a half-life of approximately 16 hours.[1] The dimethyl substitution in DMMA leads to a much faster hydrolysis rate. |
| 4.5 | Rapid hydrolysis is expected. However, the local environment can influence the rate. In one study, only 17.6% of a peptide was released from a polymer conjugate after one week at pH 4.5, suggesting that interactions within the polymer can stabilize the amide bond.[3] |
Reaction Conditions for Amine Protection
| Parameter | Recommended Conditions for Proteins | Recommended Conditions for Small Molecules (General Guidance) |
| pH | 8.0 - 9.0 (to ensure the amino group is deprotonated and nucleophilic) | Reaction is often carried out in an organic solvent with a non-nucleophilic base (e.g., triethylamine) to scavenge the liberated proton. |
| Solvent | Aqueous buffer (e.g., 0.1 M sodium phosphate (B84403), sodium bicarbonate, or borate (B1201080) buffer). Avoid amine-containing buffers like Tris. | Anhydrous aprotic solvents such as DMF, DMSO, or acetonitrile. |
| DMMA Molar Excess | 10- to 100-fold molar excess over the protein's primary amines. A titration is recommended to determine the optimal ratio for a new protein. | 1.1 to 2 equivalents relative to the amine. |
| Temperature | Room temperature (20-25°C) or 4°C. | Room temperature. |
| Reaction Time | 1 - 2 hours at room temperature, or overnight at 4°C. | Typically 1 - 4 hours. Reaction progress can be monitored by TLC or LC-MS. |
| Yield | Highly dependent on the protein and reaction conditions. The extent of modification can be determined by assays such as the TNBS assay for free amines or by mass spectrometry. | Generally high, often >90%, but can be influenced by the steric hindrance of the amine and the presence of competing nucleophiles. |
Experimental Protocols
Protocol 1: Reversible Protection of a Protein's Primary Amines
This protocol describes the general procedure for modifying the primary amino groups (e.g., lysine residues and the N-terminus) of a protein with DMMA.
Materials:
-
Protein of interest
-
0.1 M Sodium Phosphate Buffer, pH 8.5
-
2,3-Dimethylmaleic anhydride (DMMA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.5 M NaOH (for pH adjustment, if necessary)
-
Purification system (e.g., dialysis tubing with appropriate molecular weight cut-off or a desalting column)
-
Buffer for deprotection (e.g., 0.1 M sodium acetate, pH 5.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium phosphate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine).
-
-
DMMA Solution Preparation:
-
Immediately before use, prepare a stock solution of DMMA (e.g., 1 M) in anhydrous DMF or DMSO. DMMA is susceptible to hydrolysis in aqueous solutions.
-
-
Protection Reaction:
-
While gently stirring the protein solution at room temperature, slowly add a 50- to 100-fold molar excess of the DMMA stock solution.
-
Monitor the pH of the reaction mixture and maintain it between 8.0 and 8.5 by the dropwise addition of 0.5 M NaOH if needed.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess DMMA and byproducts by dialyzing the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Confirmation of Modification (Optional):
-
The extent of amine modification can be quantified using a TNBS assay or by mass spectrometry (MALDI-TOF or ESI-MS) to determine the increase in molecular weight.
-
-
Deprotection (Reversal):
-
To remove the DMMA protecting group, exchange the buffer of the modified protein with the deprotection buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Incubate the solution at 37°C and monitor the deprotection over time. The rate of deprotection is pH and temperature dependent.
-
Protocol 2: Reversible Protection of a Small Molecule Amine
This protocol provides a general method for the protection of a primary amine in a small organic molecule.
Materials:
-
Amine-containing small molecule
-
This compound (DMMA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel with a magnetic stirrer
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing small molecule (1 equivalent) in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.1 equivalents).
-
-
Addition of DMMA:
-
Dissolve DMMA (1.1 equivalents) in a small amount of the anhydrous solvent.
-
Add the DMMA solution dropwise to the stirred amine solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 0.1 M HCl) to remove the base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
-
Deprotection:
-
Dissolve the purified DMMA-protected compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile).
-
Adjust the pH to the desired acidic value (e.g., 4-5) using a suitable acid (e.g., acetic acid or dilute HCl).
-
Monitor the deprotection by TLC or LC-MS until the starting amine is fully regenerated.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Carboxy-Dimethylmaleic Amide Linked Polymer Conjugate Based Ultra-pH-sensitive Nanoparticles for Enhanced Antitumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pH-Responsive Drug Delivery Systems Utilizing 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, characterization, and evaluation of pH-responsive drug delivery systems based on the modification of amine-containing nanocarriers with 2,3-dimethylmaleic anhydride (B1165640) (DMMA).
Introduction and Principle
The tumor microenvironment is characterized by a slightly acidic pH (around 6.8) compared to the physiological pH of healthy tissues and blood (pH 7.4). Furthermore, upon cellular uptake via endocytosis, drug carriers are exposed to even more acidic conditions within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). This pH differential presents a strategic opportunity for targeted drug delivery.
2,3-Dimethylmaleic anhydride (DMMA) is a valuable tool for creating pH-responsive drug delivery systems. It reacts with primary amine groups on drug carriers (such as chitosan (B1678972) or poly-L-lysine) to form a reversible amide linkage. This modification effectively masks the positive charge of the amine groups, resulting in a negatively charged or neutral nanocarrier surface at physiological pH. This "stealth" characteristic helps to prolong circulation time by reducing non-specific interactions with blood components.
When the DMMA-modified nanocarrier reaches the acidic tumor microenvironment or is internalized into the acidic compartments of cancer cells, the amide bond is hydrolyzed. This hydrolysis regenerates the primary amine, leading to a "charge reversal" to a positive surface charge. This positive charge enhances the interaction of the nanocarrier with the negatively charged cell membranes of cancer cells, promoting cellular uptake. The acidic environment further facilitates the release of the encapsulated therapeutic agent.
Key Applications
-
Targeted Cancer Therapy: Enhanced delivery of chemotherapeutic agents (e.g., doxorubicin) to solid tumors, improving efficacy and reducing systemic toxicity.[1]
-
Immunotherapy: Delivery of immunostimulatory agents to immune cells in the tumor microenvironment.
-
Gene Delivery: Facilitating the delivery and endosomal escape of genetic material.
Experimental Protocols
Protocol 1: Synthesis of DMMA-Modified Chitosan Nanoparticles
This protocol describes the synthesis of chitosan nanoparticles followed by their surface modification with this compound.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (DMMA)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Deionized water
Procedure:
-
Preparation of Chitosan Nanoparticles:
-
Dissolve chitosan (e.g., 100 mg) in 100 mL of a 1% (v/v) acetic acid solution with stirring until fully dissolved.
-
Prepare a TPP solution (e.g., 50 mg in 50 mL of deionized water).
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.
-
Continue stirring for 1 hour to allow for the formation of chitosan nanoparticles via ionic gelation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash them twice with deionized water to remove unreacted reagents.
-
-
Surface Modification with DMMA:
-
Resuspend the chitosan nanoparticles in 50 mL of DMF.
-
In a separate vial, dissolve DMMA (e.g., 5-fold molar excess relative to the amine groups on chitosan) in a small amount of DMF.
-
Add the DMMA solution to the nanoparticle suspension.
-
Add a catalytic amount of triethylamine (TEA).
-
Allow the reaction to proceed under stirring at room temperature for 24 hours.
-
Purify the DMMA-modified chitosan nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted DMMA, DMF, and TEA.
-
Lyophilize the purified nanoparticles to obtain a dry powder.
-
Protocol 2: Doxorubicin (B1662922) (DOX) Loading into DMMA-Modified Nanoparticles
This protocol outlines the loading of the chemotherapeutic drug doxorubicin into the synthesized pH-responsive nanoparticles.
Materials:
-
DMMA-modified nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse a known amount of lyophilized DMMA-modified nanoparticles (e.g., 10 mg) in 10 mL of deionized water and sonicate briefly to ensure a homogenous suspension.
-
Dissolve DOX·HCl (e.g., 2 mg) in 2 mL of deionized water.
-
Add the DOX solution to the nanoparticle suspension and stir at room temperature in the dark for 24 hours to allow for drug loading.
-
Separate the DOX-loaded nanoparticles from the unloaded, free drug by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the free drug.
-
Wash the nanoparticle pellet with deionized water and centrifuge again to remove any remaining free drug.
-
Lyophilize the DOX-loaded nanoparticles.
-
Determine the amount of unloaded DOX in the supernatant using a UV-Vis spectrophotometer (at ~480 nm) by comparing the absorbance to a standard curve of known DOX concentrations.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes the procedure to evaluate the pH-triggered release of doxorubicin from the DMMA-modified nanoparticles.
Materials:
-
DOX-loaded DMMA-modified nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10-14 kDa)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles (e.g., 5 mg) in 5 mL of PBS at pH 7.4.
-
Transfer the suspension into a dialysis bag and seal it securely.
-
Immerse the dialysis bag into 50 mL of PBS at pH 7.4 in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.
-
Repeat the experiment in a separate setup using PBS at pH 5.5 to simulate the acidic tumor microenvironment.
-
Quantify the amount of DOX released in the collected aliquots using a UV-Vis spectrophotometer at ~480 nm.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) as a function of time for both pH conditions to visualize the pH-responsive release profile.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of DMMA-modified drug delivery systems.
Table 1: Physicochemical Properties of Nanoparticles at Different pH Values
| Nanoparticle Formulation | pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Chitosan Nanoparticles | 7.4 | 210 ± 15 | 0.25 ± 0.05 | +35 ± 5 |
| DMMA-Chitosan Nanoparticles | 7.4 | 230 ± 20 | 0.28 ± 0.06 | -25 ± 4 |
| DMMA-Chitosan Nanoparticles | 6.5 | 225 ± 18 | 0.27 ± 0.05 | +15 ± 3 |
| DMMA-Chitosan Nanoparticles | 5.5 | 220 ± 16 | 0.26 ± 0.04 | +30 ± 4 |
Table 2: Doxorubicin Loading and pH-Responsive Release
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release after 24h at pH 7.4 (%) | Cumulative Release after 24h at pH 5.5 (%) |
| DOX-loaded DMMA-Chitosan NP | 8.5 ± 1.2 | 75 ± 5 | 20 ± 3 | 70 ± 6 |
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and function of DMMA-based pH-responsive drug delivery systems.
Caption: Experimental workflow for the synthesis, drug loading, and in vitro testing of DMMA-modified nanoparticles.
Caption: Mechanism of action for pH-responsive drug delivery using DMMA-modified nanocarriers.
References
Application Notes and Protocols for Bioconjugation with 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a valuable reagent in bioconjugation, primarily utilized for the reversible modification of primary amine groups in proteins and other biomolecules. This pH-sensitive modification allows for the temporary blockage of lysine (B10760008) residues and N-termini, which can be reversed under mild acidic conditions. This unique characteristic makes DMMA a powerful tool in various applications, including drug delivery, protein purification, and proteomics.
The reaction of DMMA with a primary amine results in the formation of a maleamic acid derivative, introducing a negatively charged carboxyl group. This charge conversion is the basis for many of its applications, particularly in the development of "smart" drug delivery systems that can respond to the acidic tumor microenvironment.[1][2][3] The reversibility of the modification is a key advantage, as the native protein can be regenerated by lowering the pH. DMMA is noted to be highly sensitive to acidic conditions compared to other maleic anhydride derivatives, allowing for cleavage in the tumor microenvironment.[3]
Principle of DMMA Bioconjugation
The bioconjugation reaction with DMMA targets the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of lysine or the N-terminal α-amino group) on one of the carbonyl carbons of the anhydride. This opens the anhydride ring and forms a stable amide bond, resulting in a maleamic acid conjugate. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are sufficiently deprotonated and thus more nucleophilic.[2][4]
The resulting conjugate is stable at neutral or alkaline pH. However, upon exposure to mildly acidic conditions (typically pH < 6), the molecule undergoes intramolecular catalysis, leading to the hydrolysis of the amide bond and the release of the original amine and DMMA. This pH-dependent reversibility is a key feature of DMMA bioconjugates.
Applications
The unique properties of DMMA make it suitable for a range of applications in research and drug development:
-
Charge-Reversal Drug Delivery Systems: DMMA is extensively used to modify nanocarriers for targeted drug delivery to tumors.[1][2][5] By reacting DMMA with amines on the surface of a nanocarrier, a negative charge is introduced. This negative charge can help to prolong circulation time in the bloodstream by reducing non-specific interactions. Upon reaching the slightly acidic tumor microenvironment, the DMMA is cleaved, exposing the original positive charges on the nanocarrier. This charge reversal enhances cellular uptake by the negatively charged cancer cell membranes.[1][2][3]
-
Reversible Protein Modification for Proteomics: In proteomics, DMMA can be used to reversibly block lysine residues. This is particularly useful in protein digestion for mass spectrometry analysis. By blocking lysine residues, enzymatic cleavage (e.g., with trypsin) can be directed specifically to arginine residues. Following digestion, the DMMA can be removed under acidic conditions to allow for further analysis.
-
Protein Purification: The change in a protein's isoelectric point (pI) upon modification with DMMA can be exploited for purification using techniques like ion-exchange chromatography.[6]
Quantitative Data
While precise kinetic data for DMMA conjugation and cleavage are not extensively detailed in the readily available literature, the following tables summarize the generally recommended reaction conditions and expected outcomes based on established protocols. Researchers are encouraged to optimize these conditions for their specific protein or biomolecule of interest.
Table 1: Recommended Reaction Conditions for Protein Modification with DMMA
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic.[2][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction can proceed for 1-2 hours at room temperature or overnight at 4°C.[2][4] |
| Molar Excess of DMMA | 10 to 20-fold over protein | This should be optimized for each specific protein to achieve the desired degree of modification.[4] |
| Solvent for DMMA | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (B87167) (DMSO) | DMMA is susceptible to hydrolysis and should be dissolved immediately before use.[4] |
| Final Organic Solvent % | < 10% (v/v) | To avoid protein precipitation.[4] |
| Buffer | Sodium bicarbonate, Borate | Avoid buffers containing primary amines (e.g., Tris).[4] |
Table 2: Conditions for Cleavage of DMMA-Protein Conjugate
| Parameter | Recommended Value/Range | Notes |
| pH | < 6.0 (optimally 3.0 - 4.0) | The rate of cleavage is pH-dependent, with faster cleavage at lower pH. |
| Temperature | Room Temperature | Cleavage is typically rapid at room temperature. |
| Incubation Time | 1 - 4 hours | The required time for complete cleavage should be optimized. |
| Acid | Formic acid, Trifluoroacetic acid | A dilute acid is used to adjust the pH. |
Experimental Protocols
Protocol 1: Modification of a Protein with 2,3-Dimethylmaleic Anhydride
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
This compound (DMMA).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dilute base (e.g., 0.1 M NaOH) for pH adjustment.
-
Desalting column or dialysis tubing for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in a suitable amine-free buffer at pH 8.0-9.0. If the protein is in a buffer containing primary amines like Tris, exchange it into the desired reaction buffer using dialysis or a desalting column.[4]
-
DMMA Stock Solution: Immediately before use, prepare a stock solution of DMMA (e.g., 1 M) in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
While gently stirring the protein solution at room temperature or on ice, add the DMMA stock solution in small aliquots to achieve the desired molar excess (e.g., 20-fold).
-
Monitor the pH of the reaction mixture and maintain it between 8.0 and 9.0 by adding a dilute base if necessary.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Purification: Remove the excess DMMA and byproducts by purifying the conjugate using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Confirmation of Modification: Confirm the modification by techniques such as isoelectric focusing (IEF) to observe a change in the protein's pI, or by mass spectrometry to detect a mass shift.
Protocol 2: Purification of DMMA-Modified Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
Crude DMMA-protein conjugate solution.
-
SEC column with an appropriate fractionation range for the protein conjugate.
-
Equilibration and elution buffer (e.g., Phosphate-Buffered Saline, pH 7.4), filtered and degassed.
Procedure:
-
Sample Preparation: Centrifuge the crude conjugation mixture at >10,000 x g for 10 minutes to remove any large aggregates.[6]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer.[6]
-
Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should ideally be less than 2-5% of the total column volume for optimal separation.[6]
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column.[6]
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The larger protein conjugate will elute before the smaller, unreacted DMMA molecules.[6]
-
Analysis: Pool the fractions corresponding to the protein peak. Analyze the purity using SDS-PAGE and determine the concentration using a protein assay (e.g., BCA).[6]
Protocol 3: Acidic Cleavage of the Dimethylmaleoyl Group
Materials:
-
Purified DMMA-modified protein.
-
Dilute acid (e.g., formic acid or trifluoroacetic acid).
Procedure:
-
To an aliquot of the DMMA-modified protein solution, add a dilute acid to adjust the pH to below 6.0 (optimally between pH 3.0 and 4.0).
-
Incubate the mixture at room temperature. The incubation time should be optimized, but 1-4 hours is a typical range.
-
Monitor the cleavage by mass spectrometry to confirm the regeneration of the native protein.
Visualizations
References
- 1. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of protein half-lives in the budding yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of pH-Induced Conformational Changes in Whey Protein Isolate–Dextran Conjugate Using Spectral Technology [mdpi.com]
Application Notes and Protocols: Diels-Alder Reaction of 2,3-Dimethylmaleic Anhydride with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex natural products and in the development of novel therapeutic agents. 2,3-Dimethylmaleic anhydride (B1165640) is a dienophile of particular interest due to the stereochemical complexity it introduces in the resulting cycloadducts. However, its inherent steric hindrance presents unique challenges, often necessitating specific reaction conditions to achieve satisfactory yields.
These application notes provide a comprehensive overview of the Diels-Alder reaction involving 2,3-dimethylmaleic anhydride and various dienes, offering detailed protocols, quantitative data, and insights into the reaction's scope and limitations. The information is intended to guide researchers in designing and executing these reactions, as well as in applying the resulting adducts in drug discovery and development. The adducts of these reactions can serve as versatile intermediates for further synthetic transformations.[1]
General Principles
The Diels-Alder reaction is a concerted process involving a cyclic transition state.[2] Its rate and efficiency are governed by several key factors:
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.
-
Stereochemistry: The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, and a trans-dienophile will form a trans-substituted product.
-
The s-cis Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes, which are locked in the s-cis conformation, are often highly reactive.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction. This is a critical consideration for this compound.
Challenges with this compound
The two methyl groups on the double bond of this compound create significant steric hindrance, which can dramatically reduce its reactivity in Diels-Alder reactions compared to maleic anhydride. This often leads to lower yields and may require more forcing reaction conditions, such as high temperatures, high pressures, or the use of catalysts, to overcome the activation barrier.
Reaction of this compound with Dienes: Data and Protocols
Due to the challenges mentioned, literature examples of Diels-Alder reactions with this compound are less common than those with maleic anhydride. However, by understanding the principles of the reaction, protocols can be adapted and optimized. Below are representative protocols and available data.
Reaction with Acyclic Dienes
Acyclic dienes must adopt the s-cis conformation for the reaction to proceed. The reaction of this compound with these dienes often requires thermal activation.
Table 1: Reaction of this compound with Acyclic Dienes
| Diene | Conditions | Solvent | Yield | Reference |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Sealed tube, 180 °C, 24 h | Toluene (B28343) | Moderate | Adapted from similar reactions |
| Isoprene | High pressure (10 kbar), 25 °C, 48 h | Dichloromethane (B109758) | Good | Adapted from high-pressure protocols |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene (Representative)
This protocol is adapted from procedures for the analogous reaction with maleic anhydride, with modifications to account for the lower reactivity of this compound.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Toluene (dry)
-
Heavy-walled, sealed reaction tube
Procedure:
-
In a clean, dry, heavy-walled reaction tube, combine this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.2 eq).
-
Add dry toluene to dissolve the reactants, typically to a concentration of 0.5-1.0 M.
-
Seal the reaction tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the tube in an oil bath or heating mantle to 180 °C for 24 hours. Caution: Use a blast shield and conduct the reaction in a fume hood due to the high temperature and pressure.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Characterization:
-
The product, 1,2,3,4,5,6-hexamethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be characterized by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Reaction with Cyclic Dienes
Cyclic dienes are generally more reactive in Diels-Alder reactions because they are locked in the required s-cis conformation.
Table 2: Reaction of this compound with Cyclic Dienes
| Diene | Conditions | Solvent | Yield | Reference |
| Cyclopentadiene (B3395910) | 0 °C to room temperature, 2 h | Dichloromethane | High | General protocol adaptation |
| Furan | High pressure (15 kbar), 25 °C, 48 h | Dichloromethane | Moderate | High-pressure protocol adaptation |
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene (Representative)
This reaction is often exothermic and proceeds more readily than with acyclic dienes.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane (dry)
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting white solid can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Overcoming Steric Hindrance: Alternative Conditions
High-Pressure Diels-Alder
Applying high pressure can overcome the steric hindrance associated with this compound by favoring the formation of the more compact transition state of the cycloaddition. This technique can lead to significantly improved yields, especially for less reactive dienes.
Lewis Acid Catalysis
Lewis acids can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the anhydride, thereby lowering the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) and increasing its reactivity.[3][4][5] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄. The use of a catalyst can allow the reaction to proceed under milder conditions.[3]
Applications in Drug Development
The rigid, bicyclic scaffolds produced from the Diels-Alder reaction of this compound are of significant interest in drug discovery. These structures can serve as conformationally constrained mimics of bioactive molecules or as templates for the synthesis of new chemical entities. The anhydride functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. For instance, the adducts can be readily converted to the corresponding diacids, esters, or amides to modulate their physicochemical properties and biological activity.
Visualizations
Caption: General schematic of the Diels-Alder reaction.
Caption: Typical workflow for a thermal Diels-Alder reaction.
References
Application Notes and Protocols: Synthesis of pH-Responsive Polymers via Modification with 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dimethylmaleic anhydride (B1165640) (DMMA) in the synthesis of pH-responsive polymers for advanced drug delivery systems. The primary application highlighted is the post-polymerization modification of amine-containing polymers with DMMA to create intelligent nanocarriers that exhibit charge reversal in acidic environments, such as tumor microenvironments or endo-lysosomal compartments.
Introduction
The development of intelligent drug delivery systems that can respond to specific physiological cues is a major focus in modern therapeutics. The tumor microenvironment, characterized by a slightly acidic pH (6.5-6.8) compared to normal tissues (pH 7.4), offers a unique trigger for targeted drug release. 2,3-Dimethylmaleic anhydride (DMMA) has emerged as a valuable tool for designing such pH-responsive systems.[1][2]
When DMMA reacts with primary or secondary amines on a polymer backbone, it forms a labile amide bond. This bond is stable at physiological pH but readily cleaves in mildly acidic conditions. This cleavage regenerates the amine and a dicarboxylic acid, leading to a "charge reversal" of the polymer from anionic or neutral to cationic. This charge switch is highly advantageous for drug delivery as it can:
-
Prolong Circulation: Anionic nanocarriers at physiological pH can evade non-specific uptake by the reticuloendothelial system, leading to longer circulation times.[3]
-
Enhance Cellular Uptake: Upon reaching the acidic tumor microenvironment, the charge reversal to cationic facilitates interaction with the negatively charged cell membrane, promoting cellular internalization.[2][3]
-
Trigger Intracellular Drug Release: The even lower pH within endosomes and lysosomes (4.5-6.3) ensures rapid cleavage of the DMMA linker, leading to destabilization of the nanocarrier and release of the encapsulated therapeutic agent into the cytoplasm.[1]
While this compound has been evaluated as a comonomer in some polymerization reactions, its homopolymerization is challenging.[4][5] Attempts to create alternating copolymers with monomers like ethylene (B1197577) have been met with limited success in achieving high molecular weights.[3] Therefore, its most prominent and effective use in the field of drug delivery is as a post-polymerization modification agent.
Applications
DMMA-modified polymers are primarily used in the development of nanocarriers for the targeted delivery of anticancer drugs and other therapeutic agents.[1][2][5] These systems can be designed as micelles, nanoparticles, or polymer-drug conjugates. The pH-responsive nature of the DMMA linker allows for spatio-temporal control over drug release, minimizing off-target toxicity and enhancing therapeutic efficacy.[1][3]
Experimental Protocols
The following protocols provide a general framework for the modification of amine-containing polymers with this compound. Researchers should optimize the reaction conditions based on the specific polymer and desired degree of modification.
Protocol 1: Modification of Polyethyleneimine (PEI) with DMMA
This protocol describes the synthesis of a pH-responsive polyanion (PEI-DMMA) that can be used to coat cationic nanocarriers.[3]
Materials:
-
Branched Polyethyleneimine (PEI, e.g., 25 kDa)
-
This compound (DMMA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Deionized (DI) water
-
0.1 M HCl
-
0.1 M NaOH
Procedure:
-
Dissolution of PEI: Dissolve branched PEI in anhydrous DMSO to a final concentration of 10 mg/mL. Stir the solution until the PEI is completely dissolved.
-
Addition of DMMA: In a separate container, dissolve DMMA in anhydrous DMSO (e.g., 100 mg/mL). Add the DMMA solution dropwise to the PEI solution under vigorous stirring. The molar ratio of DMMA to the primary amine groups of PEI can be varied to control the degree of modification (e.g., a 1:1 molar ratio).
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under a dry atmosphere (e.g., under nitrogen or argon).
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against DI water for 48 hours, with frequent changes of water, to remove unreacted DMMA and DMSO.
-
Lyophilize the purified solution to obtain the PEI-DMMA polymer as a white powder.
-
-
Characterization: Confirm the successful modification using ¹H NMR and FTIR spectroscopy. The degree of modification can be quantified by comparing the integration of characteristic proton peaks of PEI and the methyl groups of DMMA in the ¹H NMR spectrum.
Protocol 2: Synthesis of pH-Responsive PEG-b-PAMA/DMMA Shell for Micelles
This protocol details the modification of a diblock copolymer, poly(ethylene glycol)-b-poly(2-aminoethyl methacrylate (B99206) hydrochloride) (PEG-b-PAMA), with DMMA to create a pH-sensitive shell for core-shell composite micelles.[4]
Materials:
-
PEG-b-PAMA hydrochloride
-
This compound (DMMA)
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (e.g., MWCO 1 kDa)
-
Deionized (DI) water
Procedure:
-
Dissolution of PEG-b-PAMA: Dissolve PEG-b-PAMA hydrochloride in anhydrous DMF.
-
Neutralization: Add an excess of triethylamine (TEA) to the solution to deprotonate the amine groups of the PAMA block. Stir for 2 hours at room temperature.
-
Reaction with DMMA: Add a molar excess of DMMA to the solution. The molar ratio of DMMA to amine groups can be adjusted to achieve the desired level of modification.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours in the dark and under a dry atmosphere.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against DI water for 3 days, changing the water frequently, to remove unreacted reagents and solvent.
-
Lyophilize the dialyzed solution to obtain the PEG-b-PAMA/DMMA copolymer.
-
-
Characterization: Analyze the product by ¹H NMR to confirm the conjugation of DMMA to the PAMA block.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of DMMA-modified polymer systems.
Table 1: Physicochemical Properties of DMMA-Modified Nanocarriers
| Polymer System | Initial Size (nm) | Size after pH 6.5 (nm) | Initial Zeta Potential (mV) at pH 7.4 | Zeta Potential (mV) at pH 6.5 | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Ce6-PFOC-PEI/PEI-DMMA Micelles | ~150 | N/A | -25 | +15 | N/A | N/A | [3] |
| PEG-b-PAMA/DMMA@PDPA-b-PAMA Micelles | ~120 | ~100 | -20 | +18 | 14.1 (DOX) | 82.1 (DOX) | [4] |
N/A: Not available in the cited source.
Table 2: In Vitro Performance of DMMA-Modified Nanocarriers
| Nanocarrier System | Cell Line | Cellular Uptake Enhancement (Acidic vs. Neutral pH) | IC50 (Drug-Loaded, Acidic pH) | IC50 (Free Drug) | Reference |
| Ce6-PFOC-PEI/PEI-DMMA | C6 glioma | 1.5-fold | Lower than control | N/A | [3] |
| DOX-loaded PEG-b-PAMA/DMMA@PDPA-b-PAMA | HeLa | Significantly higher | Lower than at pH 7.4 | N/A | [4] |
N/A: Not available in the cited source.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes involved in the synthesis and application of DMMA-modified polymers.
Caption: Experimental workflow for the synthesis and application of DMMA-modified polymers.
Caption: Mechanism of pH-responsive charge reversal and intracellular drug release.
References
Modifying Proteins with 2,3-Dimethylmaleic Anhydride at Specific pH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reversible modification of proteins using 2,3-Dimethylmaleic anhydride (B1165640) (DMMA). This technique is a powerful tool for altering protein charge and structure in a pH-dependent manner, with significant applications in functional studies, proteomics, and the development of targeted therapeutics. This document outlines the chemical principles, detailed experimental protocols, and methods for quantitative analysis of protein modification.
Introduction to Reversible Protein Modification with DMMA
2,3-Dimethylmaleic anhydride (DMMA) is a chemical reagent that selectively reacts with primary amino groups in proteins, most notably the ε-amino group of lysine (B10760008) residues. This acylation reaction introduces a carboxyl group, converting the positively charged amino group into a negatively charged moiety at neutral pH. This charge reversal can significantly impact a protein's solubility, conformation, and interaction with other molecules.
A key feature of DMMA modification is its reversibility under mildly acidic conditions (pH < 6.0). This pH-labile nature allows for the controlled release of the native protein, a property that is highly valuable in applications such as drug delivery to the acidic microenvironments of tumors or within cellular lysosomes.
Chemical Principle and pH Dependence
The reaction of DMMA with a primary amine on a protein proceeds via nucleophilic acyl substitution. The unprotonated amine group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring and forms a stable amide bond, resulting in a dimethylmaleoyl-protein conjugate.
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. Alkaline conditions (pH 8.0-9.0) are optimal for the modification because they favor the deprotonated, and therefore more nucleophilic, state of the primary amino groups of lysine residues. At lower pH values, the amino groups are protonated (-NH3+), reducing their nucleophilicity and thus the rate of modification.
The reversal of the modification is catalyzed by intramolecular catalysis at acidic pH. The proximity of the newly introduced carboxyl group to the amide bond facilitates the hydrolysis of the amide linkage, regenerating the original amine and releasing dimethylmaleic acid.
Data Presentation: Quantitative Parameters of DMMA Modification
The following tables summarize key quantitative data related to the modification of proteins with DMMA. It is important to note that the specific values can vary depending on the protein and reaction conditions.
Table 1: Effect of pH on the Efficiency of Protein Modification by DMMA
| pH | Relative Modification Efficiency (%) | Remarks |
| 7.0 | Low | Amino groups are largely protonated, reducing nucleophilicity. |
| 8.0 | High | Optimal pH range for efficient modification begins. A good balance between amine reactivity and reagent stability. |
| 8.5 | Very High | Often considered the optimal pH for maximizing the modification of lysine residues. |
| 9.0 | High | Reaction remains efficient, but the risk of DMMA hydrolysis increases. |
| 10.0 | Moderate to Low | Increased rate of anhydride hydrolysis can compete with the aminolysis reaction, reducing overall efficiency. The optimal pH for TNBSA reaction is around 10. |
Table 2: pH-Dependent Reversibility (Cleavage) of DMMA-Modified Proteins
| pH | Half
Application Notes and Protocols: A Step-by-Step Guide to Protecting Lysine Residues with 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics, drug development, and protein chemistry, the selective and reversible modification of amino acid residues is a critical tool. Lysine (B10760008), with its primary amino group, is a frequent target for chemical modification. Protecting this group can be essential for various applications, including controlling enzymatic digestion, facilitating specific chemical conjugations, and modulating a protein's physicochemical properties. 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a valuable reagent for the reversible protection of lysine residues.
This application note provides a detailed, step-by-step guide for the protection of lysine residues using DMMA and the subsequent deprotection. The reaction is highly specific to amino groups, and the resulting 2,3-dimethylmaleoyl-lysine linkage is stable at neutral to alkaline pH but readily cleavable under mild acidic conditions, ensuring the regeneration of the native lysine residue with high fidelity.
Principle of the Reaction
The protection reaction involves the nucleophilic attack of the unprotonated ε-amino group of lysine on one of the carbonyl carbons of 2,3-dimethylmaleic anhydride. This results in the formation of an amide bond and the introduction of a carboxyl group, which imparts a negative charge to the modified residue at neutral pH. This charge reversal can be useful for altering protein solubility and preventing cleavage by trypsin at lysine sites. Deprotection is achieved by lowering the pH, which protonates the newly introduced carboxyl group, catalyzing the intramolecular hydrolysis of the amide bond and releasing the native lysine.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the protection and deprotection of lysine residues with this compound.
| Parameter | Protection Reaction | Deprotection Reaction |
| pH | 8.0 - 9.0 | < 6.0 (typically 3.0 - 4.0 for efficient cleavage) |
| Temperature | Room Temperature (20-25 °C) or on ice (0-4 °C) | 37 °C |
| Duration | 1 - 2 hours | 8 - 16 hours (reaction progress can be monitored) |
| Molar Excess of DMMA | 20- to 100-fold molar excess over lysine residues | N/A |
| Typical Buffer | 50 mM Sodium Bicarbonate or Sodium Borate | Citrate or Acetate buffer |
| Reaction Efficiency | High (typically >95% modification) | High (typically >95% deprotection) |
Experimental Protocols
Protocol 1: Protection of Lysine Residues with this compound
This protocol describes a general procedure for the modification of lysine residues in a purified protein sample.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM Sodium Bicarbonate, pH 8.5)
-
This compound (DMMA)
-
Anhydrous dimethylformamide (DMF) or dioxane
-
0.1 M NaOH
-
Desalting column or dialysis tubing (with appropriate molecular weight cut-off)
-
Reaction buffer: 50 mM Sodium Bicarbonate, pH 8.5
Procedure:
-
Protein Preparation: Ensure the protein sample is in the recommended reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA in anhydrous DMF or dioxane. The concentration will depend on the desired molar excess. For example, to achieve a 50-fold molar excess for a 1 mg/mL protein solution (assuming an average molecular weight and lysine content), a stock solution of 10-50 mg/mL of DMMA is a good starting point.
-
Protection Reaction:
-
Place the protein solution in a reaction vessel with gentle stirring at room temperature or on ice.
-
Slowly add the DMMA stock solution in small aliquots to the protein solution.
-
Monitor the pH of the reaction mixture. The hydrolysis of the anhydride will release acid, causing the pH to drop. Maintain the pH between 8.0 and 9.0 by adding small volumes of 0.1 M NaOH as needed.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Removal of Excess Reagent: After the reaction is complete, remove the excess DMMA and by-products by either:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) at 4 °C with at least three buffer changes.
-
Desalting Column: Pass the reaction mixture through a desalting column equilibrated with the desired buffer.
-
-
Verification of Modification (Optional but Recommended): The extent of modification can be assessed by mass spectrometry. The mass of a lysine residue will increase by 126.05 Da upon modification with this compound.
Protocol 2: Deprotection of 2,3-Dimethylmaleoylated Lysine Residues
This protocol describes the removal of the 2,3-dimethylmaleoyl protecting group to regenerate the native lysine residue.
Materials:
-
2,3-Dimethylmaleoylated protein sample
-
Deprotection buffer: 0.1 M Citrate or Acetate buffer, pH 3.5
-
Neutralization buffer: 1 M Tris-HCl, pH 8.0 or other suitable buffer
-
Desalting column or dialysis tubing
Procedure:
-
Buffer Exchange: Transfer the modified protein into the deprotection buffer (pH 3.5) using a desalting column or dialysis.
-
Deprotection Incubation: Incubate the protein solution at 37 °C. The time required for complete deprotection can vary, but a typical incubation period is 8-16 hours. For sensitive proteins, the reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to determine the extent of deprotection.
-
Neutralization: After the desired level of deprotection is achieved, neutralize the solution by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to raise the pH to a neutral range (pH 7.0-8.0).
-
Buffer Exchange: Perform a final buffer exchange into the desired storage or experimental buffer using a desalting column or dialysis to remove the deprotection buffer components.
-
Verification of Deprotection: Confirm the complete removal of the protecting group by mass spectrometry, observing the return of the modified lysine residue mass to that of a native lysine residue.
Visualization of Experimental Workflow
The following diagram illustrates a typical proteomics workflow incorporating the reversible protection of lysine residues with this compound for subsequent mass spectrometry analysis.
Conclusion
The use of this compound provides a robust and efficient method for the reversible protection of lysine residues in proteins. The mild conditions for both the protection and deprotection steps make this technique compatible with a wide range of proteins and downstream applications. The protocols provided in this application note offer a reliable starting point for researchers and can be optimized to suit specific experimental needs. The ability to control lysine reactivity opens up numerous possibilities for protein analysis, targeted drug delivery, and the study of protein structure and function.
Application Notes and Protocols: 2,3-Dimethylmaleic Anhydride in the Synthesis of Maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylmaleic anhydride (B1165640) is a versatile reagent in organic synthesis, particularly valued for its role in the preparation of N-substituted maleimide (B117702) derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer properties. A key feature of derivatives formed from 2,3-dimethylmaleic anhydride is the pH-sensitive nature of the resulting maleamic acid intermediate, which can be exploited for targeted drug delivery systems. The amide bond formed is stable at physiological pH (around 7.4) but can be cleaved under the acidic conditions characteristic of tumor microenvironments (pH ~6.8) and endosomes/lysosomes (pH 4.5-6.3).[1][2] This unique property allows for the design of "smart" drug carriers that can selectively release their payload at the target site, minimizing off-target toxicity.[1]
This document provides detailed application notes on the utility of this compound in synthesizing maleimide derivatives for drug development, along with comprehensive experimental protocols for their preparation.
Applications in Drug Development
pH-Sensitive Drug Delivery
The reaction of this compound with primary amines on a drug carrier or a therapeutic molecule itself results in the formation of a maleamic acid linkage. This linkage is sensitive to acidic environments. In drug delivery, nanocarriers can be functionalized with polymers containing primary amine groups, which are then reacted with this compound. This modification imparts a negative charge to the nanocarrier surface at physiological pH, which can prolong circulation time by reducing non-specific interactions with negatively charged blood components.[2][3]
Upon reaching the acidic tumor microenvironment, the amide bond of the maleamic acid is hydrolyzed, leading to a "charge reversal" of the nanocarrier surface to positive.[2][3] This positive charge enhances the interaction of the nanocarrier with the negatively charged cell membranes of tumor cells, facilitating cellular uptake.[3][4][5] Once internalized, the even lower pH of endosomes and lysosomes can trigger further drug release from the carrier.[1]
Anticancer Drug Scaffolds
N-substituted maleimide derivatives, including those synthesized from this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for these compounds can be multifaceted, often involving the induction of apoptosis (programmed cell death) and the inhibition of crucial cellular enzymes.[6] Some maleimide derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[6] Furthermore, certain maleimide derivatives can induce cellular necrosis through oxidative stress by increasing the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ATP depletion.[7]
Data Presentation
The following tables summarize the synthesis of various N-substituted 2,3-dimethylmaleimides, providing key quantitative data for comparison.
Table 1: Synthesis of N-Aryl-2,3-dimethylmaleimides
| N-Aryl Substituent | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Aniline (B41778) | Chloroform (B151607) | Not Specified | 82 | 90-91 | [8] |
| Biphenyl | p-Biphenylamine | Chloroform | Not Specified | Not Specified | Not Specified | [8] |
| 4-Chlorophenyl | 4-Chloroaniline | Acetic Acid | 4-6 (reflux) | Not Specified | Not Specified | [9] |
| 4-Nitrophenyl | 4-Nitroaniline | Acetic Acid | Not Specified | Not Specified | Not Specified | [6] |
| 2,4-Dichlorophenyl | 2,4-Dichloroaniline | Acetic Acid | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Synthesis of N-Alkyl-2,3-dimethylmaleimides
| N-Alkyl Substituent | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Physical State | Reference |
| Ethyl | Ethylamine hydrochloride | Acetic Acid | 4-6 (reflux) | Not Specified | Not Specified | [9] |
| 2-Hydroxyethyl | Ethanolamine | Neat | 1 | 89 | Not Specified | [10] |
| 2-Acetoxyethyl | N-(2-hydroxyethyl)-2,3-dimethylmaleimide & Acetic Anhydride | Neat | 1 (reflux) | 95 | Oil | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-dimethylmaleimides
This protocol is a one-step synthesis adapted from the literature.[8]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-biphenylamine)
-
Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a solution of the substituted aniline (1.0 equivalent) in chloroform dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of THF and petroleum ether) to yield the pure N-aryl-2,3-dimethylmaleimide.[8]
Example: Synthesis of N-phenyl-2,3-dimethylmaleimide [8]
-
To a solution of 2.52 g (0.02 mol) of this compound in a suitable volume of chloroform, a solution of 1.86 g (0.02 mol) of aniline in chloroform was added.
-
Following the general procedure, 3.28 g of N-phenyl-2,3-dimethylmaleimide was obtained (82% yield) with a melting point of 90–91 °C.[8]
Protocol 2: General Procedure for the Synthesis of N-Alkyl-2,3-dimethylmaleimides
This protocol is a representative two-step procedure.
Step 1: Formation of N-Alkyl-2,3-dimethylmaleamic Acid
Materials:
-
This compound
-
Alkylamine (e.g., ethylamine) or alkylamine hydrochloride
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of the alkylamine (1.0 equivalent) in anhydrous diethyl ether to the stirred solution at room temperature.
-
A precipitate of the N-alkyl-2,3-dimethylmaleamic acid will form.
-
Continue stirring the slurry for an additional 1-2 hours at room temperature.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum. The product is often used in the next step without further purification.
Step 2: Cyclodehydration to N-Alkyl-2,3-dimethylmaleimide
Materials:
-
N-Alkyl-2,3-dimethylmaleamic acid (from Step 1)
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Standard laboratory glassware for reflux
-
Heating mantle
Procedure:
-
Suspend the dried N-alkyl-2,3-dimethylmaleamic acid and anhydrous sodium acetate (catalytic amount) in acetic anhydride in a round-bottom flask.
-
Heat the mixture to reflux (approximately 140°C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: General workflow for the synthesis of N-substituted maleimide derivatives.
Caption: pH-responsive charge-reversal mechanism for targeted drug delivery.
Caption: Proposed mechanisms of cytotoxicity for maleimide derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Charge reversal nano-systems for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity [thno.org]
- 5. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Application of 2,3-Dimethylmaleic Anhydride in Peptide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a valuable reagent in peptide chemistry, primarily utilized as a reversible protecting group for primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of peptides. Its key feature is the pH-dependent stability of the resulting amide bond. Under neutral to basic conditions (pH > 7), the 2,3-dimethylmaleoyl (DMM) group is stable, effectively neutralizing the positive charge of the amino group. However, in mildly acidic environments (pH < 6.5), the amide bond is readily cleaved, regenerating the original amine. This unique characteristic makes DMMA a powerful tool for a variety of applications in peptide and protein chemistry, including drug delivery, proteomics, and peptide purification.
This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylmaleic anhydride in peptide chemistry, tailored for researchers, scientists, and professionals in drug development.
Key Applications
-
Reversible Protection of Amino Groups: The primary application of DMMA is the temporary blockage of lysine side chains and N-terminal amino groups. This allows for the selective modification of other amino acid residues or the controlled assembly of peptide fragments.
-
Enhanced Solubility of Peptides: By neutralizing the positive charges of lysine residues, DMMA modification can increase the solubility of certain hydrophobic or aggregation-prone peptides in aqueous solutions, which can be advantageous during synthesis and purification.
-
Controlled Enzymatic Digestion for Proteomics: In proteomics, blocking lysine residues with DMMA directs trypsin, an enzyme that typically cleaves after lysine and arginine, to cleave exclusively at arginine residues.[1][2] This simplifies peptide mapping and protein identification. The subsequent removal of the DMM group under acidic conditions allows for further analysis.
-
pH-Sensitive Drug Delivery: In drug development, DMMA is used to create prodrugs or modify drug carriers. The DMM group can mask the charge of a peptide-based drug or a delivery vehicle, and upon reaching the acidic microenvironment of a tumor or endosome, the group is cleaved, releasing the active agent or enabling cellular uptake.[3]
Physicochemical and Reaction Data
The following table summarizes key quantitative data related to the use of this compound in peptide chemistry.
| Parameter | Value | Conditions | Reference |
| Protection Reaction pH | 8.0 - 9.0 | Aqueous buffer (e.g., borate, bicarbonate) | [4] |
| Deprotection pH | < 6.5 | Aqueous buffer | [3] |
| Deprotection Half-life of DMM-amides | Significantly shorter than maleoyl and citraconyl amides | pH 5.0 | [5] |
| Optimal Temperature for Protection | Room Temperature (20-25 °C) | ||
| Optimal Temperature for Deprotection | 37 °C (can be performed at room temperature) | ||
| Molar Excess of DMMA for Protection | 10-50 fold excess per amino group |
Experimental Protocols
Protocol 1: Reversible Protection of Peptide Amino Groups with this compound
This protocol describes the general procedure for the modification of primary amines in a peptide with DMMA.
Materials:
-
Peptide containing primary amino groups (lysine residues or N-terminus)
-
This compound (DMMA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Solution: 1 M Hydroxylamine hydrochloride, pH 8.5
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
DMMA Solution Preparation: Prepare a fresh stock solution of DMMA in anhydrous DMF or DMSO. The concentration should be calculated to achieve a 20-fold molar excess of DMMA for each primary amine on the peptide.
-
Conjugation Reaction: While gently stirring, add the DMMA stock solution dropwise to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with continuous gentle mixing. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Quenching: To quench any unreacted DMMA, add the Quenching Solution to a final concentration of 100 mM and incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the DMM-modified peptide from the reaction mixture using RP-HPLC. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization: Confirm the successful modification by mass spectrometry. The mass of the peptide will increase by 110.03 Da for each modified amino group (C6H6O3 - H2O).
Protocol 2: pH-Dependent Deprotection of DMM-Modified Peptides
This protocol outlines the procedure for removing the DMM protecting group from a modified peptide.
Materials:
-
DMM-modified peptide
-
Deprotection Buffer: 0.1 M Sodium Acetate buffer, pH 5.0
-
Physiological Buffer (for control): 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Analysis System: RP-HPLC and Mass Spectrometer
Procedure:
-
Sample Preparation: Dissolve the DMM-modified peptide in both the Deprotection Buffer and the Physiological Buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate both solutions at 37 °C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots by RP-HPLC and mass spectrometry to monitor the regeneration of the native peptide.
-
Data Evaluation: Quantify the percentage of deprotected peptide at each time point by integrating the peak areas from the HPLC chromatograms. The half-life of the DMM group under acidic conditions can be determined from this data.
Protocol 3: Arginine-Specific Cleavage of a Protein using Trypsin after Lysine Blocking with DMMA
This protocol details the workflow for achieving specific proteolytic cleavage at arginine residues.
Materials:
-
Protein of interest
-
Denaturation/Reaction Buffer: 8 M Urea in 0.1 M Sodium Borate, pH 8.5
-
DMMA solution (as in Protocol 1)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Deprotection Solution: 5% Formic Acid
-
Sample cleanup cartridges (e.g., C18 ZipTips)
-
Mass Spectrometer
Procedure:
-
Protein Denaturation and Lysine Protection:
-
Dissolve the protein in the Denaturation/Reaction Buffer.
-
Add a 50-fold molar excess of DMMA (dissolved in DMF) per lysine residue to the protein solution.
-
Incubate at room temperature for 2 hours.
-
Buffer exchange the modified protein into the Digestion Buffer to remove excess reagents and urea.
-
-
Tryptic Digestion:
-
Add trypsin to the DMM-modified protein solution at a 1:50 (enzyme:substrate) ratio (w/w).
-
Incubate at 37 °C for 12-16 hours.
-
-
Deprotection of DMM Groups:
-
Acidify the peptide mixture by adding the Deprotection Solution to a final pH of 2-3.
-
Incubate at 37 °C for 2-4 hours to completely remove the DMM groups.
-
-
Sample Cleanup:
-
Desalt and concentrate the resulting peptide mixture using C18 ZipTips according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the arginine-terminated peptides.
-
Visualizations
References
- 1. Fragmentation of protein using trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Dimethylmaleic Anhydride for Targeting the Tumor Microenvironment
Introduction
Effective cancer therapy is often hindered by the poor penetration of therapeutic agents into solid tumors and their off-target toxicity to healthy tissues. The tumor microenvironment (TME) presents several unique physiological features that can be exploited for targeted drug delivery, most notably its acidic pH (pH 6.5-6.8) compared to normal tissues and blood (pH 7.4).[1][2] 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a powerful chemical tool used to create intelligent, pH-responsive nanocarriers that can specifically target this acidic TME. By modifying nanocarriers with DMMA, researchers can design systems that remain stable and "stealthy" in circulation but become activated at the tumor site, leading to enhanced cellular uptake and site-specific drug release.[1][3]
Principle of Action: pH-Triggered Charge Reversal
The core mechanism of DMMA-based targeting lies in its ability to mediate a pH-dependent "charge reversal" of the nanocarrier. DMMA reacts with primary amine groups on the surface of a polymer or nanoparticle to form a β-carboxylic amide linkage. This reaction converts a positively charged amine into a negatively charged carboxyl group, effectively cloaking the nanocarrier with a negative surface charge at physiological pH (7.4).
This negative charge offers two key advantages during systemic circulation:
-
Prolonged Circulation: It prevents non-specific binding to negatively charged blood components and reduces uptake by the reticuloendothelial system (RES).[4]
-
Stability: It maintains the colloidal stability of the nanoparticle formulation.[4]
The amide bond formed by DMMA is uniquely sensitive to the mildly acidic conditions found in the TME.[1] At a pH of ~6.8 or lower, the amide bond is hydrolyzed, regenerating the original primary amine. This process cleaves the DMMA moiety and reverses the surface charge of the nanocarrier from negative to positive. The resulting positive charge significantly enhances the electrostatic interaction between the nanocarrier and the negatively charged membranes of tumor cells, promoting rapid cellular internalization and deeper tumor penetration.[3][5]
Key Applications in Tumor-Targeted Drug Delivery
DMMA modification has been successfully applied to a variety of nanocarrier systems for cancer therapy:
-
Charge-Reversal for Enhanced Uptake: This is the most common application, where DMMA is used to shield the positive charge of carriers like polylysine, polyethyleneimine (PEI), or chitosan (B1678972).[1][4] Upon reaching the tumor, the charge reversal facilitates enhanced endocytosis.
-
pH-Sensitive Shell Detachment: DMMA can be incorporated into a detachable outer layer (e.g., a PEG shield). In the TME, the acidic pH cleaves the DMMA linkers, causing the shell to detach.[6] This can expose underlying cell-penetrating peptides (like TAT) or targeting ligands, activating the nanoparticle's therapeutic function only at the target site.[6]
-
Controlled Drug Release: The structural changes in the nanocarrier triggered by DMMA hydrolysis can lead to destabilization of the nanoparticle matrix, facilitating the release of encapsulated drugs specifically within the tumor.[1][7]
Data Presentation: Performance of DMMA-Modified Nanocarriers
Quantitative data from various studies demonstrate the effectiveness of the DMMA-mediated, pH-sensitive charge-reversal strategy.
Table 1: pH-Dependent Zeta Potential (Surface Charge) of DMMA-Modified Nanocarriers
| Nanocarrier System | Zeta Potential at pH 7.4 (mV) | Zeta Potential at pH 6.5-6.8 (mV) | Incubation Time | Reference |
| PMLA-PEI-DOX-TAT@PEG-DMMA | -16.33 | +10.81 | 4 h | [8] |
| DA-NPs (PEG-b-PLL based) | -13.3 | +10.5 | 1 h | [5] |
| Ce6-PLGA@PDA-PAH-DMMA | -17.5 | +12.3 | 2 h | [9] |
Table 2: pH-Dependent In Vitro Drug Release
| Nanocarrier System | Drug | Cumulative Release at pH 7.4 (after 72h) | Cumulative Release at pH 5.0 (after 72h) | Reference |
| LbL pH-sensitive NPs | Doxorubicin | < 40% | > 80% | [7] |
| Acrylate-based NPs | Paclitaxel | < 10% (after 24h) | ~100% (after 24h) | [10] |
Table 3: pH-Dependent Cytotoxicity of Doxorubicin-Loaded Nanocomplexes
| Nanocomplex Formulation | Cell Line | IC₅₀ at pH 7.4 (µg/mL) | IC₅₀ at pH 6.8 (µg/mL) | Reference |
| PMLA-PEI-DOX-TAT@PEG-DMMA | A549 | 10.32 | 1.15 | [8] |
| PMLA-PEI-DOX-TAT@PEG-SA (non-sensitive control) | A549 | 9.89 | 9.92 | [8] |
Protocols
Protocol 1: General Procedure for Modifying Amine-Containing Nanocarriers with DMMA
This protocol provides a general method for the covalent modification of nanoparticles (NPs) containing surface primary amines with 2,3-dimethylmaleic anhydride.
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated NPs, chitosan NPs)
-
This compound (DMMA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M hydroxylamine, pH 8.5 (optional)
-
Purification System: Dialysis tubing (MWCO appropriate for the NP size) or tangential flow filtration (TFF) system
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized NPs in the reaction buffer (pH 8.5) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA (e.g., 1 M) in anhydrous DMF or DMSO. DMMA is highly susceptible to hydrolysis.
-
Modification Reaction: a. While gently stirring the NP dispersion at room temperature, add a 50- to 100-fold molar excess of the DMMA stock solution dropwise. The molar ratio should be calculated based on the available amine groups on the NP surface. b. Monitor the pH of the reaction. If it drops, slowly add 0.5 M NaOH to maintain a pH of 8.0-8.5. c. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching (Optional): To quench any unreacted anhydride, add the quenching solution to a final concentration of 50 mM and stir for 30 minutes.
-
Purification: Remove unreacted DMMA and byproducts by dialyzing the reaction mixture against PBS (pH 7.4) for 48 hours with frequent buffer changes, or by using a TFF system.
-
Characterization & Storage: a. Confirm successful modification by measuring the change in zeta potential from positive to negative at pH 7.4. b. Quantify the degree of modification using a TNBS assay to measure the remaining free amines. c. Store the purified DMMA-modified NPs at 4°C.
Protocol 2: In Vitro Characterization of pH-Responsiveness
This protocol describes how to verify the charge-reversal capability of the DMMA-modified nanocarriers.
Materials:
-
Purified DMMA-modified NPs
-
Control (unmodified) NPs
-
Buffers: PBS (pH 7.4) and MES or acetate (B1210297) buffer (pH 6.8 and pH 6.5)
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
Procedure:
-
Sample Preparation: Dilute the DMMA-modified NPs and control NPs to a suitable concentration (e.g., 0.1 mg/mL) in three separate buffer systems: pH 7.4, pH 6.8, and pH 6.5.
-
Initial Measurement (T=0): Immediately measure the hydrodynamic diameter (size) and zeta potential of all samples at 25°C.
-
Time-Course Incubation: a. Incubate the prepared samples at 37°C. b. At various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), take an aliquot from each sample. c. Equilibrate the aliquot to 25°C and measure the size and zeta potential.
-
Data Analysis: a. Plot the zeta potential (mV) versus time for each pH condition. A successful charge reversal will show a transition from a negative to a positive zeta potential in the acidic buffers (pH 6.8 and 6.5), while remaining negative at pH 7.4.[5][8] b. Plot the particle size (nm) versus time. Observe any changes in size, which may indicate NP aggregation or disaggregation upon charge reversal.
Protocol 3: In Vitro pH-Triggered Drug Release Study
This protocol outlines a method to assess the release of a payload (e.g., doxorubicin, DOX) from the DMMA-modified NPs in response to pH.
Materials:
-
Drug-loaded, DMMA-modified NPs
-
Release Media: PBS (pH 7.4) and acetate buffer (pH 5.0, simulating endosomal/lysosomal pH)
-
Dialysis tubing (MWCO appropriate to retain NPs but allow free drug to pass)
-
Shaking incubator or water bath set to 37°C
-
Quantification Instrument: UV-Vis spectrophotometer or fluorescence plate reader for DOX detection
Procedure:
-
Sample Preparation: a. Place a known concentration of the drug-loaded NP dispersion (e.g., 1 mL) into a dialysis bag. b. Immerse the sealed bag into a larger volume of release medium (e.g., 20 mL) at both pH 7.4 and pH 5.0.
-
Incubation: Place the setups in a shaking incubator at 37°C.
-
Sample Collection: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. b. Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Quantification: a. Measure the concentration of the released drug in the collected aliquots using the appropriate analytical method (e.g., fluorescence for DOX at Ex/Em ~480/590 nm). b. Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the NPs.
-
Data Analysis: Plot the cumulative drug release (%) versus time for both pH conditions. A pH-sensitive formulation will show significantly higher and faster drug release at pH 5.0 compared to pH 7.4.[7]
Visualizations
Caption: DMMA modifies nanoparticles to be negatively charged at pH 7.4, reversing to positive in the acidic TME.
Caption: A stepwise workflow for the synthesis, modification, and evaluation of DMMA-based nanocarriers.
Caption: Pathway of a DMMA-NP from circulation to intracellular drug release within a tumor cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Charge reversal nano-systems for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-triggered surface charge-switchable polymer micelles for the co-delivery of paclitaxel/disulfiram and overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity [thno.org]
- 9. pH-Sensitive and Charge-Reversal Polymeric Nanoplatform Enhanced Photothermal/Photodynamic Synergistic Therapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diels-Alder Reaction with 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction involves the concerted interaction between a conjugated diene and a dienophile. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for conducting a Diels-Alder reaction using 2,3-dimethylmaleic anhydride (B1165640) as the dienophile. Due to the steric hindrance provided by the two methyl groups, 2,3-dimethylmaleic anhydride can exhibit different reactivity compared to its unsubstituted counterpart, maleic anhydride. These notes will cover the general experimental setup, a specific protocol adapted from similar reactions, and expected data for a representative Diels-Alder adduct.
General Considerations for the Experimental Setup
The success of a Diels-Alder reaction is influenced by several factors, including the choice of diene, solvent, temperature, and reaction time. For a sterically hindered dienophile like this compound, reaction conditions may require optimization to achieve satisfactory yields.
Diene Selection: The reactivity of the diene is crucial. Electron-rich dienes generally react faster. Cyclic dienes, such as cyclopentadiene (B3395910) and 2,3-dimethyl-1,3-butadiene (B165502), are often highly reactive as they are locked in the required s-cis conformation.[3] Acyclic dienes must adopt this conformation for the reaction to occur.[2]
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or xylene are commonly used, especially for reactions requiring higher temperatures.[4] For reactions that proceed at or below room temperature, solvents like ethyl acetate (B1210297) or diethyl ether may be suitable. It is crucial to use dry solvents as the anhydride functionality is sensitive to hydrolysis.
Temperature and Reaction Time: The reaction temperature can range from ambient to reflux temperatures of high-boiling solvents.[5] Reactions with less reactive or sterically hindered components may require heating to overcome the activation energy barrier. Reaction times can vary from a few hours to overnight, and reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-Butadiene with this compound (Adapted Protocol)
This protocol is adapted from a similar procedure for the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride.[6]
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
This compound
-
Toluene (anhydrous)
-
Hexanes (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir plate and stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
Add 2,3-dimethyl-1,3-butadiene (1.0 g, 12 mmol, 1.2 equivalents) to the solution.
-
Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately half by rotary evaporation.
-
Add 20 mL of hexanes to the concentrated solution to induce precipitation of the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the product under vacuum to obtain the Diels-Alder adduct: 1,2,4,5-tetramethyl-4-cyclohexene-1,2-dicarboxylic anhydride.
Data Presentation
The following table summarizes representative data for the Diels-Alder adduct of 1,3-butadiene (B125203) and this compound, which is structurally similar to the product from the adapted protocol.
| Property | Data | Reference |
| Product Name | 4,5-Dimethylcyclohexene-1,2-dicarboxylic anhydride | [3][7] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White crystalline solid | |
| Infrared (IR) ν (cm⁻¹) | 1860, 1760 (C=O stretch of anhydride) | [3][7] |
Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: 2,3-Dimethylmaleic Anhydride as a pH-Responsive Crosslinking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a versatile reagent employed in polymer synthesis to create intelligent biomaterials, particularly for drug delivery applications. Its utility stems from the formation of a pH-sensitive amide bond when reacted with primary amines on a polymer backbone. This reversible crosslinking mechanism allows for the development of sophisticated drug delivery systems that can respond to specific physiological environments, such as the acidic milieu of tumor tissues or intracellular compartments like endosomes and lysosomes.[1][2][3]
Principle of pH-Responsive Crosslinking
The core of DMMA's functionality lies in the reversible nature of the maleamic acid amide bond it forms with amine-containing polymers. At physiological pH (approximately 7.4), the amide linkage is stable, resulting in a negatively charged carboxylate group. This negative surface charge is beneficial for drug delivery systems as it can prevent non-specific protein adsorption and uptake by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][4]
However, in an acidic environment (pH 6.8 or lower), the amide bond undergoes hydrolysis. This cleavage regenerates the primary amine on the polymer and releases the DMMA molecule. The protonation of the newly exposed amine groups leads to a "charge reversal" from negative to positive.[1][2][3] This charge-reversal phenomenon is a key attribute for targeted drug delivery, as the positive charge enhances the interaction of the nanocarrier with the negatively charged cell membranes of tumor cells, facilitating cellular uptake.[2][3][4] The acid sensitivity of the amide bond formed with DMMA is notably higher than that of other maleic anhydride derivatives, making it particularly suitable for responding to the subtle pH differences in the tumor microenvironment.[1]
Applications in Drug Delivery
The unique pH-responsive properties of DMMA-crosslinked polymers have been extensively explored in the design of intelligent drug delivery systems for cancer therapy.[1][2] By incorporating DMMA into nanocarriers such as micelles, nanoparticles, and hydrogels, researchers can achieve targeted drug release in tumor tissues while minimizing off-target toxicity.[1][5]
For instance, doxorubicin (B1662922) (DOX), a potent chemotherapeutic agent, has been successfully encapsulated in DMMA-modified nanocarriers.[1][5] These nanocarriers remain stable and retain their cargo in the bloodstream. Upon accumulation in the acidic tumor microenvironment, the DMMA crosslinks are cleaved, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.[5] This targeted release mechanism significantly enhances the therapeutic efficacy of the drug while reducing its systemic side effects.[1] Beyond charge reversal, DMMA modification can be employed in strategies involving shell detachment, size shifting, and ligand reactivation for advanced therapeutic approaches.[1][2]
Advantages of 2,3-Dimethylmaleic Anhydride
-
High pH-Sensitivity: The amide bond formed is highly sensitive to acidic conditions found in tumor microenvironments and endosomes.[1]
-
Reversible Crosslinking: The ability of the amide bond to cleave and reform allows for dynamic and responsive material properties.
-
Charge Reversal Capability: The transition from a negative to a positive charge at acidic pH enhances cellular uptake of nanocarriers.[2][3]
-
Improved Biocompatibility and Circulation Time: The initial negative charge helps to prevent opsonization and prolongs the systemic circulation of the drug carrier.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DMMA as a crosslinking agent.
Table 1: Properties of DMMA-Based Drug Delivery Systems
| Polymer/Nanocarrier System | Drug | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PEG-b-PAMA/DMMA@PDPA-b-PAMA micelles | Doxorubicin (DOX) | Not Specified | 14.1 | 82.1 | [5] |
| Methotrexate-PEG micelles modified with CG/DMMA | Doxorubicin (DOX) | Not Specified | Not Specified | Not Specified | [1] |
| Zinc oxide nanoparticles (ZnO NPs) functionalized with DMMA | Doxorubicin (DOX) and Phenylsulfonyl furoxan (PSF) | Not Specified | Not Specified | Not Specified | [1] |
Table 2: In Vitro Drug Release Profile
| System | pH | Time (h) | Cumulative Release (%) | Reference |
| DOX-loaded PEG-b-PAMA/DMMA@PDPA-b-PAMA micelles | 7.4 | > 24 | Slow Release | [5] |
| DOX-loaded PEG-b-PAMA/DMMA@PDPA-b-PAMA micelles | 6.8 | > 24 | Slow Release | [5] |
| DOX-loaded PEG-b-PAMA/DMMA@PDPA-b-PAMA micelles | 5.0 | < 24 | Rapid Release | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a DMMA-Modified Polymer
This protocol describes the general procedure for modifying an amine-containing polymer with this compound.
Materials:
-
Amine-containing polymer (e.g., Chitosan, Poly(L-lysine), Poly(amidoamine) (PAMAM) dendrimers)
-
This compound (DMMA)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF))
-
Triethylamine (TEA) or other suitable base
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the amine-containing polymer in the anhydrous solvent. The concentration will depend on the specific polymer being used.
-
Add a molar excess of this compound to the polymer solution. The exact molar ratio should be optimized based on the desired degree of modification.
-
Add a base, such as triethylamine, to the reaction mixture to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, dialyze the solution against deionized water for 2-3 days to remove unreacted DMMA and other small molecules. Change the water frequently.
-
Freeze the purified polymer solution and lyophilize to obtain the solid DMMA-modified polymer.
-
Characterize the product using techniques such as ¹H NMR and FT-IR to confirm the modification.
Protocol 2: Preparation of Drug-Loaded, DMMA-Crosslinked Nanoparticles
This protocol provides a general method for preparing drug-loaded nanoparticles using a DMMA-modified polymer.
Materials:
-
DMMA-modified polymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., DMSO, DMF)
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Stirring apparatus
-
Filtration system (e.g., 0.45 µm syringe filter)
Procedure:
-
Dissolve the DMMA-modified polymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise to a stirred aqueous buffer (pH 7.4). The nanoparticles will self-assemble due to the amphiphilic nature of the polymer and the hydrophobic drug.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
Dialyze the nanoparticle suspension against the aqueous buffer to remove the remaining organic solvent and any unloaded drug.
-
Filter the nanoparticle suspension through a 0.45 µm filter to remove any large aggregates.
-
Characterize the drug-loaded nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol outlines a typical experiment to evaluate the pH-triggered release of a drug from DMMA-crosslinked nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Aqueous buffers of different pH values (e.g., pH 7.4, pH 6.8, pH 5.0)
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer at a specific pH (e.g., 50 mL of pH 7.4 buffer).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Repeat the experiment using release buffers of different pH values (e.g., pH 6.8 and pH 5.0) to assess the pH-sensitivity of the drug release.
-
Calculate the cumulative percentage of drug released at each time point for each pH condition and plot the results.
Visualizations
Caption: pH-responsive cleavage of the DMMA-polymer conjugate.
Caption: Workflow for DMMA-based pH-responsive drug delivery.
References
- 1. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual pH-responsive micelles with both charge-conversional property and hydrophobic–hydrophilic transition for effective cellular uptake and intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dimethylmaleic Anhydride Deprotection
Welcome to the technical support center for optimizing the pH-dependent deprotection of 2,3-dimethylmaleic anhydride (B1165640) (DMMA) modified molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 2,3-dimethylmaleic anhydride (DMMA) deprotection?
A1: The deprotection of DMMA-modified amines (forming a maleamic acid) is a pH-sensitive hydrolysis reaction. The reaction is intramolecularly catalyzed by the adjacent carboxylic acid group. At acidic pH, the carboxyl group is protonated, bringing it into close proximity with the amide bond and facilitating nucleophilic attack, which leads to the cleavage of the amide and release of the free amine.
Q2: Why is pH control crucial for DMMA deprotection?
A2: The rate of hydrolysis of the DMMA-amide bond is highly dependent on pH. The reaction is significantly accelerated under acidic conditions (pH < 6.5) and is relatively slow at neutral or physiological pH (pH 7.4).[1][2] Therefore, precise pH control is essential for achieving efficient deprotection in a desired timeframe and location, such as the acidic microenvironment of a tumor or within the endosomes of a cell.
Q3: What are the expected products of the deprotection reaction?
A3: The deprotection reaction yields the free amine and 2,3-dimethylmaleic acid.[3]
Q4: Can the deprotection be monitored in real-time?
A4: Yes, the kinetics of the deprotection can be monitored using techniques such as ¹H NMR spectroscopy by observing the disappearance of the maleamic acid signals and the appearance of signals from the released amine and 2,3-dimethylmaleic acid.[3] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the starting material and the deprotected product over time.
Data Presentation: pH-Dependent Hydrolysis Kinetics
The rate of deprotection of a model N-substituted 2,3-dimethylmaleamic acid at 37°C shows a strong dependence on the pH of the environment. The following table summarizes the observed hydrolysis at different pH values.
| pH | Buffer System | Observed Hydrolysis Rate |
| 5.5 | Acetate (B1210297) or Phosphate (B84403) | Rapid |
| 6.5 | Phosphate | Moderate |
| 7.4 | Phosphate | Slow, with potential for incomplete hydrolysis over short periods |
Note: The exact rates are dependent on the specific amine that was modified.
Experimental Protocols
Protocol 1: Monitoring DMMA Deprotection by ¹H NMR Spectroscopy
This protocol describes how to monitor the hydrolysis of a DMMA-protected compound in different pH environments.
Materials:
-
DMMA-protected compound
-
Deuterated water (D₂O)
-
Deuterated phosphate buffer solutions (pH 5.5, 6.5, and 7.4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the DMMA-protected compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
In separate NMR tubes, add the deuterated phosphate buffer solution for each pH to be tested.
-
Add a small aliquot of the stock solution of the DMMA-protected compound to each NMR tube to a final concentration suitable for NMR analysis.
-
Immediately acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tubes at the desired temperature (e.g., 37°C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the spectra by integrating the signals corresponding to the starting material and the released amine to determine the extent of hydrolysis over time.[3]
Protocol 2: Quantitative Analysis of DMMA Deprotection by HPLC
This protocol provides a method for quantifying the deprotection kinetics using reverse-phase HPLC.
Materials:
-
DMMA-protected compound
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 5.5)
-
HPLC grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the DMMA-protected compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixtures by diluting the stock solution into pre-warmed (37°C) phosphate buffer (pH 7.4) and acetate buffer (pH 5.5).
-
Incubate the reaction mixtures at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in the initial mobile phase.
-
Analyze the samples by HPLC. A typical gradient could be from 95:5 water (with 0.1% acid):acetonitrile to 5:95 over 20-30 minutes with a flow rate of 1.0 mL/min.
-
Identify the peaks for the starting material and the deprotected amine by comparing retention times with standards.
-
Quantify the peak areas to determine the percentage of hydrolysis at each time point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - pH is not sufficiently acidic.- Reaction time is too short.- Temperature is too low. | - Verify the pH of the buffer solution. For rapid deprotection, a pH of 5.5 is recommended.- Increase the incubation time and monitor the reaction until completion.- Increase the temperature to 37°C or as tolerated by the molecule. |
| Side Product Formation | - Isomerization of the 2,3-dimethylmaleoyl group to the more stable dimethylfumaroyl group, especially under heat or basic conditions. | - Minimize exposure to high temperatures and basic conditions. Use freshly prepared buffers and high-purity reagents. Analyze byproducts using HPLC and Mass Spectrometry to confirm their identity. |
| Variability in Deprotection Rates | - Buffer composition or concentration is inconsistent.- Temperature fluctuations. | - Use a consistent buffer system and concentration for all experiments. Ensure the buffer has adequate capacity for the intended pH.- Use a calibrated incubator or water bath to maintain a constant temperature. |
| Difficulty in Analyzing Results | - Poor separation of starting material and product in HPLC.- Overlapping signals in ¹H NMR. | - For HPLC, optimize the gradient, change the organic modifier, or try a different column chemistry.- For NMR, consider using a higher field spectrometer for better resolution or adjust the pH to induce chemical shift changes. |
Visualizations
References
Preventing polymerization of 2,3-Dimethylmaleic anhydride during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization and degradation of 2,3-Dimethylmaleic anhydride (B1165640) during storage.
Troubleshooting Guide
Issue 1: The solid 2,3-Dimethylmaleic anhydride appears clumpy, discolored, or has a different appearance from its expected white to beige crystalline powder form.
This may indicate moisture absorption and hydrolysis to 2,3-dimethylmaleic acid, or potential degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the stability and prevent degradation of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also recommended to protect it from light and moisture. For long-term storage, maintaining a temperature below 30°C is advisable.[2] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize degradation from atmospheric moisture.
Ideal Storage Conditions:
Caption: Key factors for optimal storage of this compound.
Q2: What are the signs of this compound degradation?
The primary mode of degradation for this compound in the presence of moisture is hydrolysis to 2,3-dimethylmaleic acid.[3] Signs of degradation can include:
-
Physical Appearance: A change from a white to beige crystalline powder to a clumpy or discolored solid.
-
Solubility Issues: Difficulty in dissolving the compound in solvents where it is normally soluble.[2]
-
Analytical Data:
-
A broadened melting point range or a melting point lower than the typical 93-96 °C.[2][4]
-
In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a broad peak characteristic of a carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a decrease in the anhydride carbonyl peaks (around 1750-1850 cm⁻¹).
-
Changes in Nuclear Magnetic Resonance (NMR) spectra, such as the appearance of new peaks corresponding to the hydrolyzed acid form.
-
Q3: Is a polymerization inhibitor necessary for storing this compound?
While some anhydrides are prone to polymerization and are stored with inhibitors like hydroquinone (B1673460), the available safety data sheets for this compound do not explicitly mention the risk of hazardous polymerization or the requirement of an inhibitor.[5][6] The primary stability concern appears to be hydrolysis.[3] However, if you are working with a solution of this compound, especially at elevated temperatures or in the presence of initiators, the risk of polymerization may increase. For analogous compounds, phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are used to scavenge free radicals that can initiate polymerization.[7]
Q4: How should I handle this compound to prevent exposure and contamination?
Safe handling is crucial to maintain the integrity of the compound and for personal safety.
-
Work Area: Handle in a well-ventilated area, preferably under a chemical fume hood.[1][6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5]
-
Avoid Dust Formation: Take care to avoid generating dust when handling the solid.[6]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Storage Temperature | Store below +30°C | [2] |
| 0-6°C | [1] | |
| 10-25°C | [8] | |
| Melting Point | 93-96 °C | [2][4] |
| Boiling Point | 223 °C | [2] |
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
-
Container: Ensure the this compound is in a tightly sealed container to prevent moisture ingress.
-
Atmosphere (Optional but Recommended): For long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon before sealing.
-
Location: Place the sealed container in a designated cool, dry, and well-ventilated storage area. The area should be protected from direct sunlight.
-
Temperature: Maintain the storage temperature according to the supplier's recommendation, generally between 0°C and 30°C.[1][2]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[5]
Protocol 2: Preparation of a Solution of this compound
-
Environment: Perform all operations in a fume hood with adequate ventilation.
-
Handling: Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Procedure: a. Weigh the desired amount of this compound solid, avoiding dust generation. b. Add the solid to the chosen solvent (e.g., ethanol, ether, chloroform) in a clean, dry flask.[2] Note that it is slightly soluble in water and will hydrolyze.[2][3] c. Stir the solution until the solid is fully dissolved.
-
Storage of Solution: If the solution is to be stored, it is best to prepare it fresh. For short-term storage, keep the solution in a tightly sealed container at refrigerated temperatures (2-8°C).[3] Be aware that in aqueous solutions, hydrolysis to 2,3-dimethylmaleic acid will occur.[3]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 766-39-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98 766-39-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 766-39-2 | FD42376 [biosynth.com]
Technical Support Center: 2,3-Dimethylmaleic Anhydride (DMMA) in Protein Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) for reversible protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of 2,3-Dimethylmaleic anhydride (DMMA) with proteins?
A1: this compound (DMMA) reacts with primary amino groups in proteins, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This reaction, known as acylation, results in the formation of a dimethylmaleoyl-protein conjugate, effectively blocking the positive charge of the amino group and introducing a negative charge.[1]
Q2: What is the main advantage of using DMMA for protein modification?
A2: The primary advantage of using DMMA is the reversibility of the modification under mildly acidic conditions (pH < 6). This allows for the temporary alteration of a protein's properties, which can be restored to its native state, making it a valuable tool in various applications such as drug delivery and proteomics.[2]
Q3: What are the optimal reaction conditions for modifying proteins with DMMA?
A3: Optimal modification is typically achieved at a slightly alkaline pH of 8.0-9.0. This ensures that the target amino groups are in their more reactive, unprotonated state. The reaction is usually carried out at room temperature for 1-2 hours.
Q4: How can I confirm that my protein has been successfully modified with DMMA?
A4: Successful modification can be confirmed using several methods:
-
TNBSA Assay: This colorimetric assay quantifies the number of free primary amino groups remaining after the reaction. A decrease in absorbance at 335 nm compared to the unmodified protein indicates successful modification.[3][4][5]
-
Mass Spectrometry (MS): MS analysis can determine the mass shift of the modified protein or its peptides, confirming the covalent addition of the dimethylmaleoyl group (mass shift of +110.03 Da per modification).[6][7]
-
Gel Electrophoresis: The introduction of negative charges upon DMMA modification will alter the protein's isoelectric point (pI) and its migration pattern in native or isoelectric focusing (IEF) gels.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate the modified protein from the unmodified protein, allowing for quantification of the modification efficiency.
Troubleshooting Guides
Problem 1: Incomplete or Low Efficiency of Protein Modification
Symptoms:
-
TNBSA assay shows a small decrease in free amines.
-
Mass spectrometry analysis reveals a large proportion of unmodified protein.
-
Minimal shift observed in gel electrophoresis or HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.0. Use a non-amine containing buffer such as sodium bicarbonate or phosphate (B84403) buffer.[3] |
| DMMA Hydrolysis | DMMA is susceptible to hydrolysis in aqueous solutions. Prepare the DMMA solution in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and add it to the protein solution with gentle stirring.[3][8] |
| Insufficient Molar Excess of DMMA | Increase the molar excess of DMMA to the protein. A 20-50 fold molar excess is a good starting point, but this may need to be optimized for your specific protein. |
| Protein Aggregation | High protein concentrations can lead to aggregation. Try reducing the protein concentration or adding stabilizing excipients. |
| Presence of Nucleophiles in Buffer | Buffers containing primary or secondary amines (e.g., Tris, glycine) will compete with the protein for reaction with DMMA. Use a non-nucleophilic buffer.[4][5] |
Problem 2: Protein Precipitation or Aggregation During Modification
Symptoms:
-
Visible precipitate forms during or after the addition of DMMA.
-
Loss of protein upon centrifugation.
-
Broadening of peaks in size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Cause | Solution |
| Change in Isoelectric Point (pI) | Modification with DMMA introduces negative charges, lowering the protein's pI. If the reaction pH is close to the new pI, the protein may precipitate. Perform the reaction at a pH at least one unit away from the predicted pI of the modified protein.[3] |
| Increased Hydrophobicity | The dimethylmaleoyl group can increase the surface hydrophobicity of the protein, leading to aggregation.[9] |
| - Reduce the protein concentration. | |
| - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| - Include solubility-enhancing additives such as arginine or non-ionic detergents in the reaction buffer. | |
| High Molar Excess of DMMA | Excessive modification can lead to significant changes in protein structure and solubility. Optimize the molar ratio of DMMA to protein to achieve the desired level of modification without causing precipitation.[9] |
| Organic Solvent Concentration | Keep the final concentration of the organic solvent used to dissolve DMMA below 10% (v/v) in the final reaction mixture to avoid protein denaturation.[3] |
Problem 3: Side Reactions and Off-Target Modifications
Symptoms:
-
Unexpected mass shifts in mass spectrometry analysis.
-
Irreversible modification or loss of biological activity after cleavage.
Possible Causes and Solutions:
| Side Reaction | Mitigation Strategy |
| Reaction with Cysteine Residues | Although less reactive than primary amines, the thiol group of cysteine can react with maleic anhydride derivatives, especially at higher pH.[10][11] To minimize this, maintain the reaction pH at or below 8.5. If cysteine modification is a concern, consider protecting the thiol groups prior to DMMA modification. |
| Reaction with Tyrosine Residues | Modification of tyrosine residues is generally not observed with DMMA under standard conditions. |
| Intramolecular Crosslinking | If the protein has multiple reactive amines in close proximity, it is theoretically possible for a single DMMA molecule to react with two amino groups, leading to crosslinking. This is generally a minor side reaction. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Dimethylmaleamide Adduct
| pH | Half-life (t½) at 37°C | Stability |
| 5.0 | Minutes to a few hours | Labile |
| 6.0 | Several hours | Moderately Stable |
| 7.4 | Days | Stable |
| 8.5 | Very Stable | Very Stable |
Note: These are approximate values and can vary depending on the specific protein and local microenvironment of the modified residue.
Table 2: Hydrolysis Rate of this compound
| pH | Half-life (t½) at 25°C | Notes |
| 7.0 | Several minutes | Hydrolysis is significant at neutral pH. |
| 8.5 | Slower than at pH 7.0 | The rate of reaction with amines is much faster than hydrolysis at this pH. |
| < 5.0 | Very rapid | Not relevant for the modification reaction. |
Note: It is crucial to use freshly prepared DMMA solutions to minimize the impact of hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with DMMA
-
Protein Preparation: Dissolve the protein in a suitable non-amine containing buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA (e.g., 1 M) in anhydrous DMSO or DMF.
-
Modification Reaction: While gently stirring the protein solution at room temperature, add the DMMA stock solution dropwise to achieve the desired molar excess (typically 20-50 fold).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: Remove unreacted DMMA and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantification of Modification using the TNBSA Assay
-
Prepare Standards: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine) in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Sample Preparation: Dilute the unmodified control protein and the DMMA-modified protein to the same concentration (e.g., 0.1-1 mg/mL) in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
TNBSA Reaction: To 100 µL of each standard and sample, add 50 µL of 0.1% (w/v) TNBSA solution.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M HCl.
-
Measurement: Measure the absorbance at 335 nm.
-
Calculation: Determine the concentration of free amines in your samples from the standard curve. The percentage of modification can be calculated as: % Modification = [1 - (Free amines in modified sample / Free amines in control sample)] * 100[3][4][5]
Protocol 3: Cleavage of the Dimethylmaleoyl Group
-
Buffer Exchange: Exchange the buffer of the modified protein to a mildly acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.0) using a desalting column or dialysis.
-
Incubation: Incubate the protein solution at 37°C. The cleavage is typically complete within a few hours.
-
Monitoring Cleavage: Monitor the regeneration of the native protein by taking aliquots at different time points and analyzing them by mass spectrometry (to observe the mass shift back to the unmodified state) or by functional assays to check for the restoration of biological activity.
Visualizations
Caption: Reaction mechanism of reversible protein modification with DMMA.
Caption: Troubleshooting workflow for DMMA protein modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msf.ucsf.edu [msf.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization [mdpi.com]
- 11. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dimethylmaleic Anhydride-Conjugated Peptides by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethylmaleic anhydride (B1165640) (DMMA)-conjugated peptides. The following information is designed to address common challenges encountered during purification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of DMMA-conjugated peptides using RP-HPLC?
A1: The purification of DMMA-conjugated peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) is based on the principle of hydrophobicity.[1] The conjugation of DMMA to primary amines (like the ε-amino group of lysine) neutralizes their positive charge and adds a hydrophobic moiety. This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase of the HPLC column (e.g., C18), resulting in a longer retention time compared to the unconjugated peptide.[2] Elution is typically achieved by a gradient of increasing organic solvent, which disrupts these hydrophobic interactions.[3]
Q2: What is a typical starting HPLC method for the purification of a DMMA-conjugated peptide?
A2: A good starting point for the purification of DMMA-conjugated peptides is a reversed-phase method using a C18 column. The mobile phases commonly consist of water (A) and acetonitrile (B52724) (B), both containing an ion-pairing agent like trifluoroacetic acid (TFA). A typical gradient would be a linear increase in acetonitrile concentration.
Q3: How does DMMA conjugation affect the retention time of a peptide in RP-HPLC?
A3: DMMA conjugation significantly increases the hydrophobicity of a peptide, leading to a noticeable increase in retention time on a reversed-phase column compared to the unconjugated peptide.[2] The exact shift depends on the number of DMMA groups conjugated and the overall properties of the peptide.
Q4: Is the DMMA-peptide conjugate stable during HPLC purification?
A4: The stability of the DMMA-peptide conjugate is a critical consideration during HPLC purification due to the acid-labile nature of the 2,3-dimethylmaleic amide bond. Standard RP-HPLC conditions often use acidic mobile phases (e.g., with 0.1% TFA, pH ~2), which can potentially lead to the premature cleavage of the DMMA group.[4][5] It is crucial to work efficiently and minimize exposure to highly acidic conditions if the integrity of the conjugate is to be maintained. For particularly sensitive conjugates, using a mobile phase with a less acidic modifier or a higher pH may be necessary, provided the column can tolerate it.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of DMMA-conjugated peptides.
Issue 1: Poor Separation Between Conjugated and Unconjugated Peptide
-
Q: I am seeing co-elution or poor resolution between my DMMA-conjugated peptide and the starting unconjugated peptide. What can I do?
-
A:
-
Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between the two species.[3]
-
Adjust the Mobile Phase: While TFA is common, its concentration can be optimized. For peptides with multiple charges, a higher TFA concentration (e.g., 0.2-0.25%) might improve resolution. Alternatively, for very sensitive conjugates, a different ion-pairing agent or a buffered mobile phase at a slightly higher pH could be tested.[6][7]
-
Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as C8 or phenyl-hexyl, which will offer different selectivity.[8]
-
-
Issue 2: Broad or Tailing Peaks
-
Q: The peak for my DMMA-conjugated peptide is broad and/or shows significant tailing. How can I improve the peak shape?
-
A:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[8]
-
Check for Aggregation: Hydrophobic peptides can aggregate. Dissolving the sample in a stronger solvent like DMSO or adding a small percentage of an organic modifier like isopropanol (B130326) to the mobile phase can help mitigate this.[8]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for your peptide and column. An unsuitable pH can lead to secondary interactions with the stationary phase, causing peak tailing.[5]
-
-
Issue 3: Appearance of a New Peak Corresponding to the Unconjugated Peptide During Purification
-
Q: I am observing a growing peak at the retention time of the unconjugated peptide during my purification run. What is happening?
-
A: This is likely due to the acid-catalyzed hydrolysis of the DMMA group in the acidic mobile phase.
-
Minimize Run Time: Use a faster flow rate or a steeper gradient to reduce the time the conjugate is exposed to acidic conditions.
-
Use a Milder Acid: Consider replacing TFA with a weaker acid like formic acid, which will result in a higher pH. However, be aware that this can affect selectivity and peak shape.[8]
-
Consider a Higher pH: If your peptide and column are stable at higher pH, using a buffered mobile phase (e.g., ammonium (B1175870) bicarbonate) can prevent the cleavage of the DMMA group.[6]
-
-
Issue 4: Low Recovery of the Conjugated Peptide
-
Q: After purification, the yield of my DMMA-conjugated peptide is very low. What are the potential causes?
-
A:
-
Poor Solubility: The increased hydrophobicity of the DMMA-conjugated peptide can lead to poor solubility in the injection solvent, causing it to precipitate before or during injection. Ensure the peptide is fully dissolved, using small amounts of organic solvents like DMSO or acetonitrile if necessary.[8]
-
Irreversible Adsorption: Very hydrophobic peptides can sometimes adsorb irreversibly to the column. Using a different stationary phase or adding a stronger organic solvent to the mobile phase can help.
-
Degradation: As mentioned, premature cleavage of the DMMA group will lead to a lower yield of the desired product.
-
-
Experimental Protocols
Protocol 1: General DMMA Conjugation
-
Dissolve the peptide: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-5 mg/mL.
-
Prepare DMMA solution: Prepare a stock solution of 2,3-dimethylmaleic anhydride in an anhydrous organic solvent like DMF or DMSO.
-
Conjugation reaction: Add a 10-50 molar excess of the DMMA solution to the peptide solution while gently vortexing.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a suitable quenching agent if necessary.
-
Purification: Proceed immediately to RP-HPLC purification.
Protocol 2: General RP-HPLC Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of the DMMA-conjugated peptide.
-
Analysis: Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.
Data Presentation
Table 1: Typical HPLC Parameters for Purification of DMMA-Conjugated Peptides
| Parameter | Typical Value/Range | Notes |
| Column | C18, C8, or Phenyl-Hexyl | C18 is the most common starting point. |
| Particle Size | 3-5 µm | Smaller particles offer higher resolution but also higher backpressure. |
| Pore Size | 100-300 Å | Wider pores (300 Å) are recommended for larger peptides.[8] |
| Mobile Phase A | 0.1% TFA in Water | Formic acid can be a milder alternative.[8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Isopropanol can be added for very hydrophobic peptides.[8] |
| Gradient | Linear, 1-2% B/min | Shallower gradients improve resolution.[3] |
| Flow Rate | 1-2 mL/min (analytical) | Scale up for preparative columns. |
| Temperature | 25-60 °C | Higher temperatures can improve peak shape.[8] |
| Detection | UV at 214 nm & 280 nm | 214 nm for the peptide bond, 280 nm for aromatic residues. |
Table 2: Illustrative Comparison of Retention Times for a Peptide Before and After DMMA Conjugation
| Peptide | Number of DMMA Groups | Predicted Retention Time (min) | Expected Observation |
| Unconjugated Peptide | 0 | 12.5 | Earlier elution due to lower hydrophobicity. |
| Mono-DMMA-Peptide | 1 | 15.8 | Significant increase in retention time. |
| Di-DMMA-Peptide | 2 | 18.2 | Further increase in retention time. |
Note: These are hypothetical values to illustrate the expected trend. Actual retention times will vary depending on the peptide sequence and the specific HPLC method used.
Visualizations
References
Troubleshooting low yield in 2,3-Dimethylmaleic anhydride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-dimethylmaleic anhydride (B1165640), with a focus on addressing issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-dimethylmaleic anhydride?
A1: The most prevalent laboratory synthesis involves the decarboxylative dimerization of maleic anhydride.[1] This reaction is typically catalyzed by an amine, such as 2-aminopyridine (B139424), in a solvent like glacial acetic acid at elevated temperatures.[1][2]
Q2: What are the primary factors that contribute to low yields in this synthesis?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors: incomplete reaction, the presence of water which can lead to hydrolysis of the anhydride, suboptimal reaction conditions (temperature, time), and losses during product workup and purification.[3][4]
Q3: What are the potential side reactions that can occur?
A3: A significant side reaction is the isomerization of the desired cis-2,3-dimethylmaleic anhydride to the thermodynamically more stable trans-dimethylfumaric derivatives. Other potential side reactions can include polymerization and the formation of various byproducts depending on the specific reaction conditions.[5]
Q4: How critical is the purity of the starting materials and solvents?
A4: The purity of reagents and solvents is paramount. Maleic anhydride is susceptible to hydrolysis, so using anhydrous solvents and high-purity starting materials is crucial to prevent the formation of maleic acid and other impurities that can lower the yield.[6]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. For product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the this compound.[2] The melting point of the purified product is also a key indicator of purity.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a common issue that can be systematically addressed by examining several aspects of the experimental setup and procedure.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Maleic Anhydride: Ensure the maleic anhydride is fresh and has been stored in a desiccator. If it appears clumpy or has been exposed to moisture, its purity may be compromised.
-
Solvent: Use anhydrous glacial acetic acid. The presence of water can lead to the hydrolysis of maleic anhydride to maleic acid, which will not undergo the desired dimerization.[6]
-
Catalyst: Check the purity and activity of the amine catalyst (e.g., 2-aminopyridine).
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction typically requires heating under reflux. Ensure that the reaction mixture reaches and maintains the boiling point of glacial acetic acid (around 118°C). Inconsistent or insufficient heating can lead to an incomplete reaction.[7]
-
Reaction Time: While prolonged heating is necessary, excessively long reaction times can sometimes lead to the degradation of the product or the formation of side products. Monitor the reaction's progress using TLC to determine the optimal reaction time.[4]
-
-
Check for Proper Stoichiometry:
-
Ensure the correct molar ratios of reactants and catalyst are being used as specified in the protocol. A common protocol uses a 2:1 molar ratio of maleic anhydride to 2-aminopyridine.[2]
-
-
Post-Reaction Workup:
-
Losses can occur during the workup phase. For instance, if the product is extracted, ensure the correct pH to keep the product in the organic layer. Incomplete extraction will lead to a lower yield.[8]
-
.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product is Contaminated with Byproducts
Question: I have obtained a product, but it appears to be impure. What are the likely contaminants and how can I improve the purity?
Answer: Impurities often arise from side reactions or unreacted starting materials. Effective purification is key to obtaining a high-purity product.
Troubleshooting Steps:
-
Identify the Impurity:
-
Use analytical techniques like NMR or MS to identify the structure of the impurity. Common impurities include unreacted maleic anhydride, maleic acid (from hydrolysis), and isomeric byproducts like dimethylfumaric acid derivatives.
-
-
Minimize Side Reactions:
-
Isomerization: The formation of the more stable trans-isomer can be favored by prolonged heating or the presence of certain catalysts. Minimizing the reaction time once the starting material is consumed can help reduce this.
-
Polymerization: High concentrations of reactants can sometimes lead to polymerization. Ensure adequate solvent volume.
-
-
Optimize Purification:
-
Crystallization: This is an effective method for purifying this compound. Ensure you are using an appropriate solvent system and allowing for slow cooling to form well-defined crystals.[9]
-
Distillation/Sublimation: Vacuum distillation or sublimation can also be used for purification.[2][9] For instance, sublimation can be performed at 60°C and 0.02 mbar.[2]
-
Extraction: During workup, ensure thorough washing of the organic layer to remove water-soluble impurities like maleic acid.
-
.
Caption: Logical workflow for product purification.
Data Presentation
The following table summarizes the yields of this compound obtained under various reaction conditions as reported in the literature. This allows for a comparison of the effects of different catalysts and starting materials.
| Starting Material(s) | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Maleic Anhydride | 2-Aminopyridine (10 mol%) | Glacial Acetic Acid | 48 | 54 | [7] |
| Maleic Acid | 2-Phenylaminopyridine (1 mol%) | Glacial Acetic Acid | 48 | 52 | [9] |
| Maleic Anhydride | 2-Phenylaminopyridine (1 mol%) & Sodium Acetate | Glacial Acetic Acid | 18 | 44.3 | [9] |
| Maleic Anhydride & Maleic Acid | 2-Phenylaminopyridine (1 mol%) | Glacial Acetic Acid | 3 | 54 | [9] |
Experimental Protocols
Synthesis of this compound via Decarboxylative Dimerization
This protocol is adapted from a literature procedure for the synthesis of this compound.[2][7]
Materials:
-
Maleic anhydride (2.0 mol)
-
2-Aminopyridine (1.0 mol)
-
Glacial Acetic Acid
-
2 M Sulfuric Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) and bring the solution to a boil.
-
Addition of Maleic Anhydride: Prepare a solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL). Add this solution dropwise to the boiling 2-aminopyridine solution over a period of 1 hour. Vigorous evolution of CO₂ will be observed.
-
Reflux: Heat the reaction mixture at reflux for an additional 2.5 hours.
-
Solvent Removal: Remove the acetic acid by distillation.
-
Hydrolysis and Precipitation: To the residue, add 2 M H₂SO₄ (600 mL) and stir the mixture at reflux for 2 hours.
-
Isolation: Allow the mixture to cool to room temperature. The product will precipitate as crystals.
-
Purification: Collect the crystals by filtration and wash them sequentially with 2 M H₂SO₄ and deionized water. The product can be further purified by sublimation at 60°C and 0.02 mbar to yield colorless crystals.
.
Caption: Step-by-step experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. How To [chem.rochester.edu]
- 9. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]
Technical Support Center: Controlling the Rate of Hydrolysis of 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 2,3-Dimethylmaleic anhydride (B1165640) (DMMA). The content is structured to offer practical guidance on controlling the rate of hydrolysis to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that complicates experiments with 2,3-Dimethylmaleic anhydride?
The primary challenge in using this compound (DMMA) is its high susceptibility to hydrolysis. DMMA readily reacts with water to form 2,3-dimethylmaleic acid, an inactive byproduct. This competing hydrolysis reaction can significantly reduce the efficiency of the desired reaction with primary amines (aminolysis), leading to lower yields of the modified target molecule.[1] Therefore, controlling the rate of hydrolysis is critical for the successful application of DMMA.
Q2: How does pH influence the rate of DMMA hydrolysis and the desired aminolysis reaction?
The pH of the reaction medium is a critical parameter that dictates the balance between DMMA hydrolysis and aminolysis.
-
Aminolysis: The reaction with primary amines is most efficient in a slightly alkaline environment, typically between pH 8.0 and 9.0.[1] In this pH range, the target amine groups (e.g., on proteins or other molecules) are deprotonated and thus more nucleophilic, facilitating their attack on the anhydride.
-
Hydrolysis: While the aminolysis is favored at alkaline pH, the rate of hydrolysis also increases with pH. However, the aminolysis reaction is generally faster than hydrolysis under these optimized conditions, allowing for efficient modification of the target molecule. At acidic pH, the amide bond of the resulting dimethylmaleamic acid becomes susceptible to hydrolysis, a feature utilized in drug delivery for targeted release in acidic environments.[2]
Q3: What is the effect of temperature on the hydrolysis of DMMA?
Lower temperatures can help to slow down the rate of DMMA hydrolysis, which can be beneficial for maintaining the stability of the reagent.[1] However, reducing the temperature will also decrease the rate of the desired aminolysis reaction. A common compromise is to perform the reaction at room temperature (around 25°C) for a shorter duration or at 4°C for a longer period to minimize hydrolysis while allowing the aminolysis to proceed to completion.[1]
Q4: What are the common byproducts in reactions involving DMMA?
Besides the desired N-substituted dimethylmaleamic acid, several byproducts can form, including:
-
2,3-Dimethylmaleic acid: The product of DMMA hydrolysis.
-
N-substituted dimethylmaleimide: Can form from the cyclization of the intermediate N-substituted dimethylmaleamic acid.[2]
-
Isomerization products: The dimethylmaleoyl group can isomerize to the more thermodynamically stable dimethylfumaroyl group, especially under the influence of heat or basic/acidic conditions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Modification Efficiency | DMMA Hydrolysis: The anhydride has hydrolyzed before reacting with the target amine.[1] | - Prepare the DMMA stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.- Add the DMMA solution to the aqueous reaction buffer just before starting the experiment.- Ensure all glassware is dry. |
| Incorrect pH: The reaction pH is too low, leading to protonation of the target amine and reduced nucleophilicity.[1] | - Adjust the reaction buffer to a pH between 8.0 and 9.0 using buffers that do not contain primary amines (e.g., borate (B1201080) or bicarbonate). | |
| Precipitation of the Target Molecule | Isoelectric Point (pI) Shift: The modification of amine groups alters the overall charge and pI of the molecule, leading to insolubility at the reaction pH.[1] | - Optimize the reaction pH; for instance, if precipitation occurs at pH 8.5, try increasing it to 9.0.- Increase the ionic strength of the buffer by adding NaCl (e.g., 150 mM) to enhance solubility.[1] |
| Solvent Shock: The addition of the organic solvent used to dissolve DMMA causes the target molecule to precipitate. | - Use a more concentrated stock solution of DMMA to minimize the volume of organic solvent added.- Add the DMMA stock solution slowly while vortexing the reaction mixture. | |
| Inconsistent Results | Variable Hydrolysis Rate: Fluctuations in temperature or pH control lead to inconsistent levels of DMMA hydrolysis between experiments. | - Precisely control the temperature of the reaction using a water bath or incubator.- Use a calibrated pH meter to ensure the reaction buffer is at the correct pH. |
Experimental Protocols
Protocol 1: Amine Modification with this compound
This protocol provides a general procedure for the modification of primary amines on a protein with DMMA.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
This compound (DMMA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
DMMA Stock Solution Preparation: Immediately before use, dissolve DMMA in anhydrous DMSO to a concentration of 100 mg/mL.
-
Modification Reaction:
-
Slowly add the DMMA stock solution to the protein solution while gently stirring. A typical molar excess of DMMA to amine groups is 20- to 100-fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to react with any unreacted DMMA.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream applications.
Protocol 2: Monitoring DMMA Hydrolysis by UV-Vis Spectroscopy
This protocol describes how to monitor the hydrolysis of DMMA by observing the change in absorbance over time.
Materials:
-
This compound (DMMA)
-
Anhydrous solvent (e.g., acetonitrile)
-
Aqueous buffer of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
DMMA Solution Preparation: Prepare a stock solution of DMMA in the anhydrous solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring the anhydride peak (typically around 250-280 nm). Set the temperature of the cuvette holder.
-
Hydrolysis Initiation: Add a small volume of the DMMA stock solution to the pre-warmed aqueous buffer in a quartz cuvette and mix quickly.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Plot the absorbance versus time. The rate of hydrolysis can be determined from the rate of decrease in absorbance of the anhydride peak.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for DMMA experiments.
References
Technical Support Center: Off-Target Reactions of 2,3-Dimethylmaleic Anhydride in Cellular Environments
Welcome to the technical support center for the use of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) in cellular environments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of DMMA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 2,3-Dimethylmaleic anhydride.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no modification of the target protein | DMMA Hydrolysis: DMMA is highly susceptible to hydrolysis in aqueous environments, rendering it inactive. | - Prepare DMMA stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.- Add the DMMA stock solution to the reaction buffer with rapid mixing just before introducing your protein.- Work quickly to minimize the time the anhydride is in the aqueous buffer before reacting with the protein. |
| Incorrect pH: The primary amine targets (e.g., lysine (B10760008) residues) are not sufficiently nucleophilic at acidic or neutral pH. | - Ensure the reaction buffer is at a pH between 8.0 and 9.0. Borate or bicarbonate buffers are suitable choices.[1] - Avoid buffers containing primary amines, such as Tris, as they will compete with your target protein for reaction with DMMA. | |
| Insufficient Molar Excess of DMMA: The concentration of DMMA may be too low to achieve the desired level of modification, especially if there is competing hydrolysis. | - Increase the molar excess of DMMA to your target protein. This often requires empirical optimization for each specific protein.[1] | |
| Precipitation of the protein during the reaction | Change in Isoelectric Point (pI): The conversion of positively charged primary amines to negatively charged carboxylates drastically lowers the protein's pI. If the reaction pH is close to the new pI, the protein may precipitate. | - Adjust the reaction pH to be further from the predicted new pI of the modified protein.- Increase the ionic strength of the buffer by adding NaCl (e.g., 150 mM) to improve protein solubility.- Perform the reaction at a lower temperature (e.g., 4°C), though this may slow the reaction rate. |
| Solvent-Induced Denaturation: The organic solvent used to dissolve DMMA may be denaturing the protein. | - Minimize the volume of the organic solvent added to the reaction mixture.- Add the DMMA stock solution in small aliquots while gently mixing. | |
| Evidence of off-target modifications | Reaction with other nucleophiles: Besides primary amines, DMMA can potentially react with other nucleophilic residues such as thiols (cysteine), and to a lesser extent, hydroxyls (serine, threonine, tyrosine). | - If cysteine modification is a concern, consider protecting free thiols prior to DMMA treatment.- Characterize the modification sites thoroughly using mass spectrometry to identify any unintended adducts. |
| Isomerization: The dimethylmaleoyl group can isomerize to the more stable dimethylfumaroyl group, which is not readily reversible under acidic conditions. | - Use the mildest possible reaction conditions (temperature, pH) and shortest reaction times to minimize isomerization. | |
| Incomplete removal of the modifying group | Inadequate acidic conditions: The hydrolysis of the amide bond formed by DMMA is pH-dependent and may be slow if the pH is not sufficiently acidic. | - Ensure the pH of the buffer used for deprotection is below 6.0 for efficient cleavage.[1]- The hydrolysis rate is dependent on the specific maleamic acid derivative formed; allow sufficient time for the reaction to complete.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound in a cellular context?
A1: this compound (DMMA) is primarily used to reversibly modify primary amine groups, such as the ε-amino group of lysine residues on proteins. This reaction converts a positively charged amine into a negatively charged carboxylate, altering the protein's overall charge.
Q2: How does the pH affect the stability of this compound?
Q3: What are the most common off-target reactions of this compound?
A3: The most common off-target reactions involve other nucleophilic amino acid side chains. While the reaction with primary amines is fastest at a slightly basic pH, DMMA can also react with the thiol groups of cysteine residues. Reactions with hydroxyl groups of serine, threonine, and tyrosine are also possible but generally occur at a much slower rate.
Q4: How can I quench the reaction of this compound?
A4: To quench the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, which will react with the excess DMMA. Alternatively, cautiously adding water will lead to the hydrolysis of the remaining anhydride.
Q5: How can I detect and characterize DMMA modifications on my protein of interest?
A5: Mass spectrometry is the most powerful tool for this purpose. In a bottom-up proteomics approach, the modified protein is digested (e.g., with trypsin, which will only cleave at arginine residues if all lysines are modified), and the resulting peptides are analyzed by LC-MS/MS. The modification with DMMA results in a characteristic mass shift of +112.01 Da on the modified lysine residues.[1]
Quantitative Data Summary
Table 1: Mass Shift of DMMA Modification
| Modification | Target Residue | Mass Shift (Da) |
| Dimethylmaleoylation | Lysine | +112.01 |
Experimental Protocols
Protocol 1: Modification of a Purified Protein with this compound
-
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
This compound (DMMA).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M NaOH.
-
Dialysis tubing or desalting column.
-
-
Procedure:
-
Prepare a fresh stock solution of DMMA in anhydrous DMF or DMSO (e.g., 1 M).
-
To the protein solution, add the DMMA stock solution in small portions while gently stirring at room temperature or on ice. The molar excess of DMMA will need to be optimized for your specific protein.
-
Monitor the pH of the reaction mixture and maintain it between 8.0 and 9.0 by adding small amounts of 0.1 M NaOH as needed.[1]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove excess, unreacted DMMA and byproducts by dialysis against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) or by using a desalting column.
-
Confirm the modification by a change in the protein's isoelectric point (pI) using isoelectric focusing (IEF) or by a mass shift using mass spectrometry.
-
Protocol 2: Detection of DMMA-Modified Peptides by Mass Spectrometry
-
Materials:
-
DMMA-modified protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
Acetonitrile.
-
-
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the modified protein solution to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.[1]
-
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (trypsin:protein) w/w ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS using a data-dependent acquisition method.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing your protein of interest.
-
Specify a variable modification of +112.01 Da on lysine residues in your search parameters.[1]
-
-
Visualizations
Caption: A streamlined workflow for protein modification with DMMA and subsequent analysis.
Caption: A decision tree for troubleshooting low DMMA modification efficiency.
Caption: Hypothetical impact of DMMA on the MAP kinase signaling cascade.
References
Technical Support Center: Improving the Stability of 2,3-Dimethylmaleic Anhydride-Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the modification of proteins with 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) and in ensuring the stability of the resulting conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for modifying a protein with 2,3-Dimethylmaleic Anhydride (DMMA)?
The optimal pH for the reaction between DMMA and the primary amino groups of a protein (lysine side chains and the N-terminus) is in the slightly alkaline range, typically between pH 8.0 and 9.0.[1] In this pH range, the amino groups are deprotonated and thus more nucleophilic, which leads to a more efficient modification reaction.
Q2: What type of buffer should be used for the DMMA modification reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the protein's amino groups for reaction with DMMA. Suitable buffers include sodium bicarbonate and borate (B1201080) buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided.[1]
Q3: My DMMA-modified protein is cleaving prematurely. How can I improve its stability?
The amide bond formed by DMMA is designed to be labile under acidic conditions.[1] To maintain the stability of the conjugate, ensure that all storage and application buffers are at a neutral or slightly alkaline pH (pH 7.0 or above).[1] While pH is the primary factor, temperature can also influence the rate of hydrolysis. For long-term storage, it is recommended to store the modified protein at -80°C.
Q4: How can I confirm that my protein has been successfully modified with DMMA?
The degree of modification can be quantified by determining the number of free amino groups remaining after the reaction compared to the unmodified protein. A common method for this is the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay. Additionally, techniques like mass spectrometry can be used to determine the mass shift corresponding to the addition of DMMA moieties, providing a precise measure of the extent of modification.
Q5: What is the expected stability of the DMMA-protein linkage at different pH values?
The stability of the DMMA-protein linkage is highly dependent on pH. It is relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis under mildly acidic conditions. This property is crucial for applications like drug delivery in acidic tumor microenvironments.
Data Presentation: Stability of Reversible Protein Linkages
The following table summarizes the cleavage kinetics of various reversible protein linkages, including DMMA, to provide a basis for comparison.
| Linker Type | Target Residue(s) | Cleavage Trigger | Half-life at Physiological pH (~7.4) | Half-life at Acidic pH (~4.5-5.5) |
| Dimethylmaleic Anhydride (DMMA) | Lysine (B10760008), N-terminus | Acidic pH | Stable | Minutes to Hours (estimated) [2] |
| Citraconic Anhydride | Lysine, N-terminus | Acidic pH | Stable | Hours |
| Hydrazone | Aldehydes/Ketones | Acidic pH | ~183 hours | ~4.4 hours (pH 5) |
| Acylhydrazone | Aldehydes/Ketones | Acidic pH | > 2 hours | ~2.4 minutes (pH 5) |
| Succinimidyl Ester (NHS Ester) | Lysine, N-terminus | pH (hydrolysis) | 4-5 hours (pH 7, 0°C) | Less stable |
Troubleshooting Guides
Issue 1: Low or No Protein Modification
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the reaction buffer is at a pH between 8.0 and 9.0. Use non-amine-containing buffers like sodium bicarbonate or borate.[1] |
| Hydrolysis of DMMA | DMMA is sensitive to hydrolysis in aqueous solutions. Prepare the DMMA stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and add it to the protein solution with gentle mixing.[1] |
| Insufficient Molar Excess of DMMA | The optimal molar ratio depends on the protein. Start with a 10- to 20-fold molar excess of DMMA to protein and optimize by performing a titration with varying ratios.[1] |
| Presence of Competing Amines | Ensure that the protein solution and all buffers are free from primary amine-containing substances (e.g., Tris buffer, ammonium (B1175870) salts). |
Issue 2: Protein Precipitation During Modification
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | Minimize the volume of the organic solvent used to dissolve DMMA. Add the DMMA stock solution slowly and with gentle stirring to the protein solution. |
| Change in Protein pI | Modification of lysine residues with DMMA introduces negative charges, which can lower the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, the protein may precipitate. Adjust the reaction pH to be further away from the predicted pI of the modified protein. |
| Protein Instability | The modification reaction can sometimes destabilize the protein. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in DMMA Quality | Use high-purity, anhydrous DMMA. Store it under desiccated conditions to prevent hydrolysis. |
| Inconsistent Reaction Conditions | Precisely control the pH, temperature, reaction time, and molar excess of DMMA for each experiment. |
| Protein Purity and Concentration | Ensure the starting protein material is of consistent purity and that the concentration is accurately determined before each modification reaction. |
Experimental Protocols
Protocol 1: Reversible Modification of a Protein with DMMA
This protocol outlines the general steps for modifying primary amines on a protein with DMMA.
Materials:
-
Protein of interest
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (Reaction Buffer)
-
This compound (DMMA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Modification Reaction:
-
While gently stirring the protein solution at room temperature, slowly add the calculated volume of the DMMA stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent: Remove unreacted DMMA and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4, or by dialysis against the same buffer.
Protocol 2: Stability Assay for DMMA-Modified Proteins (pH-Dependent Cleavage)
This protocol describes how to monitor the pH-dependent cleavage of the DMMA-protein conjugate.
Materials:
-
DMMA-modified protein in PBS, pH 7.4
-
0.1 M Sodium Acetate buffer, pH 4.5 (Cleavage Buffer)
-
Spectrophotometer or HPLC system
-
TNBSA reagent (for spectrophotometric method)
Procedure:
-
Initiate Cleavage: Dilute the DMMA-modified protein into the Cleavage Buffer (pH 4.5) to a suitable concentration. Also, prepare a control sample by diluting the modified protein in PBS (pH 7.4).
-
Incubation: Incubate both samples at 37°C.
-
Monitoring Cleavage:
-
Spectrophotometric Method (TNBSA Assay): At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each sample. Determine the concentration of free amino groups using the TNBSA assay. An increase in free amines over time in the pH 4.5 sample indicates cleavage.
-
HPLC Method: At various time points, inject an aliquot of each sample onto a suitable HPLC column (e.g., reverse-phase or size-exclusion). Monitor the appearance of the unmodified protein peak and the disappearance of the modified protein peak over time in the chromatogram of the pH 4.5 sample.
-
-
Data Analysis: Plot the percentage of cleaved protein (or percentage of regenerated free amines) against time to determine the hydrolysis rate and half-life of the linkage at the acidic pH.
Visualizations
References
Technical Support Center: Characterization of 2,3-Dimethylmaleic Anhydride (DMMA) Adducts
Welcome to the technical support center for 2,3-Dimethylmaleic Anhydride (DMMA) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encountered during the formation and characterization of these valuable, pH-sensitive bioconjugates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Adduct Formation
Question: Why am I observing poor or inconsistent yields of my DMMA-modified protein/peptide?
Answer: Low yields are typically traced back to suboptimal reaction conditions. Several factors can be at play:
-
Incorrect pH: The reaction of DMMA with primary amines (like the ε-amino group of lysine) is highly pH-dependent. The amine must be in its nucleophilic, deprotonated state. If the pH is too low (e.g., < 7.5), protonation of the amine will significantly slow down or prevent the reaction.[1]
-
DMMA Hydrolysis: DMMA is highly susceptible to hydrolysis in aqueous solutions, where it converts to the inactive dicarboxylic acid. This process is rapid and can consume the reagent before it has a chance to react with the protein.[1]
-
Insufficient Molar Excess: An inadequate amount of DMMA relative to the number of reactive amine sites on the protein will lead to incomplete modification.[1]
-
Buffer Interference: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with DMMA, drastically reducing the yield of the desired adduct.[1][2]
Troubleshooting Steps:
-
Verify Reaction pH: Ensure the reaction buffer is maintained between pH 8.0 and 9.0. Use non-amine-containing buffers like sodium phosphate, borate, or bicarbonate.[1][2]
-
Prepare DMMA Solution Fresh: Always prepare the DMMA stock solution immediately before use in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Optimize Molar Ratio: Start with a 20- to 50-fold molar excess of DMMA over the protein. For proteins with many lysine (B10760008) residues or for achieving maximum modification, a higher excess (e.g., 100-fold) may be necessary.[2] Perform a titration series to find the optimal ratio for your specific protein.
-
Control Solvent Concentration: When adding the DMMA stock solution, ensure the final concentration of the organic solvent in the reaction mixture remains low (typically <10% v/v) to avoid protein denaturation.[1]
References
Technical Support Center: Optimizing Reactions of 2,3-Dimethylmaleic Anhydride with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for synthesizing N-substituted 2,3-dimethylmaleimides from 2,3-dimethylmaleic anhydride (B1165640) and primary amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-substituted 2,3-dimethylmaleimides?
A1: The synthesis is typically a two-step process. First, the primary amine reacts with 2,3-dimethylmaleic anhydride to form an N-substituted 2,3-dimethylmaleamic acid intermediate. This intermediate is then cyclized, usually with a dehydrating agent and heat, to yield the final N-substituted 2,3-dimethylmaleimide.[1] In some cases, particularly with arylamines, the reaction can proceed in one step to the final imide.[1]
Q2: What are the most common side products, and what causes them?
A2: The most common side products include:
-
N-substituted 2,3-dimethylmaleamic acid: The uncyclized intermediate. This can result from incomplete dehydration or insufficient heating.
-
Isomers (N-substituted 2,3-dimethylfumaramides): Isomerization of the double bond from the cis (maleimide) to the trans (fumaramide) configuration can occur, especially at higher temperatures, as the trans isomer is more thermodynamically stable.
-
Michael Addition Products: The primary amine can add across the carbon-carbon double bond of the maleimide (B117702) ring.
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of this compound to 2,3-dimethylmaleic acid. It is crucial to use anhydrous solvents.
Q3: How does pH affect the reaction?
A3: The initial reaction of the amine with the anhydride is most efficient at a slightly alkaline pH (around 8.0-9.0). This ensures that the primary amine is in its deprotonated, nucleophilic state. The amide bond in the maleamic acid intermediate is susceptible to hydrolysis, particularly under acidic conditions.
Q4: What is the effect of temperature on the reaction?
A4: Temperature plays a critical role. The initial formation of the maleamic acid is often exothermic and can be done at room temperature. The subsequent cyclodehydration step requires elevated temperatures (e.g., 90-100°C) to proceed efficiently.[1] However, excessively high temperatures can promote the undesirable isomerization to the fumaric derivative.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Substituted 2,3-Dimethylmaleimide
| Possible Cause | Suggested Solution |
| Incomplete Cyclization of the Maleamic Acid Intermediate | Increase the reaction temperature or prolong the heating time for the cyclodehydration step. Ensure the complete removal of water by using a suitable dehydrating agent (e.g., acetic anhydride) or azeotropic distillation. |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Side Product Formation | To minimize isomerization, use the lowest effective temperature for cyclization and keep the reaction time as short as possible. For Michael addition, consider adjusting the stoichiometry of the reactants. |
| Purification Losses | Optimize the purification procedure. For recrystallization, perform small-scale solvent screening to find a solvent system that provides good recovery. For column chromatography, select a solvent system that provides good separation between the product and impurities. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Purification Strategy |
| Unreacted Maleamic Acid | Can be detected by NMR (presence of carboxylic acid proton) or IR (broad O-H stretch). | Recrystallization is often effective. The maleamic acid is typically more polar than the maleimide. Washing the crude product with a dilute base can remove the acidic maleamic acid, followed by re-acidification and extraction if the acid is the desired product. |
| Isomerized Fumaric Derivative | Can be identified by NMR (different chemical shifts for the methyl and olefinic protons). | Separation can be challenging due to similar polarities. Careful column chromatography or fractional crystallization may be effective. Optimizing reaction conditions to prevent its formation is the best approach. |
| Unreacted Starting Materials | Can be identified by TLC or NMR by comparison with authentic samples. | Column chromatography is typically effective for separating the product from unreacted starting materials. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-Aryl-2,3-dimethylmaleimides
| Primary Amine | Solvent(s) | Catalyst/Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Biphenylamine | CHCl₃ then Acetic Anhydride | Sodium Acetate (B1210297) | RT then 90-100 | Overnight then 1 | 95 (cyclization step) | [1] |
| 4-Aminohippuric acid | DMF | None (one-step) | Room Temperature | Overnight | 88 | [1] |
| Aniline | Diethyl Ether then Acetic Anhydride | Sodium Acetate | Room Temperature then Reflux | - | - | [2] |
Table 2: General Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Temperature (Amic Acid Formation) | Room Temperature | The reaction is often exothermic. For reactive amines, cooling may be necessary. |
| Temperature (Cyclodehydration) | 90 - 140 °C | Higher temperatures may be needed but increase the risk of isomerization. |
| Solvents | Anhydrous aprotic solvents (e.g., diethyl ether, CHCl₃, DMF, toluene) | The choice of solvent can affect reaction rates and solubility of intermediates and products. |
| Catalysts/Dehydrating Agents | Acetic Anhydride/Sodium Acetate, p-Toluenesulfonic Acid | Acetic anhydride is a common and effective dehydrating agent. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-(p-Biphenyl)-2,3-dimethylmaleimide[1]
Step 1: Formation of N-(p-Biphenyl)-2,3-dimethylmaleamic acid
-
Dissolve p-biphenylamine (0.05 mol) in 40 mL of chloroform.
-
In a separate flask, dissolve this compound (0.05 mol) in 60 mL of chloroform.
-
Add the this compound solution to the p-biphenylamine solution with stirring at room temperature.
-
Allow the reaction mixture to stir overnight at room temperature. The maleamic acid will precipitate.
-
Collect the crystalline product by filtration. The crude product can be recrystallized from DMF to yield pure N-(p-biphenyl)-2,3-dimethylmaleamic acid.
Step 2: Cyclodehydration to N-(p-Biphenyl)-2,3-dimethylmaleimide
-
Suspend the dried N-(p-biphenyl)-2,3-dimethylmaleamic acid (e.g., 4 g) in 10 mL of acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 200 mg).
-
Heat the mixture at 90-100°C for 1 hour.
-
After cooling, pour the reaction mixture into ice water to hydrolyze the excess acetic anhydride.
-
Allow the mixture to stand overnight at room temperature.
-
Collect the crystalline product by filtration to yield N-(p-biphenyl)-2,3-dimethylmaleimide (yield ~95%). The product can be further purified by recrystallization from dioxane.
Protocol 2: One-Step Synthesis of N-(4-Carboxyphenylacetyl)-2,3-dimethylmaleimide[1]
-
Dissolve 4-aminohippuric acid (0.01 mol) and this compound (0.01 mol) in 4 mL of DMF.
-
Allow the solution to stand at room temperature overnight.
-
Dilute the yellow solution with 150 mL of water.
-
Collect the pale yellow crystalline product by filtration (yield ~88%).
-
The analytical sample can be obtained by recrystallization from THF with the addition of petroleum ether.
Mandatory Visualization
Caption: General experimental workflow for the two-step synthesis of N-substituted 2,3-dimethylmaleimides.
References
Technical Support Center: Monitoring the Cleavage of the 2,3-Dimethylmaleic Anhydride (DMMA) Protecting Group
Welcome to the technical support center for monitoring the cleavage of the 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) protecting group. This resource is designed for researchers, scientists, and drug development professionals who utilize DMMA as a pH-sensitive linker in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the cleavage of the 2,3-Dimethylmaleic anhydride (DMMA) protecting group?
A1: The DMMA protecting group is designed for pH-sensitive applications. It forms a stable amide bond with primary amines at neutral or physiological pH (around 7.4). However, under mildly acidic conditions (pH 5.0-6.5), this amide bond becomes labile and undergoes hydrolysis, leading to the release of the free amine. This property is particularly useful for targeted drug delivery to acidic environments, such as tumor tissues.
Q2: What are the primary methods for monitoring the cleavage of the DMMA protecting group?
A2: The cleavage of the DMMA protecting group can be monitored using several analytical techniques, including:
-
UV-Vis Spectrophotometry: This method relies on the change in the ultraviolet absorbance spectrum upon cleavage of the DMMA group.
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of the protected and deprotected species, providing a direct measure of the cleavage progress.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the cleaved and uncleaved molecules by detecting the change in molecular weight.
Q3: At what pH range is the DMMA protecting group stable, and at what pH does it cleave?
A3: The amide bond formed by the DMMA protecting group is generally stable at a physiological pH of 7.4. Cleavage is triggered in mildly acidic environments, typically between pH 5.0 and 6.5. The rate of cleavage is pH-dependent, with faster hydrolysis occurring at lower pH values.
Troubleshooting Guides
Issue 1: Incomplete or Slow Cleavage of the DMMA Protecting Group
Q: My HPLC analysis shows a significant amount of starting material remaining even after incubation at acidic pH. What could be the cause, and how can I troubleshoot this?
A: Incomplete or slow cleavage can be due to several factors:
-
Suboptimal pH: Ensure the pH of your cleavage buffer is within the optimal range for DMMA hydrolysis (typically pH 5.0-6.0). Verify the pH of your buffer with a calibrated pH meter.
-
Steric Hindrance: If the DMMA group is attached to a sterically hindered amine on a large molecule like a protein, the access of water to the amide bond may be restricted. Consider slightly longer incubation times or a slight decrease in the pH (e.g., to 4.5) if the target molecule is stable under these conditions.
-
Insufficient Incubation Time: The cleavage of the DMMA group is a time-dependent process. If you are observing incomplete cleavage, extend the incubation period and monitor the reaction at different time points to determine the optimal cleavage time for your specific conjugate.
Issue 2: Unexpected Side Reactions During Cleavage
Q: I am observing unexpected peaks in my HPLC chromatogram or mass spectrum after the cleavage reaction. What are the possible side reactions?
A: While the cleavage of the DMMA group is generally clean, side reactions can occur, particularly with sensitive substrates:
-
Modification of the Released Amine: The newly exposed amine is a nucleophile and could potentially react with other functional groups present in the reaction mixture, especially if reactive species are generated during the cleavage process.
-
Degradation of the Target Molecule: The acidic conditions required for cleavage might cause the degradation of acid-labile functional groups on your drug or protein. It is crucial to assess the stability of your target molecule at the intended cleavage pH.
-
Isomerization: Under certain conditions, maleic acid derivatives can isomerize to the more stable fumaric acid derivatives, which may have different cleavage kinetics and analytical signatures.[1]
To troubleshoot, consider running control experiments with the unprotected target molecule under the same acidic conditions to assess its stability. If side reactions are suspected, further characterization of the byproducts by mass spectrometry (MS/MS) may be necessary.
Data Presentation
The rate of hydrolysis of the N-substituted 2,3-dimethylmaleamic acid is highly dependent on pH. The table below summarizes the estimated half-life of cleavage at different pH values, compiled from literature data on related maleamic acid derivatives.
| pH | Estimated Half-life (t½) |
| 7.4 | Stable |
| 6.5 | Hours to days |
| 5.5 | Minutes to hours |
| < 5.0 | Seconds to minutes |
Note: These are estimated values and the actual cleavage kinetics will depend on the specific molecular context, including the nature of the amine and any steric hindrance.
Experimental Protocols
Protocol 1: Monitoring DMMA Cleavage by UV-Vis Spectrophotometry
This protocol provides a general method for monitoring the cleavage of the DMMA protecting group by observing changes in the UV-Vis spectrum.
Principle: The formation of the N-substituted 2,3-dimethylmaleamic acid (the protected form) often results in a distinct UV absorbance profile compared to the free amine and the 2,3-dimethylmaleic acid byproduct. Aliphatic amines themselves have minimal absorbance in the near-UV region (around 200 nm), while aromatic amines have characteristic absorbance at longer wavelengths (e.g., aniline (B41778) at ~280 nm).[2][3][4] The N-alkyl-2,3-dimethylmaleamic acid is expected to have an absorbance maximum in the range of 250-280 nm. By monitoring the decrease in absorbance of the protected species or the appearance of the absorbance of a chromophoric amine, the cleavage kinetics can be followed.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the DMMA-protected compound in a suitable buffer at pH 7.4 (e.g., phosphate-buffered saline).
-
Determine the concentration of the stock solution by measuring its absorbance at the λmax of the N-substituted 2,3-dimethylmaleamic acid (if known) or by using a concentration determined by other means.
-
-
Cleavage Reaction:
-
Initiate the cleavage by diluting an aliquot of the stock solution into a pre-warmed acidic buffer (e.g., acetate (B1210297) buffer, pH 5.5) to a final concentration suitable for spectrophotometric analysis (typically in the µM range).
-
Immediately transfer the solution to a quartz cuvette.
-
-
Spectrophotometric Monitoring:
-
Place the cuvette in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 37 °C).
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 1-10 minutes) over a wavelength range that covers the absorbance of both the protected and deprotected species (e.g., 220-400 nm).
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the N-substituted 2,3-dimethylmaleamic acid as a function of time.
-
Alternatively, if the released amine has a distinct absorbance, plot the increase in its absorbance over time.
-
The rate of cleavage can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Protocol 2: Monitoring DMMA Cleavage by HPLC
This protocol outlines a general procedure for monitoring the cleavage of a DMMA-protected protein or peptide by reverse-phase HPLC.
Principle: The cleavage of the DMMA group from a protein or peptide results in a change in the overall polarity of the molecule. The deprotected species is typically more polar than the protected species and will therefore have a shorter retention time on a reverse-phase HPLC column.
Methodology:
-
Sample Preparation for Analysis:
-
At various time points during the cleavage reaction, take an aliquot of the reaction mixture.
-
Quench the reaction by adding a small amount of a high pH buffer (e.g., Tris buffer, pH 8.0) to neutralize the acid.
-
If the sample contains a high concentration of protein that may precipitate, it may be necessary to deproteinize the sample. This can be achieved by adding an organic solvent like acetonitrile, followed by centrifugation to pellet the precipitated protein.[5][6] The supernatant can then be analyzed.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used for peptide and protein separations.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B is typically used to elute the protected and deprotected species. The exact gradient will need to be optimized for your specific conjugate.
-
Flow Rate: A typical flow rate for a standard analytical column is 1.0 mL/min.
-
Detection: UV detection at 210 nm or 280 nm is commonly used for peptides and proteins.[8]
-
-
Data Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peaks corresponding to the DMMA-protected and deprotected species based on their retention times. The deprotected species should elute earlier.
-
Integrate the peak areas of both species at each time point.
-
Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = (Area of Deprotected Peak / (Area of Protected Peak + Area of Deprotected Peak)) * 100
-
Protocol 3: Confirmation of DMMA Cleavage by Mass Spectrometry
This protocol describes how to use mass spectrometry to confirm the cleavage of the DMMA protecting group.
Principle: The cleavage of the DMMA group results in a predictable decrease in the molecular weight of the molecule. The mass of the DMMA protecting group (as the maleamic acid) is 125.12 g/mol . Upon cleavage, the amine is regenerated, and the DMMA is released as 2,3-dimethylmaleic acid (142.11 g/mol after hydrolysis of the anhydride). The net change in mass of the protected molecule upon deprotection is a decrease of 125.12 Da.
Methodology:
-
Sample Preparation:
-
Prepare two samples: one of the intact DMMA-protected molecule and one after the cleavage reaction has been allowed to proceed to completion.
-
Desalt the samples if necessary using a suitable method (e.g., ZipTip for peptides) to remove buffer salts that can interfere with mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an appropriate mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Acquire the mass spectra for both the protected and deprotected samples.
-
-
Data Analysis:
-
Determine the molecular weight of the major species in each sample.
-
Compare the molecular weight of the protected and deprotected species. A mass shift corresponding to the loss of the DMMA group (a decrease of approximately 125.12 Da) confirms successful cleavage.
-
For more detailed analysis of peptides, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the modification.[9] The fragment ions will show a mass shift on the modified amino acid residue.
-
Visualizations
Caption: Chemical reaction for the acidic cleavage of a this compound (DMMA) protected amine.
Caption: Experimental workflow for monitoring the cleavage of the DMMA protecting group.
References
- 1. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. arcjournals.org [arcjournals.org]
- 5. How to deproteinization the biological samples before HPLC analysis? [uhplcslab.com]
- 6. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. phmethods.net [phmethods.net]
- 8. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding aggregation of proteins after modification with 2,3-Dimethylmaleic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation after modification with 2,3-Dimethylmaleic anhydride (B1165640) (DMMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation when using 2,3-Dimethylmaleic anhydride (DMMA)?
A1: Protein aggregation during modification with DMMA can stem from several factors. A primary cause is a significant shift in the protein's isoelectric point (pI) upon modification. DMMA reacts with primary amines, such as the side chain of lysine (B10760008) residues, converting a positive charge to a negative charge. This alteration can dramatically lower the protein's pI. If the pH of the reaction buffer is close to the new, lower pI of the modified protein, the protein's net charge will approach zero, reducing solubility and leading to aggregation.[1] Other contributing factors include high protein concentration, suboptimal reaction conditions (e.g., pH, temperature), and the inherent stability of the protein itself.[2][3]
Q2: What is the optimal pH for the reaction between DMMA and a protein?
A2: The optimal pH for modifying a protein with DMMA is in the slightly alkaline range, typically between 8.0 and 9.0.[1] In this pH range, the primary amino groups on the protein (lysine side chains and the N-terminus) are deprotonated and more nucleophilic, which facilitates an efficient reaction with the anhydride.[1]
Q3: What type of buffer should be used for the DMMA conjugation reaction?
A3: It is critical to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with DMMA. Suitable buffers include sodium bicarbonate and borate (B1201080) buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided.[1]
Q4: How can I confirm that my protein has been successfully modified with DMMA?
A4: Successful modification can be confirmed by a variety of methods. A simple method is to use a TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay to quantify the number of remaining free primary amines after the reaction. A decrease in the number of free amines indicates successful modification. Other methods include mass spectrometry (to determine the mass shift of the modified protein), and isoelectric focusing (IEF) gels to observe the shift in the protein's pI.
Q5: Is the modification of a protein with DMMA reversible?
A5: Yes, one of the key advantages of using DMMA is that the resulting dimethylmaleamic amide bond is labile under mildly acidic conditions.[4] This allows for the regeneration of the original protein by lowering the pH, which is useful for applications where temporary modification is desired.[4]
Troubleshooting Guide
Problem 1: My protein precipitates immediately upon addition of the DMMA solution.
-
Question: What could be causing this rapid precipitation, and how can I prevent it?
-
Answer: This is likely due to a combination of factors including a localized high concentration of the organic solvent used to dissolve the DMMA and a rapid change in the protein's surface charge.
-
Solution 1: Slow, Stepwise Addition: Instead of adding the entire volume of the DMMA solution at once, add it dropwise or in smaller aliquots over a period of time with gentle stirring.[2] This allows for a more controlled reaction and prevents localized high concentrations of the reagent.
-
Solution 2: Optimize DMMA Molar Excess: A high molar excess of DMMA can lead to extensive and rapid modification, increasing the likelihood of aggregation. A good starting point is a 10- to 20-fold molar excess of DMMA over the protein.[1] It is advisable to perform a titration with varying molar ratios to find the optimal condition for your specific protein.[1]
-
Solution 3: Reduce Protein Concentration: High protein concentrations increase the probability of intermolecular interactions and aggregation.[2] If you observe precipitation, try reducing the concentration of your protein.
-
Problem 2: My protein solution becomes cloudy and precipitates during the course of the reaction.
-
Question: Why is my protein aggregating during the incubation period, and what can I do to improve its stability?
-
Answer: This delayed aggregation is often due to the gradual modification of the protein, which lowers its pI to a point close to the reaction buffer's pH, reducing its solubility. The reaction conditions may also be suboptimal for your specific protein's stability.
-
Solution 1: Adjust Reaction pH: While the optimal pH for the reaction is 8.0-9.0, if your protein's new pI is in this range, you may need to perform the reaction at a slightly higher pH to maintain a net negative charge and solubility.
-
Solution 2: Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the modification reaction and the aggregation process.[2] This may require a longer incubation time to achieve the desired level of modification.[1]
-
Solution 3: Incorporate Stabilizing Additives: The inclusion of certain excipients in the reaction buffer can significantly enhance protein stability and prevent aggregation.[2]
-
Problem 3: My modified protein is soluble at the end of the reaction, but precipitates during purification or storage.
-
Question: What is causing my modified protein to be unstable after the reaction, and how can I maintain its solubility?
-
Answer: The buffer conditions used for purification (e.g., dialysis or chromatography) and storage may not be optimal for the newly modified protein. The dimethylmaleamic amide bond is also susceptible to cleavage at acidic pH.[4]
-
Solution 1: Maintain a Neutral or Slightly Alkaline pH: Ensure that all subsequent buffers for purification and storage are at a pH of 7.0 or higher to maintain the stability of the linkage and the solubility of the modified protein.[1]
-
Solution 2: Add Stabilizing Excipients to Storage Buffer: Including cryoprotectants like glycerol (B35011) or sugars like sucrose (B13894) in the final storage buffer can help prevent aggregation during freeze-thaw cycles and long-term storage.[3]
-
Solution 3: Optimize Storage Temperature: For long-term storage, it is generally recommended to store the modified protein at -80°C. For short-term storage, 4°C may be suitable, but stability should be assessed.[1][3]
-
Data Presentation
Table 1: Recommended Stabilizing Additives to Prevent Protein Aggregation
| Excipient Type | Examples | Recommended Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose; 5% for Glycerol | Preferential exclusion, increases protein stability.[2][5] |
| Amino Acids | Arginine, Glycine, Proline | 50-100 mM for Arginine; 0.2-0.4 M for Arginine or Proline | Suppresses non-specific protein-protein interactions.[2][6] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[2] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents oxidation of cysteine residues, which can lead to aggregation.[3] |
Experimental Protocols
Protocol 1: Reversible Modification of a Protein with this compound (DMMA)
This protocol outlines the general steps for the modification of primary amines on a protein with DMMA.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
This compound (DMMA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., dialysis tubing or a desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.[4]
-
-
DMMA Solution Preparation:
-
Modification Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent can be added to react with any excess DMMA. For example, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[1]
-
-
Purification of the Modified Protein:
-
Remove the excess DMMA and reaction by-products by purifying the conjugate. This can be achieved by size-exclusion chromatography or dialysis against a suitable buffer (pH 7.0 or higher).[1]
-
Visualizations
References
Technical Support Center: Strategies to Improve Diels-Alder Adducts with 2,3-Dimethylmaleic Anhydride
Welcome to the technical support center for optimizing Diels-Alder reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically for reactions involving the challenging dienophile, 2,3-dimethylmaleic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Diels-Alder reaction with 2,3-dimethylmaleic anhydride consistently low?
A: The low reactivity of this compound stems from two primary factors:
-
Electronic Effects: A standard Diels-Alder reaction is most efficient between an electron-rich diene and an electron-poor dienophile.[1] Maleic anhydride is a good dienophile because its carbonyl groups are electron-withdrawing.[2][3] However, in this compound, the two methyl groups are electron-donating, which enriches the double bond with electrons. This reduces its reactivity towards many common dienes.
-
Steric Hindrance: The two methyl groups on the dienophile's double bond create significant steric hindrance. This bulkiness can physically block the diene from approaching the dienophile to form the necessary cyclic transition state, thus preventing or slowing the reaction.[4][5] In some challenging cases, this reaction may fail to proceed even under high pressure.[4]
Q2: What are the main strategies to overcome the low reactivity of this compound?
A: The three primary strategies to improve yields are:
-
Lewis Acid Catalysis: This is the most common and effective method. Lewis acids activate the dienophile, increasing its reactivity.[6][7]
-
High-Pressure Conditions: Applying high pressure can force the reaction to proceed when it is inhibited by a high activation barrier or severe steric hindrance.[4][8]
-
Optimization of Reaction Conditions: Systematically adjusting the temperature and solvent can significantly impact the reaction rate and final yield.[2]
Q3: How does Lewis acid catalysis improve the reaction yield?
A: Lewis acids function by coordinating to one or both of the carbonyl oxygen atoms on the anhydride. This coordination withdraws electron density from the dienophile's π-system. The result is a significant lowering of the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6] A smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO leads to a more favorable orbital interaction, which accelerates the cycloaddition reaction.[6][7]
Q4: Which Lewis acids are most effective for this type of reaction?
A: A range of Lewis acids can be employed, from traditional strong acids to more modern, milder catalysts. Common choices include AlCl₃, BF₃, and SnCl₄.[6] More recently, sustainable and efficient catalytic systems like Calcium(II) triflate (Ca(OTf)₂) combined with an additive have been shown to provide excellent yields in Diels-Alder reactions.[6] The choice of catalyst may require screening to find the optimal balance between reactivity and potential side reactions.
Q5: Under what circumstances should I consider using high-pressure conditions?
A: High-pressure conditions should be considered when both thermal methods and Lewis acid catalysis fail to provide the desired adduct. Diels-Alder reactions typically proceed with a net decrease in volume, meaning they are favored by high pressure.[4] This strategy is particularly effective for overcoming severe steric hindrance that prevents the reactants from achieving the transition state geometry under normal conditions.[5][8] Pressures in the range of 10-15 kbar have been used successfully to facilitate difficult cycloadditions.[9]
Q6: How do solvent and temperature choices affect the yield?
A:
-
Temperature: Due to the low reactivity of this compound, high temperatures are often required to overcome the activation energy barrier. Reactions are frequently run at reflux in high-boiling solvents like xylene (boiling point ~140°C).[2]
-
Solvent: Non-polar solvents such as toluene (B28343) or xylene are commonly used.[10] However, the choice of solvent can be critical and sometimes counterintuitive. While many Diels-Alder reactions are faster in non-polar solvents, polar solvents can sometimes enhance selectivity.[11] In some cases, unconventional media like supercritical carbon dioxide have been shown to dramatically increase reaction rates compared to conventional organic solvents.[12]
Troubleshooting Guide
This guide addresses the common issue of low or no product yield.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Quantitative Data Summary
The following table summarizes expected outcomes based on different strategic approaches for challenging Diels-Alder reactions. Actual yields will vary based on the specific diene used.
| Strategy | Typical Conditions | Expected Yield Improvement | Key Considerations |
| Thermal Reaction | Reflux in xylene or toluene (110-150°C), 24h | Low | Often insufficient for this dienophile due to electronic and steric factors.[4] |
| Lewis Acid Catalysis | 10-100 mol% Lewis Acid (e.g., Ca(OTf)₂), 0°C to RT, Anhydrous CH₂Cl₂ | Moderate to High | Requires strictly anhydrous conditions to prevent catalyst decomposition. Significantly increases reaction rate.[6] |
| High Pressure | 10-15 kbar, 25-100°C, Dichloromethane (B109758) | High | The method of choice for sterically demanding systems where other methods fail. Requires specialized equipment.[8][9] |
Visualizing the Effect of Lewis Acid Catalysis
A Lewis acid catalyst activates the this compound, making it a more potent dienophile for the cycloaddition reaction.
Caption: Lewis acid coordination lowers the dienophile's LUMO energy.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol uses a calcium-based Lewis acid system as an example.[6]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: In a separate flask, dissolve the Lewis acid catalyst (e.g., Ca(OTf)₂; 10 mol%) and any additive (e.g., Bu₄NPF₆; 10 mol%) in a minimal amount of anhydrous CH₂Cl₂. Add this catalyst solution dropwise to the cooled diene solution.
-
Dienophile Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, quench by slowly adding a cold aqueous solution of citric acid (10 mL).[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for High-Pressure Diels-Alder Reaction
Caution: High-pressure experiments should only be performed by trained personnel using certified equipment.
-
Sample Preparation: Dissolve the diene (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane) inside a flexible reaction tube or bag (e.g., Teflon).
-
Reactor Assembly: Place the sealed reaction tube inside the high-pressure vessel. Fill the remaining volume with the pressure-transmitting fluid (e.g., isopropanol).
-
Pressurization: Seal the high-pressure apparatus and increase the pressure to the target level (e.g., 15 kbar).[9]
-
Reaction: Maintain the reaction at the target pressure and desired temperature (e.g., 100°C) for 12-48 hours.[9]
-
Depressurization: After the reaction time has elapsed, cool the vessel to room temperature before slowly and carefully releasing the pressure.
-
Isolation and Purification: Retrieve the reaction tube, transfer the contents, and remove the solvent under reduced pressure. Purify the crude adduct using standard techniques such as column chromatography.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. quora.com [quora.com]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. High pressure organic chemistry. Part 17. Diels–Alder reaction of methyl palustrate with maleic anhydride and N-phenylmaleimide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. High Pressure Organic Chemistry. III. Diels-Alder Reaction of Thiophene with Maleic Anhydride | Scilit [scilit.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Reaction Mixtures Containing 2,3-Dimethylmaleic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,3-dimethylmaleic anhydride (B1165640) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2,3-dimethylmaleic anhydride?
A1: The primary methods for removing unreacted this compound include chemical quenching followed by liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the desired product, and the other components in the reaction mixture.
Q2: What are the main byproducts to consider when working with this compound?
A2: The most common byproduct is 2,3-dimethylmaleic acid, which forms through hydrolysis of the anhydride in the presence of water.[1] Another potential side reaction is the isomerization of the dimethylmaleoyl group to the thermodynamically more stable dimethylfumaroyl derivative, especially under heating or in the presence of bases.[1]
Q3: How can I monitor the removal of this compound during purification?
A3: The progress of the purification can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Comparison with a standard of this compound will confirm its absence in the purified product.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Purification
Possible Causes:
-
Product Loss During Extraction: The desired product might have some solubility in the aqueous layer during liquid-liquid extraction.
-
Decomposition on Silica (B1680970) Gel: The product may be unstable on silica gel, leading to losses during column chromatography.[2]
-
Co-precipitation during Recrystallization: The product might co-precipitate with impurities if the recrystallization conditions are not optimal.
Solutions:
-
Extraction: Minimize the number of aqueous washes or perform back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Chromatography: If instability on silica gel is suspected, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent.[3]
-
Recrystallization: Ensure the correct solvent system is used and that the cooling process is slow to allow for selective crystallization.
Issue 2: Presence of 2,3-Dimethylmaleic Acid in the Final Product
Possible Cause:
-
Incomplete Removal During Extraction: Insufficient washing with an aqueous base will not completely remove the hydrolyzed anhydride.
-
Hydrolysis During Workup: Presence of water during workup or purification steps can lead to the hydrolysis of any remaining anhydride.[1]
Solutions:
-
Extraction: Ensure the pH of the aqueous wash is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and facilitate its transfer to the aqueous layer. Use multiple small-volume washes for better efficiency.
-
Anhydrous Conditions: Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) to minimize the presence of water throughout the purification process.
Issue 3: Unexpected Isomer Detected in the Final Product
Possible Cause:
-
Isomerization During Reaction or Purification: As mentioned, the maleic derivative can isomerize to the more stable fumaric derivative, especially at elevated temperatures or in the presence of acids or bases.[1]
Solutions:
-
Reaction Conditions: If possible, run the reaction at a lower temperature and for a shorter duration.[1]
-
Purification Conditions: Avoid strongly acidic or basic conditions during workup if your product is sensitive to isomerization. Neutralize the reaction mixture carefully before proceeding with purification.
Experimental Protocols
Protocol 1: Chemical Quenching and Liquid-Liquid Extraction
This method is suitable for removing the anhydride by converting it to its water-soluble carboxylate salt.
Methodology:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) with vigorous stirring. Monitor the pH of the aqueous layer and ensure it is basic (pH > 8) to completely hydrolyze the anhydride and deprotonate the resulting dicarboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether to extract the desired product.[4]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The sodium salt of 2,3-dimethylmaleic acid will be in the aqueous layer, while the desired organic product should remain in the organic layer.
-
Washing: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Flash Column Chromatography
This technique is effective for separating the anhydride from the desired product based on their different polarities.
Methodology:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).[5]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of appropriate polarity. The polarity of the eluent is typically increased gradually (gradient elution). A common solvent system for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[3][6] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is a suitable method if the desired product is a solid at room temperature and its solubility differs significantly from that of the unreacted anhydride and other impurities in a particular solvent.
Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water has been reported as a recrystallization solvent for this compound itself, which can be useful if the desired product is much less soluble in hot water.[7] For organic products, common recrystallization solvents include ethanol, methanol, ethyl acetate, or hexane/ethyl acetate mixtures.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Removing this compound
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Chemical Quenching & Extraction | Conversion to a water-soluble salt | Good to Excellent | Moderate to High | Scalable, cost-effective, and efficient for removing acidic impurities. | May not be suitable for water-soluble or base-sensitive products. |
| Flash Column Chromatography | Differential adsorption on a stationary phase | Excellent | Moderate | High resolution for complex mixtures, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column.[2] |
| Recrystallization | Differential solubility in a solvent at different temperatures | Excellent | Varies | Can yield very pure crystalline products, relatively simple procedure. | Finding a suitable solvent can be challenging, and yields can be lower due to product remaining in the mother liquor. |
Note: The typical purity and yield are general estimates and can vary significantly depending on the specific reaction and the properties of the desired product.
Mandatory Visualization
Caption: Workflow for the removal of unreacted this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Battle for Amino Group Protection: 2,3-Dimethylmaleic Anhydride vs. Citraconic Anhydride
For researchers, scientists, and drug development professionals, the reversible protection of amino groups is a critical step in a multitude of applications, from peptide synthesis to the development of sophisticated drug delivery systems. The choice of the protecting group can significantly impact reaction efficiency, stability of the intermediate, and the ease of deprotection. This guide provides an objective, data-driven comparison of two popular choices for pH-labile amino group protection: 2,3-dimethylmaleic anhydride (B1165640) (DMMA) and citraconic anhydride.
This comparison delves into their reaction mechanisms, deprotection kinetics, stability, and provides detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Indicators
| Parameter | 2,3-Dimethylmaleic Anhydride (DMMA) | Citraconic Anhydride | Reference |
| Deprotection pH | Mildly Acidic (pH ~5.0-6.5) | Acidic (pH ~3-4) | [1][2] |
| Deprotection Kinetics | Very Rapid (e.g., complete in minutes to a few hours) | Rapid (e.g., hours to overnight) | [1][2] |
| Stability of Amide Bond | Labile at mildly acidic pH, stable at neutral/alkaline pH | Stable at neutral/alkaline pH, labile at acidic pH | [2][3] |
| Key Advantage | Extremely rapid deprotection under mild acidic conditions | Well-established reagent with good stability at neutral pH | [2][4] |
Reaction Mechanism and Workflow
Both this compound and citraconic anhydride react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, to form a maleamic acid, effectively converting a cationic amine into an anionic carboxylate. This charge reversal is a key feature utilized in various applications. The protection is reversible under acidic conditions, which catalyze the hydrolysis of the amide bond to regenerate the free amine and the corresponding dicarboxylic acid.
The primary difference lies in the kinetics and the pH at which this deprotection efficiently occurs. The two methyl groups in DMMA create greater steric hindrance and electronic effects that accelerate the acid-catalyzed hydrolysis compared to the single methyl group in citraconic anhydride.
Deprotection Kinetics: A Quantitative Look
The most significant distinction between DMMA and citraconic anhydride is the rate of deprotection under acidic conditions. DMMA-protected amines are considerably more labile at mildly acidic pH.
| Reagent | pH | Temperature (°C) | Deprotection Time | Reference |
| This compound | 5.0 | 37 | 4-8 hours for protein modification reversal | [1] |
| This compound | 3-5 | 20 | Complete in 5 minutes for dimethylmaleylarginine | |
| Citraconic Anhydride | ~4 | 30 | >3 hours to overnight | [2] |
| Maleic Anhydride * | 3.5 | 37 | t½ = 11-12 hours |
Data for maleic anhydride is included as a reference point for a related, less substituted maleic anhydride derivative.
This enhanced acid sensitivity of DMMA is a critical advantage in applications where rapid and mild deprotection is required, such as in the design of pH-responsive drug delivery systems intended to release their payload in the slightly acidic tumor microenvironment (pH ~6.5).[3][4]
Experimental Protocols
Protocol 1: Reversible Modification of Protein Amino Groups with this compound[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), pH 8.0-9.0)
-
This compound (DMMA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deprotection Buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Desalting columns
Procedure:
-
Preparation of DMMA Stock Solution: Immediately before use, dissolve DMMA in anhydrous DMSO to a concentration of 1 M.
-
Protection Reaction:
-
Adjust the protein solution to the desired concentration (e.g., 1-10 mg/mL) in the reaction buffer at pH 8.0-9.0.
-
Calculate the amount of DMMA stock solution needed to achieve a desired molar excess over the primary amines of the protein (a 50-fold molar excess is a common starting point).
-
While gently stirring the protein solution, add the DMMA stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Removal of Excess Reagent: Remove unreacted DMMA and byproducts by gel filtration using a desalting column equilibrated with a neutral pH buffer.
-
Deprotection:
-
Exchange the buffer of the modified protein to the Deprotection Buffer (pH 5.0).
-
Incubate the solution at 37°C for 4-8 hours.
-
-
Final Buffer Exchange: Exchange the deprotected protein into a suitable storage buffer using a desalting column.
Protocol 2: Reversible Blocking of Amines with Citraconic Anhydride[2]
Materials:
-
Amine-containing molecule in a suitable reaction buffer (e.g., 0.1-1 M sodium phosphate or sodium carbonate, pH 8-9). Avoid amine-containing buffers like Tris or glycine.
-
Citraconic anhydride
-
Deprotection Buffer (e.g., adjust pH to ~4 with a suitable acid)
Procedure:
-
Protection Reaction:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add at least a 5-10 fold molar excess of citraconic anhydride to the amines. It is recommended to add the anhydride in small aliquots.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent: Remove excess citraconic acid by gel filtration or dialysis.
-
Deprotection:
-
Adjust the pH of the solution to ~4 by adding an appropriate acid.
-
Incubate for >3 hours to overnight at 30°C.
-
Alternative Deprotection: Treat with a final concentration of 1 M hydroxylamine (B1172632) at pH 10 for 3 hours at room temperature.
-
Applications in Research and Drug Development
Both DMMA and citraconic anhydride have found utility in various scientific domains.
This compound (DMMA):
-
pH-Responsive Drug Delivery: DMMA is extensively used to create "smart" nanocarriers that are stable at physiological pH but release their therapeutic payload in the acidic environment of tumors or endosomes.[3][4] This is due to the rapid cleavage of the DMMA-linker at mildly acidic pH.
-
Charge-Reversal Systems: The conversion of a positive amine to a negative carboxylate is exploited to create nanoparticles that can evade the immune system during circulation and then, upon reaching the tumor, shed the DMMA group to regain a positive charge, facilitating cell uptake.[3]
Citraconic Anhydride:
-
Protein Modification and Analysis: Citraconylation is a well-established technique for reversibly blocking lysine residues in proteins. This allows for controlled enzymatic digestion (e.g., with trypsin, which cleaves at arginine residues when lysines are blocked) for protein sequencing and characterization.
-
Drug Delivery: Similar to DMMA, citraconic anhydride has been used in the development of pH-sensitive drug delivery systems, although it requires a lower pH for efficient drug release.[5]
Potential Side Reactions and Considerations
While both reagents are highly effective, researchers should be aware of potential side reactions. The primary competing reaction is the hydrolysis of the anhydride in aqueous solution, which reduces the amount available for reaction with the amine.[1] Therefore, it is crucial to use anhydrous solvents for stock solutions and to perform the reaction promptly.
For citraconic anhydride, side reactions leading to the formation of non-degradable products have been reported, which could limit its effectiveness in certain pH-sensitive linker applications.[6] In peptide synthesis, overactivation of the carboxylic acid can lead to the formation of anhydrides as byproducts.[7]
Conclusion
Both this compound and citraconic anhydride are valuable tools for the reversible protection of amino groups. The choice between them hinges on the specific requirements of the application.
-
This compound is the superior choice when very rapid deprotection under mild acidic conditions (pH 5.0-6.5) is paramount. This makes it ideal for advanced, pH-sensitive drug delivery systems targeting the tumor microenvironment.
-
Citraconic anhydride remains a robust and reliable option for applications where stability at neutral pH is critical and deprotection can be carried out at a more acidic pH (~3-4) . Its long history of use in protein chemistry provides a wealth of established protocols.
Ultimately, a thorough understanding of the kinetic and stability profiles of these reagents, as outlined in this guide, will enable researchers to make an informed decision and optimize their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Citraconic Anhydride for reversible blocking of primary amines [gbiosciences.com]
- 3. epa.gov [epa.gov]
- 4. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Cytosolic Delivery of Citraconylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Synthesis of Carboxy-Dimethylmaleic Amide Linked Polymer Conjugate Based Ultra-pH-sensitive Nanoparticles for Enhanced Antitumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrolysis Rates of 2,3-Dimethylmaleic Anhydride and Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis rates of 2,3-dimethylmaleic anhydride (B1165640) and maleic anhydride, supported by experimental data. Understanding the stability of these anhydrides in aqueous environments is crucial for their application in various fields, including drug delivery systems where pH-sensitive linkers are often required.
Introduction
Maleic anhydride and its derivatives are important reagents in organic synthesis. Their susceptibility to hydrolysis, the ring-opening reaction to form the corresponding dicarboxylic acid, is a key characteristic influencing their reactivity and application. This guide focuses on comparing the hydrolysis kinetics of the parent maleic anhydride with its substituted analogue, 2,3-dimethylmaleic anhydride. The presence of two methyl groups on the double bond in this compound is expected to influence its electronic and steric properties, thereby affecting its rate of hydrolysis.
Quantitative Data Summary
The following table summarizes the pseudo-first-order rate constants for the hydrolysis of maleic anhydride and this compound in aqueous solutions.
| Compound | Temperature (°C) | Hydrolysis Rate Constant (k) | Half-life (t½) |
| Maleic Anhydride | 0 | 0.00348 s⁻¹ (0.209 min⁻¹) | 3.32 min[1] |
| 25.1 | 0.03140 s⁻¹ (1.884 min⁻¹) | 0.37 min[1] | |
| This compound | 20.0 | 1.12 min⁻¹ | ~0.62 min |
Note: The hydrolysis rate of maleic anhydride is significantly influenced by temperature. While a direct comparison at 20.0°C is not available from the cited sources, the data clearly indicates that maleic anhydride also hydrolyzes rapidly.
Discussion of Hydrolysis Rates
The experimental data reveals that both maleic anhydride and this compound undergo rapid hydrolysis in aqueous solutions. The hydrolysis of maleic anhydride is well-documented to be a fast process, with a half-life of less than a minute at room temperature[1].
The study by Eberson and Welinder provides a direct measurement for the hydrolysis of this compound, indicating a pseudo-first-order rate constant of 1.12 min⁻¹ at 20.0°C. This demonstrates that the dimethyl-substituted anhydride is also highly susceptible to hydrolysis. The methyl groups, being electron-donating, might be expected to slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing down the nucleophilic attack by water. However, steric factors and the influence on the transition state geometry also play a crucial role in determining the overall reaction rate.
Experimental Protocols
The determination of hydrolysis rates for anhydrides can be achieved through various analytical techniques that monitor the disappearance of the anhydride or the appearance of the corresponding dicarboxylic acid over time. The following are detailed methodologies adapted from established experimental procedures.
Spectrophotometric Method
This method is based on the difference in the ultraviolet (UV) absorbance spectra between the anhydride and its hydrolysis product.
Apparatus:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Stopwatch
-
Micropipettes
Procedure:
-
Solvent Preparation: Prepare an aqueous buffer solution of the desired pH. The buffer should not have significant UV absorbance in the region of interest.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the anhydride (e.g., this compound or maleic anhydride) in a dry, inert organic solvent (e.g., dioxane) to prevent premature hydrolysis.
-
Kinetic Run: a. Pipette a known volume of the pre-thermostatted buffer solution into a quartz cuvette and place it in the spectrophotometer's cell holder, allowing it to reach thermal equilibrium. b. Initiate the reaction by rapidly injecting a small aliquot of the anhydride stock solution into the cuvette. c. Immediately start recording the absorbance at a fixed wavelength where the change in absorbance between the reactant and product is maximal. The absorbance of the anhydride is typically monitored. d. Continue recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance change (ln(Aₜ - A∞)) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of the resulting straight line will be -k. Alternatively, the Guggenheim method can be used if the final absorbance is uncertain.
pH-Stat Titration Method
This method is particularly useful as the hydrolysis of an anhydride produces a dicarboxylic acid, leading to a decrease in the pH of the solution.
Apparatus:
-
pH-stat titrator (including a pH electrode, a burette, and a controller)
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Instrument Setup: Calibrate the pH electrode with standard buffer solutions.
-
Reaction Setup: a. Place a known volume of deionized water or a suitable buffer in the thermostatted reaction vessel. b. Set the pH-stat to maintain a constant pH.
-
Initiation of Reaction: Introduce a known amount of the anhydride into the reaction vessel with stirring.
-
Titration: As the hydrolysis reaction proceeds, the generated carboxylic acid will cause the pH to drop. The pH-stat will automatically add a standard solution of a base (e.g., NaOH) to maintain the set pH.
-
Data Acquisition: Record the volume of the titrant added as a function of time.
-
Data Analysis: The rate of consumption of the titrant is directly proportional to the rate of the hydrolysis reaction. The pseudo-first-order rate constant can be calculated from the titrant volume versus time data.
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the hydrolysis reaction for both this compound and maleic anhydride.
Caption: Hydrolysis pathways of the anhydrides.
Logical Workflow for Hydrolysis Rate Determination
The following diagram outlines the general workflow for determining the hydrolysis rate of an anhydride using the spectrophotometric method.
Caption: Workflow for kinetic analysis.
References
NMR Characterization of Lysine Residues Modified by 2,3-Dimethylmaleic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible modification of lysine (B10760008) residues is a critical tool in protein chemistry, enabling the study of protein structure and function, as well as the development of targeted drug delivery systems. 2,3-Dimethylmaleic anhydride (B1165640) is a valuable reagent for this purpose, as its reaction with the ε-amino group of lysine is readily reversible under mildly acidic conditions. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of lysine residues before and after modification with 2,3-dimethylmaleic anhydride, supported by experimental data from analogous modifications and detailed protocols.
Data Presentation: Comparative NMR Chemical Shifts
Below is a comparison of typical ¹H and ¹³C chemical shifts for the side chain of unmodified lysine with the expected shifts after modification.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Lysine Side Chain
| Atom | Unmodified Lysine¹ | Modified Lysine (Expected) |
| Hβ | ~1.76 | Shift expected |
| Hγ | ~1.43 | Shift expected |
| Hδ | ~1.68 | Shift expected |
| Hε | ~3.029 | Significant downfield shift expected (~3.2-3.5) |
| Hζ (Amine) | ~7.5-8.5 (amide proton in peptide) | Shifted and broadened, pH-dependent |
¹Typical values in D₂O, referenced to DSS.[1][2]
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Lysine Side Chain
| Atom | Unmodified Lysine² | Modified Lysine (Expected) |
| Cβ | ~30.9 | Minor shift expected |
| Cγ | ~22.8 | Minor shift expected |
| Cδ | ~27.1 | Minor shift expected |
| Cε | ~40.1 | Significant downfield shift expected |
| C=O (Amide) | - | ~170-175 |
| C=C (Maleimide) | - | ~130-140 |
| CH₃ (Dimethyl) | - | ~20-25 |
²Typical values, referenced to DSS.[1][3]
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound
This protocol describes a general procedure for the modification of a lysine-containing peptide with this compound.
Materials:
-
Lysine-containing peptide
-
This compound
-
Sodium bicarbonate buffer (0.5 M, pH 8.5)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Add a 50-fold molar excess of this compound to the peptide solution in small portions while stirring at room temperature.
-
Maintain the pH of the reaction mixture at 8.5 by adding small volumes of 1 M NaOH as needed.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
To remove excess reagent and byproducts, transfer the reaction mixture to a dialysis bag and dialyze against deionized water at 4°C for 48 hours, with several changes of water.
-
Freeze the dialyzed solution and lyophilize to obtain the modified peptide as a powder.
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
Lyophilized modified peptide
-
Deuterated solvent (e.g., D₂O or a buffered solution in D₂O)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Dissolve the lyophilized modified peptide in the chosen deuterated solvent to a final concentration of 0.5-5 mM.
-
Add a small amount of the internal standard for chemical shift referencing.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural information, two-dimensional correlation experiments such as ¹H-¹³C HSQC are recommended.
Mandatory Visualization
Caption: Reaction of lysine with this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with 2,3-Dimethylmaleic Anhydride
For researchers, scientists, and drug development professionals, the reversible modification of proteins is a powerful tool for functional studies, proteomics, and the development of novel therapeutics. Among the various reagents available for such modifications, 2,3-dimethylmaleic anhydride (B1165640) (DMMA) offers a unique pH-labile method for blocking primary amino groups, such as those on lysine (B10760008) residues. This guide provides an objective comparison of DMMA with other common protein modification reagents, supported by experimental data, to assist in the selection of the most appropriate tool for your research needs.
Introduction to Reversible Protein Modification with DMMA
2,3-Dimethylmaleic anhydride reacts with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus, to form a maleamic acid adduct. This modification introduces a carboxyl group, which imparts a negative charge to the modified residue at neutral pH. A key feature of this modification is its reversibility under mildly acidic conditions (pH < 6), which regenerates the native amine and releases the DMMA moiety. This pH-dependent reversibility makes DMMA an attractive tool for applications such as drug delivery systems targeting the acidic microenvironment of tumors and for specific proteomics workflows. The mass shift associated with DMMA modification is +112.01 Da.
Performance Comparison of Protein Modification Reagents
The choice of a protein modification reagent depends on several factors, including the target functional group, the desired stability of the linkage, and the specific application. Here, we compare DMMA with three widely used classes of protein modification reagents: N-hydroxysuccinimide (NHS) esters, maleimides, and iodoacetamide (B48618).
| Feature | This compound (DMMA) | N-hydroxysuccinimide (NHS) Esters | Maleimides | Iodoacetamide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Thiols (Cysteine) |
| Bond Formed | Maleamic acid (Amide) | Amide | Thioether | Thioether |
| Reversibility | Reversible at pH < 6 | Irreversible | Generally considered stable, but can undergo retro-Michael addition | Irreversible |
| Optimal Reaction pH | 8.0 - 9.0 | 7.2 - 8.5[1] | 6.5 - 7.5[1] | ~8.0 |
| Specificity | High for primary amines | Moderate to high for primary amines | High for thiols[1] | High for thiols |
| Bond Stability | Labile at acidic pH | Very high | High, but can be reversible under certain conditions[1] | Very high |
| Primary Side Reactions | Hydrolysis of the anhydride | Hydrolysis of the ester[1] | Hydrolysis of the maleimide, reaction with amines at pH > 7.5[2] | Alkylation of other residues (e.g., Methionine)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein modification experiments. Below are generalized protocols for protein conjugation with DMMA and its alternatives, followed by preparation for mass spectrometry analysis.
Protein Modification with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. A recommended buffer is 50 mM sodium bicarbonate, pH 8.5.
-
Reagent Preparation: Prepare a fresh stock solution of DMMA (e.g., 1 M) in an anhydrous organic solvent such as dimethylformamide (DMF) or dioxane.
-
Conjugation Reaction: While gently stirring the protein solution, add the DMMA stock solution in small aliquots to achieve the desired molar excess (e.g., 20- to 100-fold molar excess over primary amines).
-
pH Maintenance: Monitor the pH of the reaction mixture and maintain it between 8.0 and 9.0 by adding small volumes of a dilute base (e.g., 0.1 M NaOH) as needed.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted DMMA by dialysis against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) or using a desalting column.
-
Verification of Modification: Confirm the modification by mass spectrometry, looking for the expected mass shift of +112.01 Da per modification.
Protein Digestion for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the modified protein in a buffer containing a chaotropic agent like urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and then alkylate the resulting free thiols with iodoacetamide or a similar reagent to prevent disulfide bond reformation.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer, such as 50 mM ammonium bicarbonate.
-
Enzymatic Digestion: Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Note that for fully DMMA-modified proteins, trypsin will only cleave at arginine residues.
-
Acidic Cleavage of DMMA (Optional): To analyze the unmodified peptides, the DMMA modification can be reversed. After digestion, acidify the peptide mixture to a pH below 6.0 (e.g., with formic acid) and incubate for a sufficient time to cleave the maleamic acid adduct. The half-life of the related maleyl-amide bond at pH 3.5 is 11-12 hours.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge before mass spectrometry analysis.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for analyzing modified proteins.
-
Data-Dependent Acquisition (DDA): In a DDA workflow, the mass spectrometer automatically selects the most abundant peptide precursor ions for fragmentation and MS/MS analysis.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant). The search parameters should include the mass shift of the modification as a variable modification on the target amino acid. For DMMA, this would be +112.01 Da on lysine and the protein N-terminus.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for DMMA conjugation and a general workflow for other protein modifications.
Signaling Pathway Example: N/A
As this guide focuses on the chemical modification of proteins for mass spectrometry analysis, a specific signaling pathway diagram is not directly applicable. The experimental workflows above illustrate the logical relationships in the analytical process.
Conclusion
This compound is a valuable reagent for the reversible modification of primary amines in proteins, offering pH-labile control over protein charge and function. Its performance, when compared to irreversible modification reagents like NHS esters, maleimides, and iodoacetamide, highlights its unique advantages for specific applications where reversibility is key. The choice of modification strategy should be guided by the specific research question, the properties of the protein of interest, and the desired outcome of the modification. Careful consideration of reaction conditions and thorough characterization by mass spectrometry are essential for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying 2,3-Dimethylmaleic Anhydride (DMMA) Protein Modification
For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount for understanding protein function, developing targeted therapeutics, and ensuring the quality of biopharmaceuticals. 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) is a valuable reagent for the reversible modification of primary amines on proteins, offering a pH-labile linkage that can be cleaved under mild acidic conditions. This guide provides an objective comparison of methods to quantify DMMA modification, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
The extent of protein modification by DMMA can be determined using various analytical techniques. The choice of method depends on the required sensitivity, specificity, and available instrumentation. This guide compares three common approaches: colorimetric assays (TNBS and Fluorescamine) and mass spectrometry.
| Feature | TNBS Assay | Fluorescamine (B152294) Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Reacts with primary amines to produce a colored product measured at ~335 nm.[1][2] | Reacts with primary amines to produce a fluorescent product (Ex/Em ~380/470 nm).[3][4][5] | Measures the mass shift of peptides or intact proteins upon modification.[6][7] |
| Quantification | Decrease in absorbance correlates with the degree of amine modification. | Decrease in fluorescence correlates with the degree of amine modification. | Ratio of modified to unmodified peptide/protein signals determines stoichiometry.[5][8] |
| Sensitivity | Moderate | High[4] | Very High |
| Specificity | Reacts with all primary amines. | Reacts with all primary amines. | Can identify the specific sites of modification.[6] |
| Equipment | Spectrophotometer | Fluorometer or fluorescence plate reader | Liquid chromatography system coupled to a tandem mass spectrometer. |
| Advantages | Simple, cost-effective, and widely accessible. | Fast reaction and high sensitivity.[4] | Provides site-specific information and high accuracy. Can distinguish between different modifications.[6][7] |
| Disadvantages | Indirect measurement, susceptible to interference from other amine-containing molecules.[1] | Indirect measurement, requires a dedicated fluorescence instrument. | Requires expensive instrumentation and complex data analysis. |
Reaction Mechanism and Experimental Workflow
The modification of a protein's primary amine (e.g., the ε-amino group of lysine) with DMMA proceeds through a nucleophilic acyl substitution reaction, forming a stable amide bond under slightly alkaline conditions. This modification is reversible under mild acidic conditions, regenerating the native amine.
A typical workflow for the quantification of DMMA-modified proteins using mass spectrometry involves several key steps, from initial protein modification to data analysis.
Experimental Protocols
Protocol 1: Modification of Proteins with 2,3-Dimethylmaleic Anhydride
This protocol outlines the general procedure for modifying primary amines on a protein with DMMA.
Materials:
-
Protein of interest
-
This compound (DMMA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-9.0.[9] Avoid buffers containing primary amines like Tris.[9]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
DMMA Stock Solution: Immediately before use, prepare a stock solution of DMMA in anhydrous DMF or DMSO (e.g., 100 mM).[9]
-
Modification Reaction: While gently stirring the protein solution, slowly add the DMMA stock solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess).[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[9]
-
Purification: Remove excess DMMA and by-products by purifying the conjugate using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[10]
Protocol 2: Quantification of Amine Modification using the TNBS Assay
This protocol is for determining the extent of amine modification by measuring the remaining free amines.
Materials:
-
Modified and unmodified protein samples
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[1]
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution: 0.01% (w/v) in Reaction Buffer (prepare fresh)[1]
-
10% Sodium dodecyl sulfate (B86663) (SDS)
-
1 N HCl
Procedure:
-
Sample Preparation: Dilute the protein samples to a concentration of 20-200 µg/mL in the Reaction Buffer.[1]
-
Reaction: To 0.5 mL of each protein solution, add 0.25 mL of the 0.01% TNBSA solution and mix well.[1]
-
Incubation: Incubate the samples at 37°C for 2 hours.[1]
-
Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[1]
-
Measurement: Measure the absorbance of the solutions at 335 nm.[1]
-
Calculation: The degree of modification is calculated by comparing the absorbance of the modified protein to that of the unmodified protein.
Protocol 3: Quantification of Amine Modification using the Fluorescamine Assay
This protocol provides a highly sensitive method for quantifying remaining primary amines.
Materials:
-
Modified and unmodified protein samples
-
Assay Buffer: 0.1 M borate buffer, pH 9.0[11]
-
Fluorescamine solution: 3 mg/mL in anhydrous DMSO or acetone (B3395972) (prepare fresh).[4][11]
Procedure:
-
Sample Preparation: Prepare serial dilutions of your protein standards and samples in the Assay Buffer in a 96-well black plate.
-
Reaction: Add the fluorescamine solution to each well. The reaction is almost instantaneous.[3]
-
Measurement: Measure the fluorescence using a fluorometer with excitation at approximately 380-390 nm and emission at approximately 470-475 nm.[4][11]
-
Calculation: The degree of modification is determined by comparing the fluorescence of the modified protein to the unmodified control.
Protocol 4: LC-MS/MS Analysis of DMMA-Modified Proteins
This protocol outlines the general steps for identifying and quantifying DMMA modification sites using mass spectrometry.
Materials:
-
DMMA-modified protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Proteolytic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C. Since DMMA modifies lysine (B10760008) residues, trypsin will primarily cleave at arginine residues in a fully modified protein.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. The mass spectrometer will be set to acquire data in a data-dependent acquisition mode to fragment and sequence the peptides.
-
Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the peptides and the sites of DMMA modification. The relative abundance of the modified and unmodified peptides can be used to determine the stoichiometry of the modification at each site.
References
- 1. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Draw the product obtained when a lysine side chain in a polypepti... | Study Prep in Pearson+ [pearson.com]
- 4. longdom.org [longdom.org]
- 5. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Protein Expression and Modifications by Top-down Targeted Proteomics: A Case of the Sarcomeric Subproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thermofisher.com [thermofisher.com]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: 2,3-Dimethylmaleic Anhydride (DMMA) Linkers in the Gauntlet of Blood Plasma
A Comparative Guide for Researchers in Drug Development
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder drug release at the tumor site.[2] This guide provides a comparative analysis of the stability of 2,3-dimethylmaleic anhydride (B1165640) (DMMA) linkers in blood plasma against other commonly used ADC linkers, supported by experimental data and detailed methodologies.
DMMA linkers are a class of pH-sensitive linkers that release their payload in the acidic tumor microenvironment. The core of their mechanism lies in the formation of an amide bond that is susceptible to hydrolysis at lower pH values. While this offers a targeted release strategy, it also raises questions about their stability in the near-neutral pH of blood plasma (pH 7.4).
Comparative Plasma Stability of ADC Linkers
The following table summarizes the plasma stability of various linker types. The stability of DMMA linkers is qualitatively assessed based on their pH-sensitive nature and available data on their stability in neutral pH buffers. For a quantitative comparison, data for other pH-sensitive linkers, such as hydrazones and silyl (B83357) ethers, are included alongside enzyme-cleavable and non-cleavable linkers.
| Linker Type | Specific Linker Example | Cleavage Mechanism | Plasma Stability at pH 7.4 | Representative Half-life (t½) in Human Plasma | Key Remarks |
| pH-Sensitive | 2,3-Dimethylmaleic Anhydride (DMMA) | Acid-catalyzed hydrolysis of the maleamic acid amide bond | Moderate to High | Not explicitly reported for ADCs; however, DMMA-amide conjugates have shown stability for over 24 hours in neutral pH buffer. | Stability is highly dependent on the specific molecular structure. Designed for cleavage in the acidic tumor microenvironment. |
| Hydrazone | Acid-catalyzed hydrolysis | Moderate | ~2 days[3] | Prone to hydrolysis in the bloodstream, which can lead to off-target toxicity.[4] | |
| Silyl Ether | Acid-catalyzed hydrolysis | High | >7 days[3] | A newer class of pH-sensitive linkers with significantly improved plasma stability.[3] | |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High | No significant degradation observed after 28 days of incubation.[4] | Widely used in approved ADCs and known for its high stability in human plasma.[4] |
| Disulfide | SPDP | Reduction by glutathione | Low to Moderate | Variable | Susceptible to premature drug release due to exchange with free thiols in circulation.[4] |
| Non-Cleavable | Thioether (e.g., from SMCC) | Antibody degradation in the lysosome | Very High | Very long; payload is released upon degradation of the antibody. | Offers the highest plasma stability but relies on a different release mechanism. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC with a DMMA linker in human plasma.
1. Materials and Reagents:
-
Test ADC (with DMMA linker)
-
Control ADC (with a known stable linker, e.g., Val-Cit)
-
Human plasma (pooled, anticoagulated with citrate, heparin, or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity resin (for ADC capture)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
Organic solvent (e.g., acetonitrile (B52724) or methanol) for protein precipitation
-
LC-MS/MS system
2. Experimental Procedure:
-
ADC Incubation: The test ADC and control ADC are incubated in human plasma at a final concentration of 100 µg/mL at 37°C. A control sample of the ADC in PBS should be run in parallel.[5]
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing for Intact ADC Analysis (DAR Measurement):
-
The ADC is captured from the plasma aliquots using Protein A or G affinity resin.
-
The resin is washed to remove non-specifically bound plasma proteins.
-
The intact ADC is eluted from the resin.
-
The eluate is analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
Sample Processing for Free Payload Analysis:
-
Plasma proteins in the aliquots are precipitated by adding a cold organic solvent.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the released payload, is collected.
-
The concentration of the free payload in the supernatant is quantified using a validated LC-MS/MS method.
-
3. Data Analysis:
-
The percentage of intact ADC remaining or the concentration of the released payload is plotted against time.
-
The half-life (t½) of the linker in plasma is calculated from the degradation kinetics.
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
Unveiling the Superior pH-Responsiveness of 2,3-Dimethylmaleic Anhydride in Drug Delivery Systems
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of targeted drug delivery, particularly for cancer therapy, the design of intelligent nanocarriers that respond to the unique tumor microenvironment is paramount. Among the various strategies, pH-sensitive systems that trigger drug release in the acidic milieu of tumors have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) against other commonly used anhydrides—citraconic anhydride (CA), maleic anhydride (MA), and succinic anhydride (SA)—in the formulation of pH-responsive drug delivery platforms. This analysis is supported by a review of experimental data on drug release profiles and detailed methodologies for key experiments.
Executive Summary
2,3-Dimethylmaleic anhydride (DMMA) consistently demonstrates superior performance in pH-sensitive drug delivery systems due to its rapid and efficient hydrolysis under mildly acidic conditions (pH ~6.5), characteristic of the tumor microenvironment. This rapid cleavage of the amide linkage formed between DMMA and an amine-containing drug or carrier leads to a swift charge reversal of the nanocarrier, enhancing cellular uptake and triggering drug release precisely at the target site. While other anhydrides like citraconic anhydride also exhibit pH-sensitivity, their hydrolysis kinetics are generally slower. Maleic and succinic anhydrides are less effective for creating highly pH-sensitive, charge-reversing systems.
Comparative Analysis of Anhydride Efficacy
The primary mechanism underpinning the utility of these anhydrides in drug delivery is the formation of a pH-labile amide bond. The anhydride reacts with an amine group on a drug or a polymer carrier, creating a carboxyl-rich, negatively charged surface. This negative charge shields the nanocarrier in the bloodstream, preventing non-specific interactions. Upon reaching the acidic tumor microenvironment, the amide bond hydrolyzes, regenerating the amine and causing a charge reversal to positive. This positive charge enhances interaction with the negatively charged cancer cell membrane, facilitating cellular uptake.
This compound (DMMA): The Gold Standard for pH-Sensitivity
DMMA stands out due to the two methyl groups on the double bond of the maleic anhydride ring. These electron-donating groups accelerate the rate of hydrolysis of the resulting maleamic acid amide under acidic conditions. Research has shown that amides derived from DMMA are highly sensitive to acidity and can be readily cleaved in the tumor microenvironment.[1] This leads to a rapid and efficient charge reversal, which is a critical factor for effective tumor targeting and drug release.[2][3]
Citraconic Anhydride (CA): A Viable but Slower Alternative
Citraconic anhydride, with one methyl group, also forms pH-sensitive amide bonds. However, studies comparing the degradability of maleic acid amide derivatives have indicated that amides of citraconic acid undergo slower acidic hydrolysis compared to their disubstituted counterparts derived from DMMA.[4] While still effective, the slower kinetics might result in less optimal timing for drug release in a dynamic in vivo environment.
Maleic Anhydride (MA) and Succinic Anhydride (SA): Limited pH-Responsiveness for Charge-Reversal Systems
Maleic anhydride, lacking methyl substituents, forms a more stable amide bond that is less susceptible to hydrolysis under mildly acidic conditions. Succinic anhydride, being a saturated anhydride, forms an even more stable amide linkage that does not exhibit the same degree of pH-sensitivity required for rapid charge-reversal applications. While SA has been used to create pH-responsive systems, the release is often slower and may not be as pronounced as that achieved with DMMA.[5][6]
Quantitative Data Presentation
The following tables summarize quantitative data on drug release from nanoparticle systems modified with different anhydrides. It is important to note that these data are compiled from different studies with varying experimental conditions (e.g., nanoparticle composition, drug, and specific experimental setup). Therefore, a direct comparison should be made with caution.
Table 1: Drug Release from DMMA-Modified Nanoparticles
| Nanoparticle System | Drug | pH | Time (h) | Cumulative Release (%) | Reference |
| PEG-b-P((LL-g-TK-PTX)-(LL-g-DMA)) Micelles | Paclitaxel | 7.4 | 72 | 16.7 ± 6.1 | [7] |
| PEG-b-P((LL-g-TK-PTX)-(LL-g-DMA)) Micelles | Paclitaxel | 5.0 (with GSH) | 72 | 89.7 ± 11.7 | [7] |
| PVD-NPs | Paclitaxel & Vitamin K3 | 7.4 | 6 | ~ -11 mV (Zeta Potential) | [2] |
| PVD-NPs | Paclitaxel & Vitamin K3 | 6.5 | 6 | ~ +12 mV (Zeta Potential) | [2] |
| DA-ss-DT Micelles | Doxorubicin & Triptolide | 7.4 | - | Negative Charge | [3] |
| DA-ss-DT Micelles | Doxorubicin & Triptolide | 6.5 | - | Positive Charge | [3] |
Table 2: Drug Release from Citraconic Anhydride-Modified Systems
Quantitative drug release data from citraconic anhydride-modified nanoparticles for direct comparison is limited in the reviewed literature. However, studies on protein modification with citraconic anhydride demonstrate its pH-sensitive nature, with the amide linkage being stable at pH >7 and rapidly hydrolyzing at pH ~4.
Table 3: Drug Release from Succinic Anhydride-Modified Nanoparticles
| Nanoparticle System | Drug | pH | Time (h) | Cumulative Release (%) | Reference |
| SA-g-PLA Film | Streptomycin Sulfate | 7.4 | 24 | ~60% (First-order release) | [5] |
| PDPA-b-PAMA/SA Micelles | Doxorubicin | 7.4 | 24 | < 20% | [6] |
| PDPA-b-PAMA/SA Micelles | Doxorubicin | 5.0 | 24 | > 70% | [6] |
Experimental Protocols
1. Synthesis of Anhydride-Modified Nanoparticles (General Procedure)
This protocol describes a general method for modifying amine-containing nanoparticles (e.g., chitosan-based) with an anhydride.
-
Materials: Amine-containing nanoparticles, this compound (or other anhydride), Dimethyl sulfoxide (B87167) (DMSO), Dialysis membrane (MWCO appropriate for the nanoparticle size).
-
Procedure:
-
Disperse the amine-containing nanoparticles in DMSO.
-
Dissolve a molar excess of the anhydride in DMSO.
-
Add the anhydride solution dropwise to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature.
-
Purify the modified nanoparticles by dialysis against deionized water to remove unreacted anhydride and DMSO.
-
Lyophilize the purified nanoparticles for storage.
-
2. In Vitro Drug Release Study (Dialysis Method)
This protocol outlines a common method for evaluating the pH-dependent drug release from anhydride-modified nanoparticles.
-
Materials: Drug-loaded nanoparticles, Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5-6.5, Dialysis cassette (MWCO appropriate for the drug), Shaking incubator.
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis cassette.
-
Place the dialysis cassette in a larger volume of PBS at the desired pH (e.g., 7.4 or 6.5) and incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Charge-reversal mechanism of a DMMA-modified nanocarrier.
Caption: General experimental workflow for developing anhydride-modified drug delivery systems.
References
- 1. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-targeted aggregation of pH-sensitive nanocarriers for enhanced retention and rapid intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Methods for Confirming 2,3-Dimethylmaleic Anhydride Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
The confirmation of reaction completion is a critical step in chemical synthesis, ensuring the desired product has been formed in high yield and purity. For reactions involving 2,3-dimethylmaleic anhydride (B1165640), a versatile reagent in organic synthesis, various spectroscopic methods can be employed to monitor the disappearance of the starting material and the emergence of the product. This guide provides a comparative analysis of the most common spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Spectroscopic Methods
The choice of spectroscopic method largely depends on the nature of the reaction, the chemical properties of the reactants and products, and the available instrumentation. The following table summarizes the key quantitative data for each technique when monitoring a typical reaction of 2,3-dimethylmaleic anhydride, for instance, with a primary amine to form an N-substituted 2,3-dimethylmaleimide.
| Spectroscopic Method | Key Parameter | This compound | Intermediate (Amic Acid) | Product (N-substituted Imide) |
| FTIR Spectroscopy | C=O Stretching Frequency (cm⁻¹) | ~1850 and ~1780 (symmetric & asymmetric)[1] | ~1710 (acid C=O), ~1650 (amide C=O)[2][3] | ~1770 and ~1700 (symmetric & asymmetric) |
| O-H Stretch (cm⁻¹) | Absent | Broad, ~2500-3300 (carboxylic acid)[2] | Absent | |
| N-H Stretch (cm⁻¹) | Absent | ~3100-3500 (amide)[3] | Absent (for primary amine reaction) | |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~2.1 (s, 6H, -CH₃) | ~2.0-2.2 (s, 6H, -CH₃) | ~1.9-2.0 (s, 6H, -CH₃) |
| Variable (broad, NH, COOH) | Dependent on N-substituent | |||
| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~165 (C=O), ~135 (C=C), ~9 (-CH₃) | ~168 (acid C=O), ~166 (amide C=O), ~130-140 (C=C), ~8-10 (-CH₃) | ~170 (C=O), ~135 (C=C), ~8-9 (-CH₃) |
| UV-Vis Spectroscopy | λ_max (nm) | Varies with solvent | May differ slightly from anhydride | Dependent on chromophores of the N-substituent and imide ring |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate reaction monitoring. Below are generalized procedures for each key spectroscopic method.
Protocol 1: Monitoring Reaction Progress using FTIR Spectroscopy
-
Instrument Setup : Perform a background scan on the clean, empty Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions (CO₂, H₂O).
-
Initial Spectrum : Record the FTIR spectrum of the starting material, this compound, to establish the initial peak positions of the characteristic anhydride carbonyl stretches.
-
Reaction Monitoring :
-
For in-situ monitoring, if using a probe, immerse the probe into the reaction mixture and record spectra at regular time intervals.
-
For discrete time points, withdraw a small aliquot of the reaction mixture at various times (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Preparation (for discrete sampling) : If the reaction solvent has strong IR absorbance in the region of interest, it may be necessary to remove it by evaporation under reduced pressure or by precipitating the product in a non-solvent.
-
Data Acquisition : Place a small amount of the reaction mixture or isolated product onto the ATR crystal and apply consistent pressure. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Monitor the decrease in the intensity of the anhydride carbonyl peaks (~1850 and ~1780 cm⁻¹) and the appearance of the product peaks (e.g., imide carbonyl peaks at ~1770 and ~1700 cm⁻¹). Reaction completion is indicated by the disappearance of the anhydride peaks.
Protocol 2: Following Reaction Completion by ¹H NMR Spectroscopy
-
Sample Preparation :
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.
-
-
Instrument Setup : Lock and shim the NMR spectrometer to the deuterated solvent.
-
Data Acquisition : Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Analysis :
-
Identify the characteristic singlet of the two methyl groups of this compound (around 2.1 ppm).
-
Identify the new singlet for the methyl groups of the product (e.g., N-substituted 2,3-dimethylmaleimide, typically slightly upfield).
-
Integrate the peaks corresponding to the starting material and the product.
-
Reaction completion is confirmed when the peak for the starting material is no longer detectable, and the integration of the product peak remains constant over successive measurements.
-
Visualization of Method Selection
The choice of an appropriate spectroscopic method can be guided by a logical workflow that considers the specific requirements of the experiment.
Caption: Workflow for selecting a method to confirm reaction completion.
Alternative Methods
While spectroscopic methods are powerful, other analytical techniques can also confirm reaction completion, often providing complementary information.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent technique for separating the components of a reaction mixture. By monitoring the disappearance of the reactant peak and the appearance of the product peak, one can determine the extent of the reaction. Retention times can be compared to known standards for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS provides both separation and structural information. The mass spectrum of the product peak can confirm its identity by its molecular weight and fragmentation pattern.[4]
-
Titration : In reactions where an acidic or basic group is consumed or produced, titration can be a simple and cost-effective method to follow the reaction progress. For example, in the hydrolysis of this compound, the formation of the dicarboxylic acid can be monitored by titrating with a standard base.
Conclusion
FTIR and NMR spectroscopy are powerful and widely accessible techniques for confirming the completion of reactions involving this compound. FTIR offers a rapid and straightforward way to observe changes in key functional groups, particularly the characteristic carbonyl bands of the anhydride. NMR spectroscopy, while generally requiring more sample preparation and longer acquisition times, provides detailed structural information that can unambiguously identify the product and any intermediates or byproducts. UV-Vis spectroscopy can be a useful tool, especially for real-time monitoring, but is often less specific than FTIR or NMR. The choice of the optimal method will ultimately depend on the specific reaction, the information required, and the available resources. For comprehensive analysis, a combination of these techniques is often employed.
References
Reversible Protein Modification: A Comparative Guide to 2,3-Dimethylmaleic Anhydride
For researchers, scientists, and drug development professionals, the ability to reversibly modify proteins is a powerful tool for studying protein function, developing new therapeutics, and creating advanced diagnostic agents. Among the various chemical methods available, modification with 2,3-dimethylmaleic anhydride (B1165640) (DMMA) offers a distinct advantage due to its pH-sensitive reversibility. This guide provides an objective comparison of DMMA with other protein modification alternatives, supported by experimental data, and offers detailed protocols for key experiments.
Performance Comparison of Reversible Protein Modification Reagents
The choice of a reversible modification reagent depends on several factors, including the desired cleavage conditions, the stability of the linkage, and the specific amino acid residues to be targeted. The following table summarizes the key characteristics of DMMA and other common reversible protein modification reagents.
| Reagent | Target Residue(s) | Cleavage Condition | Linkage Stability at Neutral pH | Cleavage Half-life |
| 2,3-Dimethylmaleic Anhydride (DMMA) | Lysine (B10760008), N-terminus | Mildly Acidic (pH < 6) | Stable | Minutes to Hours |
| Citraconic Anhydride | Lysine, N-terminus | Acidic pH | Stable | Hours[1] |
| Succinimidyl Esters (e.g., NHS esters) | Lysine, N-terminus | pH-dependent hydrolysis | Less stable | 4-5 hours (pH 7, 0°C)[1] |
| Hydrazones | Aldehydes/Ketones | Acidic pH | Stable | ~4.4 hours (pH 5)[1] |
| Disulfide Linkers | Cysteine | Reducing agents (e.g., DTT, TCEP) | Stable in plasma | Minutes to hours (in cytosol)[1] |
The Chemistry of DMMA Modification and Reversal
DMMA reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, under mild alkaline conditions (pH 8.0-9.0). This reaction forms a maleyl amide linkage, which introduces a negatively charged carboxyl group, thereby altering the protein's overall charge. The key feature of this modification is its reversibility under mildly acidic conditions (pH < 6.0), which regenerates the native protein.
Experimental Protocols
Protocol 1: Reversible Modification of a Protein with this compound (DMMA)
This protocol outlines the general steps for the modification of primary amines on a protein with DMMA and the subsequent cleavage of the linkage.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
This compound (DMMA)
-
Anhydrous dimethylformamide (DMF) or dioxane
-
0.5 M NaOH
-
Cleavage buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA in anhydrous DMF or dioxane (e.g., 1 M).
-
Modification Reaction:
-
While gently stirring the protein solution at room temperature, add a 50- to 100-fold molar excess of the DMMA solution dropwise.
-
Maintain the pH of the reaction mixture at 8.0-8.5 by the dropwise addition of 0.5 M NaOH.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Removal of Excess Reagent: Remove unreacted DMMA and byproducts using a desalting column or by dialysis against a neutral buffer (e.g., PBS, pH 7.4).
-
Cleavage of the Linkage (Reversal):
-
To reverse the modification, exchange the buffer of the modified protein with the cleavage buffer (pH 4.5).
-
Incubate at 37°C and monitor the regeneration of the native protein over time. The cleavage is typically complete within a few hours.[1]
-
-
Analysis: Analyze the regenerated protein to confirm the removal of the DMMA groups and the restoration of its original properties using techniques like mass spectrometry or SDS-PAGE.
Protocol 2: Validation of Reversibility using Mass Spectrometry
Mass spectrometry is a powerful technique to confirm the modification and its subsequent removal.
Procedure:
-
Sample Preparation:
-
Take aliquots of the unmodified, DMMA-modified, and reversed protein samples.
-
Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
For the modified sample, look for a mass shift on lysine residues corresponding to the addition of the dimethylmaleoyl group (+126 Da).
-
For the reversed sample, confirm the absence of this mass shift and the presence of unmodified lysine residues.
-
Experimental Workflow for Validating DMMA Reversibility
The following diagram illustrates a typical workflow for validating the reversible modification of a protein with DMMA.
References
A Comparative Study of Diels-Alder Reactivity: 2,3-Dimethylmaleic Anhydride vs. Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, offers a powerful tool for the synthesis of six-membered rings, a common motif in numerous pharmaceutical compounds and complex organic molecules. The reactivity of the dienophile is a critical factor governing the efficiency and feasibility of this reaction. This guide provides a comparative analysis of the Diels-Alder reactivity of two closely related dienophiles: maleic anhydride (B1165640) and its substituted derivative, 2,3-dimethylmaleic anhydride. This comparison, supported by experimental data and established chemical principles, aims to inform the selection of appropriate reagents in synthetic workflows.
Executive Summary
Maleic anhydride is a highly reactive and widely utilized dienophile in Diels-Alder reactions due to its electron-deficient double bond, which is activated by two electron-withdrawing carbonyl groups. In stark contrast, this compound exhibits significantly lower reactivity. This diminished reactivity is primarily attributed to steric hindrance imposed by the two methyl groups, which impede the approach of the diene to the dienophile's double bond. While maleic anhydride readily reacts with a wide array of dienes under mild conditions, this compound often fails to react or requires much harsher conditions, leading to lower yields.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in Diels-Alder reactivity between maleic anhydride and this compound. Due to the general lack of successful reported reactions for this compound under standard conditions, much of the data for this compound is qualitative, highlighting its inertness compared to maleic anhydride.
| Feature | Maleic Anhydride | This compound |
| General Reactivity | High | Very Low |
| Governing Factor | Electronically activated | Sterically hindered |
| Reaction with Furan (B31954) | Readily reacts at room temperature or with gentle heating. | No reaction under thermal conditions.[1] |
| Reaction with Cyclopentadiene (B3395910) | Highly exothermic, proceeds rapidly at or below room temperature. | Expected to be very slow or require high pressure. |
| Reaction with 2,3-Dimethyl-1,3-butadiene | Exothermic reaction, proceeds readily. | Expected to be extremely slow or not occur due to severe steric clash. |
| Typical Reaction Conditions | Room temperature to moderate heating (e.g., reflux in toluene). | High temperature, high pressure, or no reaction. |
| Typical Yields | Generally high to excellent. | Generally very low to no yield. |
Factors Influencing Diels-Alder Reactivity
The disparity in reactivity between these two dienophiles can be understood by considering the primary factors that govern the Diels-Alder reaction. The following diagram illustrates the interplay of electronic and steric effects.
Caption: Logical flow of factors influencing Diels-Alder reactivity.
Experimental Protocols
Below are detailed experimental protocols for representative Diels-Alder reactions involving maleic anhydride. These protocols can serve as a baseline for attempts to react this compound, where significantly more forcing conditions would likely be necessary.
Experiment 1: Reaction of Maleic Anhydride with Cyclopentadiene
This reaction is highly exothermic and proceeds rapidly.
Materials:
-
Maleic anhydride (2.0 g)
-
Ethyl acetate (B1210297) (8 mL)
-
Hexane (B92381) (8 mL)
-
Freshly cracked cyclopentadiene (2 mL)
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate with gentle warming on a hot plate.
-
Add 8 mL of hexane to the solution and then cool the mixture in an ice bath.
-
Carefully add 2 mL of freshly cracked cyclopentadiene to the cooled maleic anhydride solution.
-
Swirl the mixture in the ice bath. The product will begin to crystallize.
-
Once crystallization appears complete, heat the mixture gently on a hot plate to redissolve the product.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete recrystallization.
-
Collect the product by vacuum filtration.
Experiment 2: Reaction of Maleic Anhydride with Furan
This reaction demonstrates the formation of an adduct with a less reactive diene.
Materials:
-
Maleic anhydride (400 mg)
-
Ethyl acetate (2 mL)
-
Furan (0.4 mL)
-
Acetone (minimal amount for recrystallization)
-
Hexane
Procedure:
-
In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand at room temperature. Crystallization may occur over several hours to days. For faster reaction, the mixture can be gently heated.
-
Isolate the crude product by removing the excess solvent.
-
Dissolve the crystals in a minimal amount of acetone.
-
Add hexane dropwise until the solution becomes cloudy.
-
Allow the solution to stand for recrystallization.
-
Collect the purified product by filtration.
Experiment 3: Reaction of Maleic Anhydride with 2,3-Dimethyl-1,3-butadiene
This protocol describes a reaction with a substituted acyclic diene.
Materials:
-
Maleic anhydride (1.0 g)
-
2,3-Dimethyl-1,3-butadiene
-
Hexanes (15 mL)
Procedure:
-
Add 1.0 g of maleic anhydride to a 125 mL Erlenmeyer flask containing freshly prepared 2,3-dimethyl-1,3-butadiene.
-
An exothermic reaction should commence, often initiated by the warmth of one's hands, with the temperature rising significantly.
-
After the initial exothermic reaction subsides and the mixture cools, add 15 mL of hexanes.
-
Warm the mixture in a hot water bath to dissolve the product.
-
Filter the warm solution to remove any unreacted maleic anhydride.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the product crystals by vacuum filtration.
Conclusion
The choice between maleic anhydride and this compound as a dienophile in a Diels-Alder reaction has profound implications for the reaction's success. Maleic anhydride is a highly reliable and reactive dienophile suitable for a broad range of dienes. Conversely, this compound is a significantly poorer dienophile due to steric hindrance. Researchers should anticipate that reactions involving this compound will be substantially more challenging, likely requiring harsh conditions and resulting in low yields, if they proceed at all. For synthetic routes relying on the Diels-Alder reaction, maleic anhydride is the demonstrably superior choice unless the specific substitution pattern of the this compound adduct is an absolute requirement, in which case alternative synthetic strategies may be more fruitful.
References
A Head-to-Head Comparison of Anhydrides for Reversible and Irreversible Charge Modification of Proteins
For researchers, scientists, and drug development professionals, the precise control of protein charge is a critical tool for a multitude of applications, from enhancing protein solubility and stability to enabling specific drug delivery mechanisms. Anhydrides offer a versatile and efficient method for modifying the primary amino groups of proteins, thereby altering their net charge. This guide provides a direct comparison of the charge-reversal efficiency of three commonly used anhydrides: succinic anhydride (B1165640), maleic anhydride, and citraconic anhydride, supported by experimental data and detailed protocols.
This comparison guide delves into the quantitative aspects of amine modification, the conditions required for these reactions, and the kinetics of their reversal. By understanding the distinct characteristics of each anhydride, researchers can select the most appropriate reagent to achieve their desired protein modification outcomes.
Comparative Analysis of Anhydride Performance
The choice of anhydride for protein modification hinges on the desired outcome: permanent charge reversal or reversible modification. Succinic anhydride provides a stable modification, while maleic and citraconic anhydrides allow for the recovery of the native amine group under acidic conditions. The efficiency of the initial modification and the kinetics of the reversal are key parameters for selecting the optimal reagent.
| Anhydride | Modification Type | Typical Reaction pH | Reversal Condition | Reversal Half-life | Key Characteristics |
| Succinic Anhydride | Irreversible Charge Reversal | 8.0 - 9.0 | Not Reversible | N/A | Introduces a stable negative charge, useful for permanently altering protein isoelectric point and solubility.[1][2] |
| Maleic Anhydride | Reversible Charge Reversal | 8.0 - 9.0 | Acidic (pH 3.5 - 5.0) | ~11-12 hours at 37°C, pH 3.5[3][4] | Offers reversibility under moderately acidic conditions, enabling temporary protein modification. |
| Citraconic Anhydride | Reversible Charge Reversal | 8.0 - 9.0 | Mildly Acidic (pH ~4) | Complete reversal can be achieved overnight at room temperature.[5][6] | Known for its ease of reversal under mild acidic conditions, making it ideal for applications requiring gentle recovery of the native protein.[5][6] |
Experimental Protocols
The following protocols provide a framework for a head-to-head comparison of protein modification by succinic, maleic, and citraconic anhydrides.
General Protocol for Protein Modification with Anhydrides
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.5. It is crucial to use an amine-free buffer, such as phosphate or borate, to avoid quenching the reaction.[7] If the protein is in a buffer containing primary amines (e.g., Tris), buffer exchange should be performed by dialysis or gel filtration.
-
Anhydride Solution Preparation: Prepare a fresh stock solution of the chosen anhydride (succinic, maleic, or citraconic) in a water-miscible organic solvent like dimethylformamide (DMF) or dioxane at a high concentration (e.g., 1 M).
-
Modification Reaction: While gently stirring the protein solution at room temperature, add a 5 to 100-fold molar excess of the anhydride solution in small aliquots. The optimal molar excess should be determined empirically for each protein.
-
pH Maintenance: During the addition of the anhydride, the pH of the reaction mixture will decrease due to the formation of a carboxylic acid. Maintain the pH at 8.0-9.0 by the dropwise addition of 1 M NaOH.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or by gel filtration.
Protocol for Reversal of Maleyl and Citraconyl Modifications
-
Acidification: To reverse the modification, adjust the pH of the maleylated or citraconylated protein solution to the desired acidic pH (e.g., pH 3.5-5.0 for maleyl groups, pH ~4 for citraconyl groups) by adding a suitable acid (e.g., 0.1 M HCl or formic acid).
-
Incubation: Incubate the solution at room temperature or 37°C. The incubation time will depend on the specific anhydride and the desired degree of reversal. Monitor the reversal progress over time. For citraconylated proteins, overnight incubation at room temperature is often sufficient for complete reversal.[5][6] For maleylated proteins, incubation at 37°C for several hours may be required.[3][4]
-
Neutralization: After the desired level of reversal is achieved, readjust the pH of the protein solution to a neutral pH using a suitable base (e.g., 0.1 M NaOH).
Quantification of Amine Modification using the TNBSA Assay
The extent of amine modification can be quantified by measuring the number of remaining free primary amino groups using the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay.
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of an amine-containing compound, such as glycine (B1666218) or the unmodified protein.
-
Sample Preparation: Dilute the unmodified (control) and modified protein samples to a concentration of 20-200 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.[7][8]
-
TNBSA Reaction: Add 0.25 mL of a 0.01% (w/v) TNBSA solution to 0.5 mL of each protein sample and standard. Mix well and incubate at 37°C for 2 hours.[7]
-
Reaction Termination: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[7]
-
Absorbance Measurement: Measure the absorbance of the solutions at 335 nm.[7]
-
Calculation: Determine the concentration of primary amines in the modified samples by comparing their absorbance to the standard curve. The percentage of amine modification can be calculated as follows: % Modification = [1 - (Absorbance of modified sample / Absorbance of unmodified sample)] * 100
Quantification of Acylation using Mass Spectrometry
Mass spectrometry provides a powerful tool for identifying the specific sites of acylation and quantifying the extent of modification.
-
Sample Preparation: The unmodified and modified proteins are proteolytically digested (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified with the respective anhydride. The mass shift corresponding to the addition of the succinyl (+100.02 Da), maleyl (+98.00 Da), or citraconyl (+112.02 Da) group is used to identify the modified peptides. Quantitative analysis can be performed using label-free or stable isotope labeling approaches to determine the relative abundance of modified versus unmodified peptides.[9][10]
Visualizing the Charge Reversal Process
The following diagrams illustrate the chemical reactions and the logical workflow for comparing the efficiency of different anhydrides.
Caption: Chemical reaction for protein amine modification by anhydrides.
Caption: Workflow for comparing charge-reversal efficiency.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of citraconylation on enzymatic modification of human proinsulin using trypsin and carboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets [escholarship.org]
A Comparative Guide to the Immunogenicity of Proteins Modified with 2,3-Dimethylmaleic Anhydride (DMMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of proteins modified with 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) against other common protein modification strategies, such as those utilizing succinimidyl esters. The information herein is supported by established experimental methodologies and illustrative data to aid in the selection of appropriate protein modification techniques for therapeutic and research applications.
Introduction
Chemical modification of proteins is a cornerstone of biopharmaceutical development, enabling the attachment of payloads, alteration of pharmacokinetic properties, and creation of targeted therapies. However, such modifications can introduce new epitopes, leading to unwanted immune responses and the generation of anti-drug antibodies (ADAs). 2,3-Dimethylmaleic anhydride (DMMA) is an attractive reagent for reversible protein modification due to the pH-labile nature of the resulting amide bond. Understanding the immunogenic potential of DMMA-modified proteins is crucial for their successful translation into clinical applications.
Comparative Analysis of Immunogenicity
The immunogenicity of a modified protein is a complex interplay of factors including the nature of the modification, the degree of modification, the presence of aggregates, and the intrinsic properties of the protein itself. This section compares the potential immunogenicity of DMMA-modified proteins with those modified by succinimidyl esters, a widely used class of amine-reactive crosslinkers.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key immunogenicity assays. These tables are intended to illustrate the expected outcomes when comparing the immunogenicity of a model protein (e.g., Bovine Serum Albumin - BSA) modified with DMMA versus a common succinimidyl ester, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Table 1: Anti-Drug Antibody (ADA) Titers
| Modification Agent | Mean Peak ADA Titer (1:X) | Percentage of Responding Animals |
| Unmodified BSA | < 100 | 0% |
| DMMA-BSA | 8,000 | 40% |
| SMCC-BSA | 25,000 | 80% |
Table 2: T-Cell Proliferation Assay
| Treatment Group | Stimulation Index (SI) | % Responding Donors |
| Unmodified BSA | 1.2 ± 0.3 | 5% |
| DMMA-BSA | 3.5 ± 0.8 | 35% |
| SMCC-BSA | 7.8 ± 1.5 | 70% |
Table 3: Cytokine Release Assay (in vivo mouse model)
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 25 ± 8 | 15 ± 5 | < 10 |
| Unmodified BSA | 30 ± 10 | 18 ± 6 | < 10 |
| DMMA-BSA | 150 ± 45 | 80 ± 25 | 50 ± 15 |
| SMCC-BSA | 450 ± 120 | 250 ± 70 | 180 ± 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Protein Modification with this compound (DMMA)
Objective: To reversibly modify the primary amines of a protein using DMMA.
Materials:
-
Protein of interest (e.g., BSA)
-
This compound (DMMA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.5
-
Quenching Buffer: 0.1 M Hydroxylamine, pH 8.5
-
Dialysis tubing or desalting column
-
pH meter
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5 mg/mL.
-
Prepare a 1 M stock solution of DMMA in anhydrous DMF immediately before use.
-
While gently stirring the protein solution at room temperature, slowly add a 50-fold molar excess of the DMMA stock solution.
-
Monitor the pH of the reaction and maintain it at 8.0-8.5 by adding small aliquots of 1 M NaOH if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove excess reagents and byproducts by dialysis against phosphate-buffered saline (PBS) pH 7.4 or by using a desalting column.
-
Determine the extent of modification using a TNBSA assay or MALDI-TOF mass spectrometry.
Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA
Objective: To detect and quantify ADAs against the modified protein in serum samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated modified protein (capture antigen)
-
Sulfo-tag labeled modified protein (detection antigen)
-
Serum samples from immunized animals
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 3% BSA)
-
Assay Diluent (PBS with 1% BSA)
-
Electrochemiluminescence reader and reagents
Procedure:
-
Coat the streptavidin plate with 1 µg/mL of biotinylated modified protein in Assay Diluent for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serially diluted serum samples and controls to the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 1 µg/mL of sulfo-tag labeled modified protein in Assay Diluent and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add read buffer and acquire the signal on an electrochemiluminescence reader.
-
Calculate ADA titers as the reciprocal of the highest dilution giving a signal above the assay cutoff.
Protocol 3: In Vitro T-Cell Activation Assay
Objective: To assess the potential of modified proteins to induce T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
Modified and unmodified proteins
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the modified protein, unmodified protein, or PHA to the wells at various concentrations.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution in the T-cell populations as a measure of proliferation.
-
Calculate the Stimulation Index (SI) as the percentage of proliferating cells in the stimulated sample divided by the percentage of proliferating cells in the unstimulated control.
Protocol 4: Multiplex Cytokine Assay
Objective: To quantify the levels of multiple cytokines released in response to the modified protein.
Materials:
-
Serum or plasma samples from in vivo studies, or cell culture supernatants from in vitro assays.
-
Multiplex cytokine bead-based assay kit (e.g., Luminex-based)
-
Assay-specific buffers and reagents
-
Multiplex array reader
Procedure:
-
Prepare the cytokine standards and samples according to the kit manufacturer's protocol.
-
Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add the standards, samples, and controls to the plate and incubate for 2 hours at room temperature with shaking.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate for 1 hour at room temperature with shaking.
-
Wash the beads.
-
Add streptavidin-phycoerythrin and incubate for 30 minutes at room temperature with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire the plate on a multiplex array reader and analyze the data using the instrument's software to determine cytokine concentrations.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships described in this guide.
A Head-to-Head Battle of Amine-Reactive Bioconjugation Reagents: Benchmarking 2,3-Dimethylmaleic Anhydride
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. Among the arsenal (B13267) of amine-reactive reagents, 2,3-Dimethylmaleic anhydride (B1165640) (DMMA) has carved out a niche as a pH-sensitive linker, enabling the reversible modification of biomolecules. This guide provides an objective comparison of DMMA's performance against other common alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in the design of next-generation bioconjugates.
Performance Showdown: A Quantitative Comparison
The efficacy of a bioconjugation reagent is not a singular metric but a composite of several key performance indicators. These include the efficiency and speed of the conjugation reaction, the stability of the resulting bond at physiological pH, and the kinetics of its cleavage under desired conditions. The following tables summarize the quantitative performance of 2,3-Dimethylmaleic anhydride in comparison to other widely used amine-reactive linkers.
Table 1: Reaction Efficiency and Conditions
| Reagent | Target Residue | Typical Reaction Time | Optimal Reaction pH |
| This compound (DMMA) | Primary Amines (Lysine, N-terminus) | 1 - 2 hours | 8.0 - 9.0 |
| Citraconic Anhydride | Primary Amines (Lysine, N-terminus) | 1 - 2 hours | 8.0 - 9.0 |
| Hydrazide/Hydrazine | Aldehydes/Ketones | 1 - 4 hours | 5.0 - 7.0 |
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines (Lysine, N-terminus) | 30 minutes - 2 hours | 7.0 - 8.5 |
Table 2: Linkage Stability and Cleavage Characteristics
| Reagent | Resulting Linkage | Half-life at pH 7.4 | Half-life at Acidic pH (approx. 5.0) | Cleavage Mechanism |
| This compound (DMMA) | Maleamic Acid | Stable (Weeks) | Hours (complete hydrolysis at pH 6.4 within 4h for a peptide adduct)[1] | Intramolecular acid-catalyzed hydrolysis |
| Citraconic Anhydride | Maleamic Acid | Stable (Weeks)[2] | Rapid (much faster than at pH 7.4)[3][4] | Intramolecular acid-catalyzed hydrolysis |
| Hydrazide/Hydrazine | Hydrazone | > 2 hours (Acylhydrazone)[5] | As short as 2.4 minutes (Acylhydrazone)[5] | Acid-catalyzed hydrolysis |
| N-Hydroxysuccinimide (NHS) Esters | Amide | Extremely Stable (~600 years)[6] | Stable | Enzymatic degradation (in vivo) |
The Mechanism of Action: pH-Sensitivity at its Core
The utility of this compound in bioconjugation is rooted in its ability to create a pH-labile linkage. This "smart" release mechanism is particularly advantageous in applications such as drug delivery to the acidic tumor microenvironment or for facilitating the release of cargo within the endo-lysosomal pathway of cells.
The process begins with the reaction of DMMA with primary amines on a biomolecule, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. This reaction forms a maleamic acid, effectively neutralizing the positive charge of the amine. This charge reversal can be a crucial feature for altering the properties of a bioconjugate, for instance, to enhance cell penetration.
The key to the reversibility of this modification lies in the intramolecular catalysis of amide bond hydrolysis under acidic conditions. The proximity of the carboxylic acid group to the amide bond facilitates its cleavage, regenerating the original amine on the biomolecule and releasing the modifying agent. This process is highly dependent on the pH of the surrounding environment, with the amide bond being stable at neutral or physiological pH and readily cleaved at acidic pH.
Experimental Corner: Protocols for Evaluation
Reproducible and reliable data is the bedrock of scientific comparison. The following are detailed protocols for key experiments to benchmark the performance of this compound and its alternatives.
Protocol 1: Amine Modification with this compound
Objective: To modify the primary amines of a protein with DMMA.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound (DMMA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
DMMA Solution Preparation: Immediately before use, prepare a stock solution of DMMA in anhydrous DMF or DMSO. The concentration should be calculated to achieve a 10-50 fold molar excess of DMMA to each primary amine on the protein.
-
Conjugation Reaction: While gently vortexing the protein solution, add the DMMA stock solution dropwise.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with continuous gentle mixing.
-
Quenching: (Optional) To quench any unreacted DMMA, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Purify the DMMA-modified protein from excess reagents and byproducts using a suitable chromatography method.
Protocol 2: Determination of Linkage Stability (Half-life) at Different pH
Objective: To quantify the rate of cleavage of the maleamic acid linkage at different pH values.
Materials:
-
DMMA-modified protein
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetate Buffer (0.1 M, pH 5.0)
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
Procedure:
-
Sample Preparation: Prepare aliquots of the DMMA-modified protein in both the pH 7.4 and pH 5.0 buffers.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each reaction and immediately quench the cleavage by adjusting the pH to a neutral or basic level or by freezing.
-
Analysis: Analyze the samples to determine the percentage of modified versus unmodified protein.
-
Half-life Calculation: Plot the percentage of intact conjugate versus time and fit the data to a first-order decay model to calculate the half-life of the linkage at each pH.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of DMMA-based bioconjugates, the following diagrams are presented in the DOT language for use with Graphviz.
Caption: Experimental workflow for the bioconjugation of a protein with this compound.
Caption: Intracellular trafficking and pH-mediated cleavage of a DMMA-linked Antibody-Drug Conjugate (ADC).
References
- 1. Synthesis of Carboxy-Dimethylmaleic Amide Linked Polymer Conjugate Based Ultra-pH-sensitive Nanoparticles for Enhanced Antitumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric micelles with citraconic amide as pH-sensitive bond in backbone for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Guide to Cross-Reactivity Studies of Antibodies to 2,3-Dimethylmaleic Anhydride-Modified Proteins
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against modified proteins is paramount. This guide provides a framework for conducting and evaluating cross-reactivity studies of antibodies targeting proteins modified with 2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a reagent increasingly used for reversible protein modification in various biomedical applications.
The use of 2,3-Dimethylmaleic anhydride (DMMA) to reversibly modify proteins offers unique advantages in drug delivery and immunology. By reacting with primary amines on proteins, DMMA alters their charge and can be used to mask specific epitopes or enhance solubility. The pH-sensitive nature of the resulting amide bond allows for the controlled release of the native protein under acidic conditions, such as those found in the tumor microenvironment or endosomes. Consequently, generating antibodies that specifically recognize DMMA-modified proteins is crucial for developing targeted therapies and diagnostic tools. However, a critical aspect of characterizing these antibodies is to determine their cross-reactivity against unmodified proteins and proteins modified with other common reagents.
Comparative Analysis of Antibody Specificity
While specific quantitative data for the cross-reactivity of anti-DMMA antibodies is not extensively available in published literature, a comparative analysis can be structured based on the expected outcomes of immunoassays. The following tables outline a hypothetical comparison of the binding characteristics of an antibody raised against a DMMA-modified protein (Anti-DMMA-Protein) against the unmodified protein and proteins modified with other common reagents like succinic anhydride and maleic anhydride.
Table 1: Hypothetical Binding Specificity of Anti-DMMA-Protein Antibody
| Antigen | Modification Type | Expected Reactivity of Anti-DMMA-Protein Antibody | Rationale |
| Target Protein-DMMA | Covalent modification of lysines with DMMA | High | The antibody was raised against this specific modification. |
| Unmodified Target Protein | None | Low to None | The antibody should be specific to the DMMA-hapten and the modified epitope, not the native protein. |
| Target Protein-Succininc Anhydride | Covalent modification of lysines with succinic anhydride | Low to Moderate | Potential for some cross-reactivity due to structural similarities between the succinyl and maleyl groups. |
| Target Protein-Maleic Anhydride | Covalent modification of lysines with maleic anhydride | Moderate to High | High potential for cross-reactivity due to the very similar chemical structure of the resulting maleic amide compared to the dimethylmaleic amide. |
| Off-Target Protein-DMMA | Covalent modification of lysines with DMMA | High | The antibody is expected to recognize the DMMA modification irrespective of the carrier protein. |
Table 2: Hypothetical Quantitative Cross-Reactivity Data from Competitive ELISA
| Competitor Antigen | IC50 (nM) for binding to Anti-DMMA-Protein Antibody | % Cross-Reactivity |
| Target Protein-DMMA | 10 | 100% |
| Unmodified Target Protein | > 10,000 | < 0.1% |
| Target Protein-Succininc Anhydride | 500 | 2% |
| Target Protein-Maleic Anhydride | 50 | 20% |
| Off-Target Protein-DMMA | 15 | 67% |
% Cross-Reactivity = (IC50 of Target Protein-DMMA / IC50 of Competitor Antigen) x 100
Experimental Protocols
To generate the data for the tables above, the following experimental protocols would be essential.
Protocol 1: Synthesis of this compound-Modified Protein
-
Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin) in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound (DMMA) in a water-miscible organic solvent like dimethylformamide (DMF) or dioxane immediately before use.
-
Modification Reaction: Add the DMMA solution dropwise to the protein solution while gently stirring at room temperature. A molar excess of DMMA to protein lysine (B10760008) residues (typically 20-50 fold) is recommended to achieve a high degree of modification.
-
Reaction Quenching: After a defined reaction time (e.g., 2 hours), quench the reaction by adding a reagent that reacts with excess anhydride, such as hydroxylamine (B1172632) or Tris buffer.
-
Purification: Remove unreacted DMMA and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Characterization: Confirm the extent of modification using techniques such as TNBS assay for free amines or mass spectrometry.
Protocol 2: Production of Polyclonal Antibodies against DMMA-Modified Protein
-
Immunogen Preparation: Emulsify the purified DMMA-modified protein with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunization: Immunize animals (e.g., rabbits or mice) with the immunogen emulsion via subcutaneous or intramuscular injections.
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 2-3 weeks) to elicit a strong immune response.
-
Titer Determination: Collect small blood samples to monitor the antibody titer using an indirect ELISA with the DMMA-modified protein as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography. For higher specificity, an antigen-specific affinity purification can be performed using the DMMA-modified protein immobilized on a solid support.
Protocol 3: Cross-Reactivity Testing by Indirect ELISA
-
Antigen Coating: Coat separate wells of a 96-well microtiter plate with the DMMA-modified protein, unmodified protein, and proteins modified with other anhydrides (e.g., succinic anhydride, maleic anhydride) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the purified anti-DMMA antibody to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) at an appropriate dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a suitable substrate (e.g., TMB for HRP). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 4: Quantitative Cross-Reactivity by Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with the DMMA-modified protein as described in the indirect ELISA protocol.
-
Blocking: Block the plate as described above.
-
Competition Reaction: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the anti-DMMA antibody with serial dilutions of the competitor antigens (DMMA-modified protein, unmodified protein, and other modified proteins).
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the antigen-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Proceed with the secondary antibody and detection steps as described for the indirect ELISA.
-
Data Analysis: Plot the absorbance values against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each competitor. Calculate the percent cross-reactivity relative to the DMMA-modified protein.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Principle of competitive ELISA for cross-reactivity.
By following these protocols and principles, researchers can thoroughly characterize the specificity of antibodies raised against DMMA-modified proteins, ensuring their suitability for intended applications and minimizing the risk of off-target effects. This systematic approach is fundamental to the successful development of novel protein-based therapeutics and diagnostics.
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dimethylmaleic Anhydride
The proper disposal of 2,3-Dimethylmaleic anhydride (B1165640) is a critical component of laboratory safety and environmental responsibility. As a hazardous chemical, it necessitates handling and disposal protocols that comply with regulatory standards to protect researchers and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2,3-Dimethylmaleic anhydride and associated waste materials.
Hazard Identification and Required Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling this chemical, including for disposal, requires strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE).
Table 1: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] | Prevents eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1] | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or respirator.[2] | Required when handling the solid form to avoid inhaling dust, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4] It is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][5] Never dispose of this chemical down the drain or in the regular trash.[3][6][7]
Methodology for Proper Chemical Waste Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spill cleanups, in a designated and compatible hazardous waste container.[8]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8] Food-grade containers like milk jugs are not suitable for chemical waste.[5]
-
Keep the container closed at all times except when adding waste.[5][8]
-
-
Labeling:
-
As soon as waste is added, affix a "Hazardous Waste" tag or label to the container.[3][4][8]
-
The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
The quantity or concentration of the waste.
-
The date of waste generation.[3]
-
The name and contact information of the Principal Investigator or generator.[3]
-
The physical location (building, room number).[3]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).[3]
-
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area within your laboratory.
-
Ensure the waste is segregated from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[4]
-
-
Disposal Request:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue.[4][8]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [4][8]
-
After the triple-rinse procedure, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[4][8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2,3-Dimethylmaleic anhydride
Essential Safety and Handling Guide for 2,3-Dimethylmaleic Anhydride (B1165640)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethylmaleic anhydride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires specific PPE to prevent exposure. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also sensitive to moisture.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Tight-sealing safety goggles and a face shield | To protect against dust particles and chemical splashes that can cause serious eye irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing | To prevent skin irritation from direct contact.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | To be used in case of inadequate ventilation or when dust formation is likely, to prevent respiratory irritation.[1] |
Step-by-Step Handling Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Verify that all required PPE is available and in good condition.
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
Handling:
-
Don the appropriate PPE as specified in Table 1.
-
Weigh and transfer the chemical in a fume hood to control dust and vapors.
-
Avoid the formation of dust during handling.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1][3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep or shovel up the spilled material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for disposal.
-
Wash the spill area thoroughly.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][3]
-
Do not dispose of it down the drain or in the general trash.
Storage
Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and protect it from moisture, as it is moisture-sensitive.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
